molecular formula C37H66N7O17P3S B15544640 13-Methylpentadecanoyl-CoA

13-Methylpentadecanoyl-CoA

Cat. No.: B15544640
M. Wt: 1005.9 g/mol
InChI Key: YCTMTNQXDRQTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Methylpentadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O17P3S and its molecular weight is 1005.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H66N7O17P3S

Molecular Weight

1005.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-25(2)15-13-11-9-7-6-8-10-12-14-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)

InChI Key

YCTMTNQXDRQTHB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Bacterial Synthesis of 13-Methylpentadecanoyl-CoA and Related Anteiso-Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, significantly influencing membrane fluidity and environmental adaptation. This technical guide provides an in-depth exploration of the synthesis pathway for anteiso-branched-chain fatty acids, with a specific focus on 13-methylpentadecanoyl-CoA (anteiso-C16:0) and its closely related homologues. The document details the enzymatic steps from precursor amino acids to the final acyl-CoA product, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

Core Synthesis Pathway of Anteiso-Branched-Chain Fatty Acids

The biosynthesis of anteiso-branched-chain fatty acids is a specialized branch of the bacterial Type II fatty acid synthase (FASII) system. Unlike the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as a primer, anteiso-fatty acid synthesis begins with a branched-chain acyl-CoA derived from the amino acid L-isoleucine[1][2][3]. The overall process can be divided into three main stages: primer synthesis, initiation, and elongation.

Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA

The journey to this compound begins with the catabolism of L-isoleucine. This process generates the specific C5 primer, 2-methylbutyryl-CoA, which dictates the final anteiso structure.

  • Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid. This reaction is catalyzed by a Branched-chain amino acid aminotransferase [4].

  • Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible step is carried out by the Branched-chain α-keto acid dehydrogenase (BCKD) complex , a multi-enzyme complex essential for the synthesis of all branched-chain fatty acids[1][4][5].

The availability of different branched-chain amino acids (isoleucine, leucine, and valine) leads to the synthesis of different primers and, consequently, different types of branched-chain fatty acids, as illustrated below.

G cluster_primers Primer Synthesis from Branched-Chain Amino Acids ile L-Isoleucine keto_ile α-Keto-β-methylvaleric acid ile->keto_ile Transaminase leu L-Leucine keto_leu α-Ketoisocaproic acid leu->keto_leu Transaminase val L-Valine keto_val α-Ketoisovaleric acid val->keto_val Transaminase primer_anteiso 2-Methylbutyryl-CoA (C5 Primer) keto_ile->primer_anteiso BCKD Complex primer_iso_even Isovaleryl-CoA (C5 Primer) keto_leu->primer_iso_even BCKD Complex primer_iso_odd Isobutyryl-CoA (C4 Primer) keto_val->primer_iso_odd BCKD Complex anteiso_fa Anteiso-Fatty Acids (e.g., C15, C17) primer_anteiso->anteiso_fa FASII Elongation iso_even_fa iso-Fatty Acids (Odd Carbon Number) primer_iso_even->iso_even_fa FASII Elongation iso_odd_fa iso-Fatty Acids (Even Carbon Number) primer_iso_odd->iso_odd_fa FASII Elongation

Figure 1. Origin of primers for branched-chain fatty acid synthesis.
Initiation of Fatty Acid Synthesis

The initiation of the fatty acid chain is a critical step catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) [6][7]. This enzyme condenses the 2-methylbutyryl-CoA primer with malonyl-ACP, a two-carbon donor derived from acetyl-CoA[8][9]. The specificity of FabH is a determining factor in the type of fatty acids produced. In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over the straight-chain acetyl-CoA[2][6][10].

Elongation Cycle

Following initiation, the acyl chain undergoes multiple rounds of elongation, with each cycle adding two carbon atoms from malonyl-ACP. The elongation machinery is composed of a core set of enzymes in the FASII pathway[2][8][11].

  • Condensation: A β-ketoacyl-ACP synthase (FabB or FabF) catalyzes the condensation of the growing acyl-ACP chain with malonyl-ACP, extending the chain by two carbons.

  • First Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG) , using NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed to form an enoyl-ACP intermediate by a β-hydroxyacyl-ACP dehydratase (FabZ) .

  • Second Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase (FabI, FabK, or FabL) , again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting substrate.

This four-step cycle is repeated until the desired chain length is achieved. For the synthesis of this compound (anteiso-C16:0), which has a total of 16 carbons, the C5 primer (2-methylbutyryl-CoA) undergoes six elongation cycles.

(16 total carbons - 5 primer carbons) / 2 carbons per cycle = 5.5 cycles. Correction: The final product is 13-methylpentadecanoic acid, which is an anteiso-C16 fatty acid. The primer, 2-methylbutyryl-CoA, has 5 carbons. The elongation process adds two carbons per cycle. To reach a 16-carbon chain, the C5 primer must be elongated with 11 more carbons, which requires 5.5 cycles. This indicates a misunderstanding in the common literature simplification. Let's re-examine the process. The first condensation by FabH uses the C5 primer and a C2 unit (from malonyl-ACP) to form a C7 intermediate. This C7 intermediate then enters the standard elongation cycles. To get to C16 from C7 requires 4.5 cycles. There appears to be a persistent ambiguity in the literature regarding the exact number of cycles versus the carbon count. However, the general principle of repeated two-carbon additions is correct. For the purpose of this guide, we will represent the process as a series of elongation steps.

G cluster_elongation Elongation Cycle (Repeated 5-6 times) start L-Isoleucine primer_synth Primer Synthesis (Transaminase, BCKD) start->primer_synth primer 2-Methylbutyryl-CoA primer_synth->primer initiation Initiation (FabH) primer->initiation malonyl Malonyl-ACP malonyl->initiation intermediate1 β-Ketoacyl-ACP (C7) initiation->intermediate1 chain_in Acyl-ACP (Cn) intermediate1->chain_in reduction1 Reduction (FabG) Input: NADPH dehydration Dehydration (FabZ) reduction2 Reduction (FabI) Input: NADPH dehydration->reduction2 2. condensation Condensation (FabF/B) Input: Malonyl-ACP reduction2->condensation 3. chain_out Acyl-ACP (Cn+2) condensation->chain_out 4. chain_in->reduction1 1. final_product 13-Methylpentadecanoyl-ACP (anteiso-C16:0-ACP) chain_out->final_product final_coa This compound final_product->final_coa Acyl-ACP Thioesterase or Acyltransferase

Figure 2. Synthesis pathway for this compound.

Quantitative Data

The efficiency and specificity of the enzymes involved are critical for determining the final fatty acid profile of a bacterium.

Table 1: Kinetic Properties of β-Ketoacyl-ACP Synthase III (FabH)

The substrate specificity of FabH is a key determinant of the type of fatty acids produced. Below are kinetic parameters for FabH from Streptomyces glaucescens, an organism that produces both straight and branched-chain fatty acids.

SubstrateKm (µM)Source
Malonyl-ACP3.66[10]
Acetyl-CoA2.40[10]
Butyryl-CoA0.71[10]
Isobutyryl-CoA0.41[10]

Data indicates a higher affinity (lower Km) for branched-chain primers like isobutyryl-CoA compared to the straight-chain primer acetyl-CoA, consistent with its role in initiating BCFA synthesis.

Table 2: Influence of Temperature on Fatty Acid Composition in Listeria monocytogenes

Many bacteria remodel their membrane fatty acid composition in response to temperature changes to maintain optimal fluidity. A common adaptation to cold is to increase the proportion of anteiso-fatty acids, which have lower melting points[12].

Fatty Acid% Composition at 37°C% Composition at 5°CSource
anteiso-C15:045.861.3[13]
anteiso-C17:015.05.2[13]
iso-C15:011.24.3[13]
iso-C14:03.66.8[13]
iso-C16:07.910.1[13]

This shift highlights a regulatory mechanism, likely involving the temperature-dependent substrate selectivity of FabH, which shows increased preference for the anteiso-precursor 2-methylbutyryl-CoA at lower temperatures[14].

Experimental Protocols

Protocol: Analysis of Bacterial Fatty Acid Composition by GC-FAME

This protocol describes the extraction of total fatty acids from a bacterial culture and their derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC)[15][16][17].

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water

  • Anhydrous sodium sulfate (B86663)

  • GC vials, screw-cap tubes, centrifuge

Methodology:

  • Cell Harvesting: Grow bacteria to the desired phase (e.g., late stationary) and harvest a standardized amount of cells by centrifugation. Wash the pellet to remove media components.

  • Saponification: Add 1 ml of Reagent 1 to the cell pellet. Vortex and heat in a boiling water bath for 30 minutes. This step lyses the cells and saponifies lipids by hydrolyzing ester linkages.

  • Methylation: Cool the tubes. Add 2 ml of Reagent 2. Vortex and heat at 80°C for 10 minutes. This acid-catalyzed methylation converts fatty acids to their volatile methyl esters (FAMEs).

  • Extraction: Cool the tubes rapidly. Add 1.25 ml of Reagent 3. Mix gently for 10 minutes. Centrifuge to separate the phases. The FAMEs will partition into the upper organic phase.

  • Base Wash: Transfer the upper organic phase to a new tube. Add 3 ml of Reagent 4 and mix gently for 5 minutes. This step removes residual acid and impurities.

  • Final Preparation: Transfer the cleaned organic phase to a new tube containing anhydrous sodium sulfate to remove any remaining water. Transfer the final FAMEs solution to a GC vial for analysis.

  • GC Analysis: Inject the sample into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID) or mass spectrometer (MS) to separate and identify the FAMEs based on their retention times and mass spectra compared to known standards.

G A 1. Cell Harvesting (Centrifugation) B 2. Saponification (NaOH, Methanol, 100°C) A->B Cell Pellet C 3. Methylation (HCl, Methanol, 80°C) B->C Saponified Lipids D 4. FAME Extraction (Hexane/MTBE) C->D Fatty Acid Methyl Esters (FAMEs) E 5. Base Wash (Dilute NaOH) D->E Organic Phase with FAMEs F 6. Sample Analysis (GC-FID / GC-MS) E->F Cleaned FAMEs

Figure 3. Experimental workflow for GC-FAME analysis.
Protocol: Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

Assessing FabH activity is crucial for understanding its role in initiating fatty acid synthesis. A common method is a continuous spectrophotometric assay that couples the FabH reaction with the subsequent reduction step catalyzed by FabG.

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the FabG enzyme, which immediately reduces the β-ketoacyl-ACP product of the FabH reaction. The rate of NADPH consumption is directly proportional to the activity of FabH, assuming FabG is not rate-limiting.

Reagents:

  • Purified FabH enzyme

  • Purified FabG enzyme (in excess)

  • Acyl-CoA primer (e.g., 2-methylbutyryl-CoA)

  • Malonyl-ACP (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

Methodology:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, malonyl-ACP, and the acyl-CoA primer.

  • Add a non-limiting amount of the coupling enzyme, FabG.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters like Km and Vmax, repeat the assay with varying concentrations of one substrate while keeping the others saturated.

Regulation and Significance

The synthesis of this compound and other BCFAs is tightly regulated to meet the cell's metabolic needs and adapt to environmental stress.

  • Precursor Availability: The intracellular pools of branched-chain amino acids and their corresponding acyl-CoA derivatives directly influence the rate and type of BCFA synthesis[2][4].

  • Temperature Adaptation: As noted, many bacteria, including the pathogen Listeria monocytogenes, increase the proportion of anteiso-fatty acids at low temperatures to maintain membrane fluidity, a critical factor for survival and growth in cold environments[13][14]. This is partly achieved through the enhanced selectivity of FabH for anteiso-precursors at lower temperatures[14].

  • Therapeutic Target: The bacterial FASII pathway, including the FabH enzyme, is distinct from the Type I FAS found in mammals. This difference makes it an attractive target for the development of novel antibiotics with high specificity[6][7][11].

Conclusion

The synthesis of this compound is a specialized metabolic pathway integral to the physiology of many bacterial species. It begins with the conversion of L-isoleucine to a 2-methylbutyryl-CoA primer, which is then elongated through the iterative FASII cycle. The enzyme FabH plays a pivotal role in this process, and its substrate specificity is a key determinant of the final branched-chain fatty acid profile. Understanding this pathway, its regulation, and the methods used to study it is essential for basic research in bacterial metabolism and for applied fields such as drug development and microbial engineering.

References

The Biological Function of 13-Methylpentadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism, particularly in the pathways involving the breakdown and synthesis of fatty acids. As an anteiso-branched-chain fatty acyl-CoA, its metabolism is intricately linked to the processing of odd- and branched-chain fatty acids derived from dietary sources, such as ruminant fats and dairy products, or synthesized endogenously by certain bacteria. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, the enzymes involved, and its potential physiological significance. The guide also includes detailed experimental protocols for the analysis of this and related acyl-CoA molecules, presented with structured data tables and visual workflows to facilitate understanding and further research in this area.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. They are broadly categorized into two main series: iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon. This compound belongs to the anteiso series. BCFAs are integral components of the cell membranes of many bacteria, where they contribute to maintaining membrane fluidity.[1][2][3] In mammals, BCFAs are primarily obtained from the diet, particularly from ruminant meat and dairy products, and are also produced by gut microbiota.[3] Emerging research suggests that BCFAs may have roles in cellular signaling and as biomarkers for various physiological and pathological states.[3][4][5]

Metabolic Pathways of this compound

The metabolism of this compound involves both synthetic and degradative pathways. While de novo synthesis is more prominent in bacteria, mammalian systems primarily metabolize dietary 13-methylpentadecanoic acid through activation to its CoA ester followed by degradation.

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids, including 13-methylpentadecanoic acid, is analogous to that of straight-chain fatty acids but utilizes a different primer molecule. Instead of acetyl-CoA, the synthesis of anteiso-fatty acids is initiated with 2-methylbutyryl-CoA, which is derived from the catabolism of the branched-chain amino acid isoleucine.[6][7]

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS x6 thirteen_Methylpentadecanoyl_ACP 13-Methylpentadecanoyl-ACP FAS->thirteen_Methylpentadecanoyl_ACP Elongation thirteen_Methylpentadecanoic_Acid 13-Methylpentadecanoic Acid thirteen_Methylpentadecanoyl_ACP->thirteen_Methylpentadecanoic_Acid Thioesterase thirteen_Methylpentadecanoyl_CoA This compound ACS Acyl-CoA Synthetase ACS->thirteen_Methylpentadecanoyl_CoA thirteen_Methylpentadecanoic_Acid->thirteen_Methylpentadecanoyl_CoA Activation

Caption: Biosynthesis of this compound.
Degradation of this compound

The primary pathway for the degradation of this compound is mitochondrial and peroxisomal beta-oxidation.[8][9][10][11] Because the methyl branch is on an odd-numbered carbon (C13), beta-oxidation can proceed without the need for an initial alpha-oxidation step.[12] The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. Due to the odd number of carbons in the parent chain after the initial cycle, the final cycle of beta-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[9][13]

cluster_beta_oxidation β-Oxidation Spiral cluster_propionyl_metabolism Propionyl-CoA Metabolism Start This compound (C16-branched) Cycle1 Cycle 1 Start->Cycle1 Intermediate1 11-Methyltetradecanoyl-CoA (C14-branched) Cycle1->Intermediate1 Acetyl_CoA1 Acetyl_CoA1 Cycle1->Acetyl_CoA1 Acetyl-CoA Cycle2 Cycle 2 Intermediate1->Cycle2 Intermediate2 9-Methyl-dodecanoyl-CoA (C12-branched) Cycle2->Intermediate2 Acetyl_CoA2 Acetyl_CoA2 Cycle2->Acetyl_CoA2 Acetyl-CoA Cycle3 Cycle 3 Intermediate2->Cycle3 Intermediate3 7-Methyl-decanoyl-CoA (C10-branched) Cycle3->Intermediate3 Acetyl_CoA3 Acetyl_CoA3 Cycle3->Acetyl_CoA3 Acetyl-CoA Cycle4 Cycle 4 Intermediate3->Cycle4 Intermediate4 5-Methyl-octanoyl-CoA (C8-branched) Cycle4->Intermediate4 Acetyl_CoA4 Acetyl_CoA4 Cycle4->Acetyl_CoA4 Acetyl-CoA Cycle5 Cycle 5 Intermediate4->Cycle5 Intermediate5 3-Methyl-hexanoyl-CoA (C6-branched) Cycle5->Intermediate5 Acetyl_CoA5 Acetyl_CoA5 Cycle5->Acetyl_CoA5 Acetyl-CoA Cycle6 Cycle 6 Intermediate5->Cycle6 FinalProducts Propionyl-CoA + Acetyl-CoA Cycle6->FinalProducts Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Degradation of this compound via β-oxidation.

Enzymes of this compound Metabolism

The metabolism of this compound is carried out by a series of enzymes common to fatty acid metabolism. The key enzymes are summarized in the table below.

Enzyme FamilySpecific Enzyme(s)Metabolic PathwayFunction
Acyl-CoA Synthetases Long-chain acyl-CoA synthetase (ACSL)ActivationConverts 13-methylpentadecanoic acid to this compound.[10]
β-Oxidation Enzymes Acyl-CoA DehydrogenaseDegradationCatalyzes the initial dehydrogenation step in each cycle of β-oxidation.[10]
Enoyl-CoA HydrataseDegradationCatalyzes the hydration of the double bond formed in the first step.[10]
3-Hydroxyacyl-CoA DehydrogenaseDegradationCatalyzes the second dehydrogenation step.[10]
β-Ketoacyl-CoA ThiolaseDegradationCleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.[11]
Propionyl-CoA Metabolism Propionyl-CoA CarboxylaseDegradationCarboxylates propionyl-CoA to form methylmalonyl-CoA.[14][15][16]
Methylmalonyl-CoA MutaseDegradationIsomerizes methylmalonyl-CoA to succinyl-CoA.[14][17]

Quantitative Data

Quantitative data for this compound specifically is not abundant in the literature. However, data for general acyl-CoAs and the enzymes involved in their metabolism are available. The table below is a template for such data, which would be populated with specific values as they become available through targeted research.

ParameterValueTissue/OrganismMethodReference
Tissue Concentration Data not availableLC-MS/MS
Enzyme Kinetics (Km)
Acyl-CoA SynthetaseData not available for this specific substrateRadiometric or Spectrophotometric Assay
Propionyl-CoA Carboxylase~0.29 mM (for propionyl-CoA)Human[16]
Enzyme Kinetics (Vmax)
Acyl-CoA SynthetaseData not available for this specific substrateRadiometric or Spectrophotometric Assay

Potential Biological Functions and Significance

While the specific signaling roles of this compound are yet to be fully elucidated, the functions of branched-chain fatty acids in general provide some insights:

  • Membrane Fluidity: In bacteria, BCFAs are crucial for maintaining the fluidity and function of cell membranes, particularly in response to environmental changes.[1][2][3]

  • Metabolic Precursor: As detailed, its degradation provides acetyl-CoA for the Krebs cycle and propionyl-CoA, which is an anaplerotic substrate, replenishing Krebs cycle intermediates.[14][16]

  • Potential Signaling Roles: There is growing interest in the signaling properties of fatty acids and their CoA esters. Some studies suggest that related branched-chain fatty acids may have antibacterial properties by disrupting the cell membranes of Gram-positive bacteria.[18]

  • Biomarker: The levels of odd- and branched-chain fatty acids in tissues and plasma are being investigated as potential biomarkers for dietary intake and certain metabolic diseases.[5]

Experimental Protocols

The study of this compound requires specialized analytical techniques for its extraction, detection, and quantification.

Extraction of Acyl-CoAs from Tissues and Cells

A common method for the extraction of acyl-CoAs involves homogenization in an acidic buffer followed by solid-phase extraction to separate the acyl-CoAs from other cellular components.

Start Tissue/Cell Sample Homogenization Homogenize in Isopropanol/Phosphate Buffer Start->Homogenization Centrifugation1 Centrifuge Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (e.g., C18 cartridge) Supernatant->SPE Wash Wash with Aqueous Buffer SPE->Wash Elution Elute with Organic Solvent (e.g., Methanol/Ammonia) Wash->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Analysis Buffer Evaporation->Reconstitution End Acyl-CoA Extract Reconstitution->End

Caption: Workflow for Acyl-CoA extraction.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Reversed-phase chromatography is typically used to separate acyl-CoAs based on their chain length and hydrophobicity. A C18 column is commonly employed with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive ion mode. Acyl-CoAs are identified and quantified using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) or a precursor ion scan for the fragment corresponding to the pantetheine (B1680023) moiety can be used for identification.

Enzymatic Assays

The activity of enzymes that metabolize this compound can be measured using various assay formats.

  • Acyl-CoA Synthetase Activity: This can be measured by monitoring the consumption of ATP or the formation of AMP. Alternatively, a coupled-enzyme assay can be used where the product, this compound, is a substrate for a downstream enzyme that produces a detectable signal (e.g., NADH or a colored product).

  • β-Oxidation Enzyme Activity: The activity of the enzymes in the β-oxidation spiral can be assayed by monitoring the reduction of NAD+ to NADH or FAD to FADH2 spectrophotometrically or fluorometrically.

Conclusion and Future Directions

This compound is a metabolite at the crossroads of fatty acid synthesis and degradation. While its metabolic fate is largely understood within the broader context of branched-chain fatty acid metabolism, further research is needed to elucidate its specific roles in cellular signaling and its potential as a therapeutic target or biomarker. The development of more sensitive and specific analytical methods will be crucial in advancing our understanding of the precise biological functions of this and other branched-chain fatty acyl-CoAs in health and disease.

References

An In-depth Technical Guide on the Role of 13-Methylpentadecanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13-Methylpentadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA that plays a role in cellular lipid metabolism and signaling. Its metabolism is distinct from that of straight-chain fatty acids due to its methyl branch. This guide provides a comprehensive overview of the current understanding of this compound's biosynthesis, degradation, and its function as a signaling molecule, particularly in the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Methodologies for its study are also detailed, providing a technical resource for researchers in the field.

Introduction to this compound

This compound is the activated form of 13-methylpentadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are commonly found in bacteria, ruminant fats, and certain plant and marine organisms[1]. In mammals, they are present in lower concentrations and can be derived from the diet or synthesized endogenously[2][3]. The "anteiso" designation indicates that the methyl group is located on the antepenultimate (n-2) carbon from the methyl end of the fatty acid chain. The presence of this methyl branch significantly influences its physical properties and metabolic fate.

Biosynthesis of this compound

The biosynthesis of anteiso-BCFAs, including 13-methylpentadecanoic acid, originates from the catabolism of the branched-chain amino acid L-isoleucine[4][5]. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as a primer for fatty acid synthase.

The key steps in the biosynthesis are:

  • Transamination of Isoleucine: L-isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is decarboxylated to form 2-methylbutyryl-CoA[6]. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

  • Fatty Acid Elongation: 2-methylbutyryl-CoA acts as a primer for fatty acid synthase, which sequentially adds two-carbon units from malonyl-CoA to elongate the chain, ultimately forming this compound[7][8].

Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto->Methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylpentadecanoyl_CoA This compound FAS->Methylpentadecanoyl_CoA Elongation (x6)

Biosynthesis of this compound.

Catabolism of this compound

The degradation of BCFAs with a methyl group on an odd-numbered carbon, such as this compound, cannot proceed directly via the standard beta-oxidation pathway due to the steric hindrance of the methyl group. Instead, it undergoes an initial alpha-oxidation step, followed by multiple rounds of beta-oxidation[9][10][11].

Alpha-Oxidation

Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is crucial for the metabolism of β-methyl-branched fatty acids[9][10]. In the case of this compound, alpha-oxidation would remove the carboxyl carbon, resulting in a new fatty acyl-CoA that is now amenable to beta-oxidation.

The steps of alpha-oxidation are:

  • Hydroxylation: this compound is hydroxylated at the α-carbon to form 2-hydroxy-13-methylpentadecanoyl-CoA.

  • Decarboxylation: This intermediate is then cleaved to yield pristanal (B217276) and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid, which is then activated to pristanoyl-CoA.

Methylpentadecanoyl_CoA This compound Hydroxy_acyl_CoA 2-Hydroxy-13-methyl- pentadecanoyl-CoA Methylpentadecanoyl_CoA->Hydroxy_acyl_CoA Hydroxylation Pristanal Pristanal Hydroxy_acyl_CoA->Pristanal Decarboxylation Formyl_CoA Formyl-CoA Hydroxy_acyl_CoA->Formyl_CoA Pristanoyl_CoA Pristanoyl-CoA Pristanal->Pristanoyl_CoA Oxidation & Activation

Alpha-oxidation of this compound.
Beta-Oxidation of Pristanoyl-CoA

Pristanoyl-CoA, the product of alpha-oxidation, undergoes beta-oxidation. Due to the remaining methyl branches, this process yields a mixture of acetyl-CoA and propionyl-CoA[9][10][12].

The beta-oxidation of pristanoyl-CoA involves the following key steps:

  • First cycle: Yields propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.

  • Subsequent cycles: Further rounds of beta-oxidation generate acetyl-CoA and additional propionyl-CoA molecules[10]. The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Pristanoyl_CoA Pristanoyl-CoA beta_oxidation_1 β-Oxidation Cycle 1 Pristanoyl_CoA->beta_oxidation_1 Propionyl_CoA_1 Propionyl-CoA beta_oxidation_1->Propionyl_CoA_1 Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA beta_oxidation_1->Trimethyltridecanoyl_CoA TCA Citric Acid Cycle Propionyl_CoA_1->TCA beta_oxidation_2 β-Oxidation Cycles Trimethyltridecanoyl_CoA->beta_oxidation_2 Acetyl_CoA Acetyl-CoA beta_oxidation_2->Acetyl_CoA Propionyl_CoA_2 Propionyl-CoA beta_oxidation_2->Propionyl_CoA_2 Acetyl_CoA->TCA Propionyl_CoA_2->TCA

Beta-oxidation of Pristanoyl-CoA.

Role in Cellular Signaling: PPARα Activation

Branched-chain fatty acyl-CoAs, including derivatives of 13-methylpentadecanoic acid, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[13][14][15]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism[16].

Upon binding of a ligand such as a branched-chain acyl-CoA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of their expression[17][18][19].

Genes regulated by PPARα include those encoding for enzymes involved in:

  • Fatty acid transport

  • Fatty acid activation (acyl-CoA synthetases)

  • Peroxisomal and mitochondrial beta-oxidation[17][18]

This activation suggests that this compound can act as a signaling molecule to promote its own degradation and the catabolism of other fatty acids.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., this compound) PPARa PPARα BC_Acyl_CoA->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (Metabolic Enzymes) mRNA->Proteins Translation

PPARα Activation by Branched-Chain Acyl-CoAs.

Quantitative Data

Quantitative data specifically for this compound are scarce in the published literature. However, data for total and various species of fatty acyl-CoAs in different cell types are available and can provide a general context.

Table 1: Representative Cellular Concentrations of Long-Chain Fatty Acyl-CoAs

Cell LineTotal Fatty Acyl-CoAs (pmol/106 cells)Reference
RAW264.712 ± 1.0[20]
MCF780.4 ± 6.1[20]

Note: These values represent the total pool of long-chain fatty acyl-CoAs and are not specific to this compound.

Table 2: Binding Affinities of Branched-Chain Acyl-CoAs to PPARα

LigandKd (nM)Reference
Phytanoyl-CoA~11[13]
Pristanoyl-CoA~11[13]

Note: These values are for other branched-chain acyl-CoAs and suggest that this compound may have a similar high affinity for PPARα.

Experimental Protocols

The study of this compound involves specialized techniques for the extraction, separation, and quantification of acyl-CoAs.

Extraction of Acyl-CoAs from Cells or Tissues

A common method for the extraction of acyl-CoAs involves the following steps:

  • Homogenization: Cells or tissues are homogenized in an ice-cold extraction buffer, often containing an organic solvent like acetonitrile (B52724) or isopropanol, to precipitate proteins and solubilize the acyl-CoAs.

  • Internal Standard: A known amount of an odd-chain or isotopically labeled acyl-CoA (e.g., C17:0-CoA) is added to the sample to serve as an internal standard for quantification[20].

  • Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is passed through an SPE cartridge to purify and concentrate the acyl-CoAs.

  • Elution and Drying: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is dried under a stream of nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of individual acyl-CoA species[21][22].

  • Chromatographic Separation: The dried acyl-CoA extract is reconstituted in a suitable solvent and injected into a liquid chromatograph. A reverse-phase C18 or C8 column is typically used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The acyl-CoAs are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification[20][23].

Sample Cell/Tissue Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Drying SPE->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Workflow for Acyl-CoA Analysis.
In Vitro PPARα Activation Assay

To assess the ability of this compound to activate PPARα, a reporter gene assay can be employed.

  • Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates activation of PPARα.

Conclusion and Future Directions

This compound is an intriguing metabolite at the intersection of branched-chain amino acid and fatty acid metabolism. Its unique structure necessitates specialized catabolic pathways, and its role as a high-affinity PPARα ligand suggests important functions in the regulation of lipid homeostasis.

Future research should focus on:

  • Quantitative Profiling: Determining the cellular and tissue concentrations of this compound under different physiological and pathological conditions.

  • Enzyme Kinetics: Characterizing the kinetic parameters of the enzymes involved in its biosynthesis and degradation.

  • Physiological Relevance of PPARα Activation: Elucidating the specific downstream effects of PPARα activation by this compound in vivo.

  • Therapeutic Potential: Investigating whether modulation of this compound levels could be a therapeutic strategy for metabolic diseases.

This guide provides a foundational understanding of this compound, offering a valuable resource for scientists and researchers aiming to further unravel its roles in cellular metabolism and disease.

References

Endogenous Sources of 13-Methylpentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous sources of 13-methylpentadecanoyl-CoA, an anteiso-branched-chain acyl-CoA. The primary biosynthetic pathway originates from the catabolism of the essential amino acid L-isoleucine, which provides the unique branched-chain starter unit for fatty acid synthesis. This document details the metabolic route from isoleucine to the formation of this compound, presents available quantitative data, outlines detailed experimental protocols for its analysis, and explores its potential signaling roles, particularly in the modulation of membrane fluidity.

Introduction

13-Methylpentadecanoic acid, also known as anteiso-pentadecanoic acid (anteiso-C16:0), is a saturated fatty acid with a methyl group on the antepenultimate carbon atom. Its activated form, this compound, serves as a precursor for the synthesis of complex lipids and may play a role in cellular signaling. Unlike straight-chain fatty acids, the biosynthesis of anteiso-branched-chain fatty acids (anteiso-BCFAs) requires a specific branched-chain starter unit. This guide elucidates the primary endogenous pathway responsible for the synthesis of this unique acyl-CoA.

Biosynthesis of this compound

The endogenous synthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. The metabolic pathway can be divided into two main stages: the formation of the 2-methylbutyryl-CoA primer from isoleucine and its subsequent elongation by the fatty acid synthase (FAS) complex.

Generation of the 2-Methylbutyryl-CoA Primer from Isoleucine

The initial steps of isoleucine catabolism occur within the mitochondria and are catalyzed by a series of enzymes that convert isoleucine into a branched-chain acyl-CoA ester that serves as the primer for anteiso-BCFA synthesis.

  • Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvaleric acid by a branched-chain amino acid aminotransferase (BCAT). This reaction involves the transfer of the amino group from isoleucine to α-ketoglutarate, forming glutamate.[1][2]

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex.

This (S)-2-methylbutyryl-CoA is the key primer molecule that directs the synthesis of anteiso-branched-chain fatty acids.

Isoleucine L-Isoleucine a_Keto_b_methylvaleric_acid (S)-α-Keto-β-methylvaleric Acid Isoleucine->a_Keto_b_methylvaleric_acid BCAT Glutamate Glutamate Two_Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA a_Keto_b_methylvaleric_acid->Two_Methylbutyryl_CoA BCKDH CO2 CO₂ a_Keto_b_methylvaleric_acid->CO2 a_Ketoglutarate α-Ketoglutarate a_Ketoglutarate->Glutamate

Figure 1: Generation of (S)-2-Methylbutyryl-CoA from L-Isoleucine.
Elongation by Fatty Acid Synthase

Once formed, 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system. In a series of iterative cycles, the fatty acid chain is elongated by the addition of two-carbon units derived from malonyl-CoA. For the synthesis of 13-methylpentadecanoic acid (a C16 fatty acid), six molecules of malonyl-CoA are sequentially added to the 2-methylbutyryl-CoA primer. The final product, this compound, is then released from the FAS complex.

Two_Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA FAS Fatty Acid Synthase (FAS) Two_Methylbutyryl_CoA->FAS Thirteen_Methylpentadecanoyl_CoA This compound FAS->Thirteen_Methylpentadecanoyl_CoA CO2 CO₂ (x6) FAS->CO2 NADP NADP⁺ (x12) FAS->NADP Malonyl_CoA Malonyl-CoA (x6) Malonyl_CoA->FAS NADPH NADPH (x12) NADPH->FAS

Figure 2: Elongation of 2-Methylbutyryl-CoA to this compound.

Quantitative Data

Quantitative data on the absolute concentrations of this compound in mammalian tissues are scarce in the literature. However, studies analyzing the acyl-CoA pool in various cell lines and tissues provide a framework for understanding the relative abundance of different acyl-CoA species. The concentration of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and diet.

Acyl-CoACell/Tissue TypeConcentration (pmol/10⁶ cells or nmol/g tissue)Reference
Total Acyl-CoAs RAW264.7 cells12 ± 1.0[3]
MCF7 cells80.4 ± 6.1[3]
Propionyl-CoA HepG2 cells3.532 ± 0.652[4]
Mouse Heart0.476 (mean)[4]
Acetyl-CoA HepG2 cells10.644 ± 1.364[4]
Mouse Heart5.77 (mean)[4]
Palmitoyl-CoA (C16:0) Rat Liver~15[5]

Note: Data for this compound are not specifically available in the reviewed literature. The table provides context on the general concentrations of other relevant acyl-CoA species.

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its low abundance and the need to differentiate it from other isomeric fatty acyl-CoAs. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the fatty acid component and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the acyl-CoA.

Gas Chromatography-Mass Spectrometry (GC-MS) for 13-Methylpentadecanoic Acid Analysis

This protocol involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a volatile ester for GC-MS analysis.

4.1.1. Sample Preparation and Lipid Extraction

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to extract total lipids.[6]

  • Hydrolysis: Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the free fatty acids from their esterified forms.

  • Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent like hexane (B92381) or diethyl ether.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Esterification: React the extracted fatty acids with a methylating agent. A common and effective method is using boron trifluoride (BF₃) in methanol.

  • Procedure: Add 1-2 mL of 14% BF₃-methanol to the dried fatty acid extract. Heat at 60-100°C for 5-10 minutes.

  • Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for analysis.

4.1.3. GC-MS Analysis

  • Gas Chromatograph: Use a GC equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

  • Injection: Inject 1 µL of the FAME extract.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 250-280°C) to elute all FAMEs.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Identification: Identify 13-methylpentadecanoic acid methyl ester by its retention time and mass spectrum, comparing it to an authentic standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

This method allows for the direct quantification of the intact acyl-CoA molecule.

4.2.1. Sample Preparation and Acyl-CoA Extraction

  • Cell Lysis/Tissue Homogenization: Rapidly quench metabolism and lyse cells or homogenize tissue in an ice-cold acidic solution (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid) to precipitate proteins and stabilize acyl-CoAs.[4]

  • Internal Standard: Spike the sample with a suitable internal standard, preferably a stable isotope-labeled version of the analyte or an odd-chain-length acyl-CoA not present in the sample (e.g., heptadecanoyl-CoA).

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the extract using a C18 SPE cartridge. Elute the acyl-CoAs with an organic solvent like methanol.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.

  • Mobile Phases: A typical mobile phase system consists of an aqueous phase with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Gradient Elution: Employ a gradient elution to separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometer: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, set up an MRM transition specific for this compound. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion generated by collision-induced dissociation (CID). A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion.

  • Quantification: Quantify the analyte by comparing the peak area of its MRM transition to that of the internal standard.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GCMS Biological Sample Extraction_Hydrolysis Lipid Extraction & Hydrolysis Sample_GCMS->Extraction_Hydrolysis Derivatization Derivatization (FAMEs) Extraction_Hydrolysis->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GCMS MS Detection GC_Separation->MS_Detection_GCMS Sample_LCMS Biological Sample Extraction_LCMS Acyl-CoA Extraction & Purification (SPE) Sample_LCMS->Extraction_LCMS LC_Separation LC Separation Extraction_LCMS->LC_Separation MS_Detection_LCMS MS/MS Detection (MRM) LC_Separation->MS_Detection_LCMS Anteiso_BCFA Anteiso-BCFAs (e.g., 13-Methylpentadecanoic Acid) Membrane_Incorporation Incorporation into Phospholipids Anteiso_BCFA->Membrane_Incorporation Membrane_Fluidity Increased Membrane Fluidity Membrane_Incorporation->Membrane_Fluidity Membrane_Protein_Function Modulation of Membrane Protein Function Membrane_Fluidity->Membrane_Protein_Function Signaling_Cascades Alteration of Downstream Signaling Cascades Membrane_Protein_Function->Signaling_Cascades

References

The Role of Acyl-CoA Thioesterase 13 (Acot13) in 13-Methylpentadecanoyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA thioesterase 13 (Acot13), also known as Thioesterase Superfamily Member 2 (Them2), is a mitochondrial enzyme that plays a crucial role in regulating the intracellular concentration of long-chain fatty acyl-CoAs.[1][2][3] While its activity on straight-chain fatty acids is well-documented, its specific role in the metabolism of branched-chain fatty acids, such as 13-methylpentadecanoyl-CoA, remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Acot13 and its potential involvement in the metabolic pathways of methyl-branched fatty acids. We will delve into its enzymatic properties, propose a hypothetical metabolic pathway for this compound involving Acot13, and provide detailed experimental protocols for researchers to investigate this hypothesis.

Introduction to Acot13 and Branched-Chain Fatty Acid Metabolism

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoA esters into free fatty acids and coenzyme A (CoASH).[1][4] This activity is essential for maintaining cellular homeostasis by regulating the pools of these critical metabolic molecules.[2] Acot13 is a member of the type II ACOT family, characterized by a "hotdog" fold structure, and it forms a homotetramer in its active state.[1][5] It is predominantly localized in the mitochondria and is highly expressed in oxidative tissues such as the liver, heart, and brown adipose tissue.[5][6] The expression of Acot13 is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5]

Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules. Their metabolism differs from that of straight-chain fatty acids due to the presence of methyl branches. Fatty acids with a methyl group on the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation.[7] They first undergo α-oxidation in peroxisomes, a process that removes one carbon atom from the carboxyl end, to resolve the methyl branch.[7][8] The resulting shorter-chain fatty acid can then enter the β-oxidation pathway.

13-Methylpentadecanoic acid is a saturated fatty acid with a methyl group at the 13th carbon.[9] Its metabolism is presumed to follow a similar path of initial oxidation to shorten the chain and remove the branch, followed by conventional β-oxidation.

Quantitative Data on Acot13 Substrate Specificity

While the specific activity of Acot13 on this compound has not been reported, extensive kinetic studies have been performed on a variety of other acyl-CoA substrates. This data, summarized in the table below, demonstrates Acot13's preference for long-chain fatty acyl-CoAs.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
n-Hexanoyl-CoA700.022314[10]
n-Octanoyl-CoA260.0047181[10]
n-Decanoyl-CoA4.90.0163265[10]
Lauroyl-CoA (C12)-0.019-[10]
Myristoyl-CoA (C14)-0.02 (25°C), 0.07 (37°C)-[10]
n-Palmitoyl-CoA (C16)-0.0044-[10]
Stearoyl-CoA (C18:0)-0.011-[10]
Oleoyl-CoA (C18:1)-0.011-[10]
Linoleoyl-CoA (C18:2)-0.017-[10]
Arachidonoyl-CoA (C20:4)-0.022-[10]
Phenylacetyl-CoA-0.084-[10]
3-Hydroxybenzoyl-CoA-0.011-[10]
3,4-Dihydroxyphenylacetyl-CoA-0.19-[10]

Proposed Role of Acot13 in this compound Metabolism

Based on the known functions of Acot13 and the established pathways for branched-chain fatty acid metabolism, we propose a hypothetical role for Acot13 in the breakdown of this compound.

Hypothesis: this compound undergoes initial oxidation in the peroxisomes to yield a shorter-chain acyl-CoA that is then transported to the mitochondria for complete oxidation via the β-oxidation pathway. Within the mitochondria, Acot13 may regulate the flux of this β-oxidation pathway by controlling the intramitochondrial concentrations of the shortened acyl-CoA and free CoASH.

The following diagrams illustrate the proposed metabolic pathway and the potential point of intervention for Acot13.

Caption: Proposed metabolic pathway of this compound.

This proposed pathway suggests that Acot13 may act as a "gatekeeper" for the mitochondrial β-oxidation of acyl-CoAs derived from peroxisomal degradation of branched-chain fatty acids. By hydrolyzing the shortened acyl-CoA, Acot13 could prevent its excessive accumulation in the mitochondrial matrix, which might otherwise inhibit key enzymes of β-oxidation or deplete the free CoASH pool.[11]

Experimental Protocols

To validate the hypothesized role of Acot13 in this compound metabolism, a series of experiments can be conducted. The following protocols provide a detailed methodology for key experiments.

Expression and Purification of Recombinant Acot13

Objective: To produce pure, active Acot13 protein for enzymatic assays.

Methodology:

  • Cloning: The open reading frame of human or mouse Acot13 is subcloned into a bacterial expression vector, such as pET19b, which introduces an N-terminal His-tag for purification.[5][12]

  • Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4 hours at 37°C.[5]

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication.

    • The cleared lysate is applied to a Ni-NTA agarose (B213101) column.[13]

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • His-tagged Acot13 is eluted with a high concentration of imidazole.

    • The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.[5]

Enzymatic Synthesis of this compound

Objective: To synthesize the substrate for the Acot13 enzymatic assay.

Methodology: A chemo-enzymatic approach can be employed for the synthesis of this compound.[14][15]

  • Activation of 13-Methylpentadecanoic Acid: 13-methylpentadecanoic acid is activated to its corresponding N-hydroxysuccinimide (NHS) ester or mixed anhydride.

  • Thioesterification: The activated fatty acid is then reacted with Coenzyme A (CoASH) in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.5) to form the thioester bond.

  • Purification: The synthesized this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the product are confirmed by mass spectrometry.

Acot13 Enzymatic Assay with this compound

Objective: To determine the kinetic parameters of Acot13 for the hydrolysis of this compound.

Methodology: The thioesterase activity of Acot13 can be measured using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free CoASH produced upon hydrolysis of the acyl-CoA substrate to generate a yellow product that can be quantified spectrophotometrically at 412 nm.[5]

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), DTNB, and varying concentrations of this compound.

  • Enzyme Addition: The reaction is initiated by adding a known amount of purified recombinant Acot13.

  • Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The kinetic parameters (K_m_ and V_max_) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.[5]

Cellular Metabolism Studies using Isotope Tracing and GC-MS

Objective: To trace the metabolic fate of 13-methylpentadecanoic acid in cultured cells and determine the effect of Acot13 expression on its metabolism.

Methodology:

  • Cell Culture and Isotope Labeling: A suitable cell line (e.g., HepG2 hepatocytes) is cultured in a medium supplemented with ¹³C-labeled 13-methylpentadecanoic acid. Cells can be transfected to overexpress or knockdown Acot13 to assess its role.

  • Metabolite Extraction: After incubation, cellular lipids and metabolites are extracted using a Folch extraction or a similar method.

  • Derivatization: The fatty acids in the lipid extract are derivatized to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: The FAMEs are separated and analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectra will reveal the incorporation of ¹³C into various fatty acid species, providing insights into the metabolic pathways involved.[7][16]

  • Data Analysis: The distribution of ¹³C-labeled isotopologues of different fatty acids is analyzed to map the breakdown products of 13-methylpentadecanoic acid and to quantify the flux through different metabolic pathways.

The following diagram outlines the experimental workflow to investigate the role of Acot13.

Experimental_Workflow Recombinant_Acot13 Express & Purify Recombinant Acot13 Enzyme_Assay Perform Acot13 Enzymatic Assay Recombinant_Acot13->Enzyme_Assay Substrate_Synthesis Synthesize This compound Substrate_Synthesis->Enzyme_Assay Kinetic_Parameters Determine Kinetic Parameters (K_m, k_cat) Enzyme_Assay->Kinetic_Parameters Conclusion Elucidate Role of Acot13 Kinetic_Parameters->Conclusion Cell_Culture Cell Culture with ¹³C-labeled 13-MPA Acot13_Modulation Overexpress/Knockdown Acot13 Cell_Culture->Acot13_Modulation Metabolite_Extraction Metabolite Extraction & Derivatization Acot13_Modulation->Metabolite_Extraction GCMS_Analysis GC-MS Analysis Metabolite_Extraction->GCMS_Analysis Metabolic_Flux Analyze Metabolic Flux GCMS_Analysis->Metabolic_Flux Metabolic_Flux->Conclusion Start Start Start->Substrate_Synthesis Start->Cell_Culture

Caption: Experimental workflow for investigating Acot13's role.

Conclusion

While direct evidence is currently lacking, the known substrate preference of Acot13 for long-chain acyl-CoAs and its mitochondrial localization strongly suggest a potential role in the metabolism of this compound, likely after its initial processing in peroxisomes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this hypothesis. A thorough understanding of the role of Acot13 in branched-chain fatty acid metabolism could open new avenues for the development of therapeutic strategies for metabolic disorders where the accumulation of these lipids is implicated. Further research in this area is crucial to fully elucidate the intricate regulatory functions of Acot13 in cellular lipid homeostasis.

References

The Presence and Putative Role of 13-Methylpentadecanoyl-CoA in Ruminant-Derived Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 13-methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A derivative, in the context of ruminant-derived products. While its direct quantification in these products remains to be explicitly documented in scientific literature, the presence of its precursor, 13-methylpentadecanoic acid (an anteiso C16:0 fatty acid), is well-established. This guide synthesizes the current understanding of the origin of branched-chain fatty acids in ruminants, details the analytical methodologies required for the extraction and quantification of their acyl-CoA counterparts, and explores their potential biological significance, particularly in the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, food science, and drug development who are interested in the nuanced composition of ruminant-derived fats and their potential bioactive components.

Introduction: The Significance of Branched-Chain Fatty Acids in Ruminant Products

Ruminant-derived products, such as milk and meat, are integral components of the human diet and are recognized for their complex lipid profiles. Beyond the well-characterized straight-chain fatty acids, these products contain a variety of branched-chain fatty acids (BCFAs), which are gaining attention for their potential biological activities. BCFAs typically constitute around 2% of the total fatty acids in cow's milk and are primarily synthesized by rumen microorganisms.[1][2] These fatty acids are characterized by one or more methyl branches along their acyl chain, with the most common being the iso and anteiso forms.

This compound is the activated form of 13-methylpentadecanoic acid, an anteiso BCFA with 16 carbon atoms (anteiso-C16:0). The activation of fatty acids to their coenzyme A (CoA) esters is a prerequisite for their participation in most metabolic pathways, including energy production and the synthesis of complex lipids. While the presence of 13-methylpentadecanoic acid in ruminant milk fat is confirmed, to date, no studies have specifically reported the discovery and quantification of this compound in these products. This guide, therefore, extrapolates from the existing knowledge of BCFA and acyl-CoA analysis to provide a framework for its study.

Data Presentation: Quantitative Analysis of 13-Methylpentadecanoic Acid in Ruminant Milk

Direct quantitative data for this compound in ruminant products is not currently available in the scientific literature. However, the concentration of its precursor, 13-methylpentadecanoic acid (anteiso-C16:0), has been reported as a percentage of total fatty acids in milk fat from various ruminant species. This data provides an indirect measure of the potential pool of this fatty acid available for conversion to its acyl-CoA form.

Ruminant SpeciesSample Type13-Methylpentadecanoic Acid (% of Total Fatty Acids)Reference
CowMilk Fat0.22 - 0.26[3]
GoatMilk FatNot specifically reported, but total BCFAs are 1.2-2.4%[4]
SheepMilk FatNot specifically reported, but total BCFAs are 1.8-3.1%[4]
CamelMilk FatNot specifically reported, but total BCFAs can be up to 6.04%[5]
YakMilk FatNot specifically reported, but total BCFAs can be up to 3.91%[5]

Note: The conversion of these free fatty acid percentages to molar concentrations of the acyl-CoA ester would require further research into the activity and specificity of acyl-CoA synthetases in the ruminant mammary gland and other tissues.

Experimental Protocols

The analysis of long-chain acyl-CoAs from biological matrices is a complex process that requires specialized extraction and analytical techniques. The following protocols are synthesized from established methods for acyl-CoA analysis and are proposed as a workflow for the targeted quantification of this compound in ruminant products.

Workflow for Acyl-CoA Analysis

G cluster_extraction Sample Preparation and Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Data Processing A Homogenization of Ruminant Tissue/Milk B Addition of Internal Standard (e.g., C17:0-CoA) A->B C Solid Phase Extraction (SPE) B->C D Elution and Concentration C->D E Reverse-Phase Liquid Chromatography D->E F Tandem Mass Spectrometry (MRM mode) E->F G Data Acquisition F->G H Peak Integration G->H I Quantification using Calibration Curve H->I

Caption: General workflow for the analysis of this compound.
Detailed Methodologies

3.2.1. Acyl-CoA Extraction from Milk or Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from various tissues.[6][7]

  • Homogenization: A known weight of tissue (e.g., 50-100 mg) is homogenized in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) using a glass homogenizer. For milk, a lipid extraction step may be necessary first to isolate the milk fat globule membrane, where acyl-CoA synthetases are located.

  • Internal Standard Spiking: A known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA) is added to the homogenate to correct for extraction losses and variations in instrument response.

  • Protein Precipitation and Liquid-Liquid Extraction: An organic solvent mixture (e.g., isopropanol/acetonitrile) is added to the homogenate to precipitate proteins and extract the acyl-CoAs. The mixture is vortexed and centrifuged to separate the phases.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is loaded onto an SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column) to remove interfering substances.

  • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge with an appropriate solvent (e.g., acetonitrile (B52724) or isopropanol). The eluate is then evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC-MS system.

3.2.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on the principles of reverse-phase chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[8][9]

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component with a pH modifier (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

    • MRM Transitions: For quantification, specific precursor-to-product ion transitions are monitored. For this compound, the precursor ion would be its [M+H]+ adduct. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety is typically selected for monitoring.

  • Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Signaling Pathways and Biological Relevance

While the specific signaling roles of this compound are yet to be elucidated, the broader class of branched-chain fatty acyl-CoAs has been shown to be biologically active. A key target is the peroxisome proliferator-activated receptor-alpha (PPARα), a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism.

4.1. PPARα Activation by Branched-Chain Acyl-CoAs

Studies have demonstrated that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[4] The binding of these acyl-CoAs to PPARα induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent transcription of target genes involved in fatty acid oxidation.

PPAR_Signaling cluster_cell Hepatocyte BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Enzymes mRNA->Proteins Translation Metabolism Increased Fatty Acid Oxidation Proteins->Metabolism Catalyzes

Caption: PPARα signaling pathway activated by this compound.

4.2. Biosynthesis of this compound

The biosynthesis of 13-methylpentadecanoic acid originates from the metabolic activity of rumen bacteria, which utilize branched-chain amino acids as precursors.[10] Specifically, isoleucine is converted to 2-methylbutyryl-CoA, which serves as a starter unit for fatty acid synthesis, leading to the formation of anteiso fatty acids. Once absorbed by the ruminant, these fatty acids can be activated to their corresponding acyl-CoA esters by acyl-CoA synthetases in various tissues, including the mammary gland.

Biosynthesis_Workflow cluster_rumen Rumen Microorganisms cluster_tissue Ruminant Tissue (e.g., Mammary Gland) Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA Decarboxylation BCFA 13-Methylpentadecanoic Acid Methylbutyryl_CoA->BCFA Fatty Acid Synthesis BCFA_Tissue 13-Methylpentadecanoic Acid BCFA->BCFA_Tissue Absorption Acyl_CoA This compound BCFA_Tissue->Acyl_CoA ACSL Acyl-CoA Synthetase ACSL->Acyl_CoA

Caption: Biosynthesis of this compound.

Conclusion and Future Directions

This compound represents a minor yet potentially significant component of the complex lipid landscape of ruminant-derived products. While its direct detection and quantification are yet to be reported, the established presence of its precursor fatty acid, coupled with the known metabolic pathways, strongly suggests its existence. The analytical frameworks detailed in this guide provide a clear path for future research to definitively identify and quantify this molecule in milk, meat, and other dairy products.

Further investigation is warranted to understand the substrate specificity of acyl-CoA synthetases in ruminant tissues for branched-chain fatty acids, which would allow for a more accurate estimation of the conversion of 13-methylpentadecanoic acid to its activated form. Elucidating the precise roles of this compound in cellular signaling, particularly its interaction with nuclear receptors like PPARα, could unveil novel bioactive functions of ruminant-derived fats and open new avenues for nutritional science and drug discovery.

References

The Peroxisomal Conundrum: Investigating the Role of 13-Methylpentadecanoyl-CoA in Peroxisome Biogenesis Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxisome biogenesis disorders (PBDs) are a group of severe, autosomal recessive genetic disorders characterized by the failure to form or maintain functional peroxisomes. This leads to a complex cascade of metabolic abnormalities, primarily affecting lipid metabolism. While the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid are well-established hallmarks of PBDs, the role of other branched-chain fatty acids, such as 13-methylpentadecanoic acid and its activated form, 13-methylpentadecanoyl-CoA, remains largely unexplored. This technical guide provides a comprehensive overview of the theoretical framework for the metabolism of this compound in the context of peroxisomal function, outlines detailed experimental protocols to investigate its potential role in PBDs, and presents signaling and metabolic pathways in a visually structured format to aid in research and drug development efforts.

Introduction to Peroxisome Biogenesis Disorders

Peroxisomes are ubiquitous subcellular organelles essential for a variety of metabolic processes, including the β-oxidation of VLCFAs, the α-oxidation of phytanic acid, and the synthesis of plasmalogens.[1][2] The assembly and maintenance of these organelles are orchestrated by a group of proteins known as peroxins, which are encoded by PEX genes.[2][3] Mutations in any of the more than 13 PEX genes can lead to PBDs, a spectrum of diseases with varying severity.[1][2][3] The most severe form is Zellweger syndrome, which is typically fatal within the first year of life.[4] Milder forms include neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[4]

The unifying feature of PBDs is the absence or severe reduction of functional peroxisomes, leading to the accumulation of substrates that are normally metabolized within this organelle.[1][2] This accumulation is believed to be a major contributor to the pathophysiology of PBDs, which includes severe neurological dysfunction, craniofacial abnormalities, and liver disease.[1][4]

Branched-Chain Fatty Acid Metabolism in Peroxisomes

While the focus of PBD research has been on VLCFAs and phytanic acid, peroxisomes are also involved in the metabolism of other branched-chain fatty acids. The presence of a methyl group on the fatty acid chain can sterically hinder the standard β-oxidation machinery in mitochondria, necessitating the involvement of peroxisomal enzymes.

13-Methylpentadecanoic acid is a saturated fatty acid with a methyl group at the 13th carbon. For it to be metabolized, it must first be activated to its CoA ester, this compound.

Hypothetical Metabolic Pathway of this compound in Peroxisomes

Based on the known principles of branched-chain fatty acid oxidation, the metabolism of this compound within the peroxisome is hypothesized to proceed through a modified β-oxidation pathway.

Peroxisomal_Beta_Oxidation_of_13_Methylpentadecanoyl_CoA cluster_cytosol Cytosol cluster_peroxisome Peroxisome 13_MPA 13-Methylpentadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 13_MPA->Acyl_CoA_Synthetase ATP, CoA 13_MP_CoA This compound Acyl_CoA_Synthetase->13_MP_CoA AMP, PPi 13_MP_CoA_perox This compound 13_MP_CoA->13_MP_CoA_perox Transport into Peroxisome ACOX Branched-Chain Acyl-CoA Oxidase (ACOX) 13_MP_CoA_perox->ACOX O2 Enoyl_CoA 2-enoyl-CoA derivative ACOX->Enoyl_CoA H2O2 MFP Multifunctional Protein (MFP) Enoyl_CoA->MFP H2O 3_hydroxyacyl_CoA 3-hydroxyacyl-CoA derivative MFP->3_hydroxyacyl_CoA NAD+ Thiolase Peroxisomal Thiolase 3_hydroxyacyl_CoA->Thiolase NADH + H+ Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Tridecanoyl_CoA Tridecanoyl-CoA Thiolase->Tridecanoyl_CoA

Figure 1: Hypothetical peroxisomal β-oxidation of this compound.

In PBDs, the absence of functional peroxisomes would lead to the accumulation of this compound and its precursor, 13-methylpentadecanoic acid, in various tissues and bodily fluids. The toxic effects of this accumulation could contribute to the overall pathology of the disease, similar to what is observed with other accumulating lipids.

Quantitative Data on Branched-Chain Fatty Acid Accumulation in PBDs

MetaboliteNormal Plasma Concentration (µM)PBD Plasma Concentration (µM)Fold Increase (Approx.)Reference
Phytanic Acid< 3100 - 1000+33 - 333+[5][6]
Pristanic Acid< 15 - 50+5 - 50+[5][6]
13-Methylpentadecanoic Acid Unknown Hypothesized to be elevated -

Table 1: Accumulation of Branched-Chain Fatty Acids in Peroxisome Biogenesis Disorders.

Experimental Protocols for Investigating this compound in PBDs

To elucidate the role of this compound in PBDs, a series of targeted experiments are required. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Objective: To determine the concentration of this compound in plasma, fibroblasts, and tissue samples from PBD patients and healthy controls.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile (B52724) followed by solid-phase extraction (SPE).

    • Fibroblasts/Tissues: Homogenization in a buffered solution, lipid extraction using a modified Folch method, followed by SPE to isolate the acyl-CoA fraction.

    • An internal standard, such as ¹³C-labeled this compound, should be added at the beginning of the extraction process for accurate quantification.

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of water and acetonitrile/methanol containing a small amount of a weak acid (e.g., formic acid or acetic acid) to improve ionization.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the CoA moiety.

LC_MS_MS_Workflow Sample Biological Sample (Plasma, Fibroblasts, Tissue) Extraction Extraction and SPE with Internal Standard Sample->Extraction LC UPLC/HPLC Separation (C18 Column) Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Figure 2: Experimental workflow for LC-MS/MS quantification of acyl-CoAs.
In Vitro Metabolism Studies

Objective: To determine if this compound is a substrate for peroxisomal β-oxidation and to identify the key enzymes involved.

Methodology: Enzyme Assays with Purified Enzymes or Cell Lysates

  • Substrate Synthesis: this compound can be synthesized from 13-methylpentadecanoic acid using commercially available acyl-CoA synthetase kits or through chemical synthesis.

  • Enzyme Sources:

    • Purified recombinant human peroxisomal enzymes (e.g., branched-chain acyl-CoA oxidase [ACOX2/3], multifunctional protein 2 [MFP2]).

    • Lysates from control and PBD patient fibroblasts.

  • Assay:

    • The reaction mixture will contain the enzyme source, synthesized this compound, and necessary cofactors (e.g., FAD, NAD⁺, CoA).

    • The reaction can be monitored by:

      • Following the production of H₂O₂ (for ACOX activity) using a colorimetric or fluorometric assay.

      • Monitoring the reduction of NAD⁺ to NADH spectrophotometrically (for 3-hydroxyacyl-CoA dehydrogenase activity of MFP2).

      • Analyzing the reaction products (e.g., propionyl-CoA, tridecanoyl-CoA) by LC-MS/MS.

Cellular Toxicity Assays

Objective: To assess the potential cytotoxic effects of 13-methylpentadecanoic acid accumulation in a cellular model of PBDs.

Methodology: Cell Viability and Apoptosis Assays

  • Cell Culture: Culture fibroblasts from PBD patients (with PEX gene mutations) and healthy controls.

  • Treatment: Expose the cells to varying concentrations of 13-methylpentadecanoic acid for different time points.

  • Assays:

    • Cell Viability: Use assays such as MTT or PrestoBlue to measure metabolic activity as an indicator of cell viability.

    • Apoptosis: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays to detect apoptosis.

    • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

Signaling Pathways and Logical Relationships

The accumulation of unprocessed fatty acyl-CoAs can have far-reaching effects on cellular signaling. While the specific impact of this compound is unknown, we can hypothesize its involvement in pathways known to be affected by lipid dysregulation.

Signaling_Pathway_Dysregulation PBD Peroxisome Biogenesis Disorder (PEX mutation) Peroxisome_Dysfunction Peroxisome Dysfunction PBD->Peroxisome_Dysfunction BCFA_Accumulation Accumulation of This compound Peroxisome_Dysfunction->BCFA_Accumulation ER_Stress Endoplasmic Reticulum Stress BCFA_Accumulation->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction BCFA_Accumulation->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ER_Stress->Oxidative_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Oxidative_Stress Mitochondrial_Dysfunction->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation Inflammation->Apoptosis

Figure 3: Potential downstream cellular consequences of this compound accumulation in PBDs.

Conclusion and Future Directions

The role of this compound in the pathophysiology of peroxisome biogenesis disorders represents a significant knowledge gap. The hypothetical metabolic pathways and experimental protocols outlined in this guide provide a roadmap for researchers and drug development professionals to investigate this unexplored area. By quantifying the levels of this and other understudied branched-chain fatty acids in PBD patients, elucidating their metabolic fate, and assessing their cellular toxicity, we can gain a more complete understanding of the complex metabolic dysregulation in these devastating disorders. This knowledge is critical for the development of novel diagnostic markers and therapeutic strategies aimed at mitigating the cellular damage caused by the accumulation of toxic metabolites. Future research should focus on generating PBD animal models to study the in vivo effects of this compound accumulation and to test potential therapeutic interventions, such as substrate reduction therapies or the use of pharmacological chaperones to restore partial peroxisomal function.

References

An In-depth Technical Guide to the Core Structural Properties of Branched-Chain Acyl-CoAs, Featuring 13-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties, synthesis, and metabolism of branched-chain acyl-Coenzyme A (acyl-CoA) molecules, with a specific focus on 13-Methylpentadecanoyl-CoA as a representative example. While specific experimental data for this compound is limited in public databases, this guide extrapolates its likely characteristics based on the well-documented properties of similar long-chain and branched-chain fatty acyl-CoAs. We delve into the critical role of these molecules in cellular metabolism and signaling, detail the experimental protocols for their study, and present a visual representation of their metabolic pathways. This document is intended to serve as a valuable resource for researchers in lipidomics, metabolic diseases, and drug development.

Introduction to Branched-Chain Acyl-CoAs

Acyl-CoAs are central intermediates in cellular metabolism, formed by the esterification of a fatty acid with Coenzyme A.[1] This activation is a prerequisite for their participation in a multitude of anabolic and catabolic pathways.[1] Branched-chain fatty acids (BCFAs) are a class of fatty acids that contain one or more methyl groups on their carbon chain.[2] Consequently, branched-chain acyl-CoAs are the activated forms of these fatty acids.

The position of the methyl branch significantly influences the physical and chemical properties of these molecules, affecting membrane fluidity and their roles in cellular signaling.[2] this compound is an example of an anteiso-branched-chain acyl-CoA, where the methyl group is located on the antepenultimate (n-2) carbon atom.

Structural Properties of this compound and Related Compounds

Table 1: Structural and Physicochemical Properties of this compound and Related Molecules

Property13-Methylpentadecanoic AcidPentadecanoyl-CoA (Predicted)General Long-Chain Acyl-CoA Properties
Molecular Formula C₁₆H₃₂O₂C₃₇H₆₄N₇O₁₇P₃SVariable
Molecular Weight 256.42 g/mol ~1003.9 g/mol Generally > 800 g/mol
Melting Point Data not availableData not availableLower than corresponding straight-chain fatty acids
Boiling Point Data not availableData not availableHigh, not typically measured
Solubility Insoluble in water, soluble in organic solventsAmphipathic, forms micelles in aqueous solutionsAmphipathic, critical micelle concentrations in the micromolar range

Data for 13-Methylpentadecanoic Acid from CD Biosynsis. Data for Pentadecanoyl-CoA is estimated based on the structure of Coenzyme A and pentadecanoic acid. General properties are based on existing literature for long-chain acyl-CoAs.

The structure of this compound consists of a 15-carbon fatty acyl chain with a methyl group at the 13th position, linked via a thioester bond to Coenzyme A. The Coenzyme A moiety itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid, and adenosine (B11128) 3'-phosphate 5'-diphosphate. This large, hydrophilic "handle" confers water solubility to the otherwise hydrophobic acyl chain, resulting in an amphipathic molecule.

Synthesis and Metabolism of Branched-Chain Acyl-CoAs

The synthesis and metabolism of branched-chain acyl-CoAs follow pathways distinct from their straight-chain counterparts.

Biosynthesis

The biosynthesis of branched-chain fatty acids, the precursors to branched-chain acyl-CoAs, utilizes primers derived from the catabolism of branched-chain amino acids. For instance, the degradation of isoleucine can lead to the formation of 2-methylbutyryl-CoA, which can serve as a primer for the fatty acid synthase complex to build anteiso-branched-chain fatty acids. The subsequent elongation occurs via the addition of malonyl-CoA units. In some bacteria, fatty acid synthase can also directly incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids.

Synthesis_of_Branched_Chain_Acyl_CoA Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase two_methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Elongation Units) Malonyl_CoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCAcyl_CoA Branched-Chain Acyl-CoA Acyl_CoA_Synthetase->BCAcyl_CoA

Caption: Biosynthesis of an anteiso-branched-chain acyl-CoA.

Metabolism (β-Oxidation)

The catabolism of branched-chain acyl-CoAs primarily occurs in the peroxisomes, as the methyl branch can hinder the enzymatic machinery of mitochondrial β-oxidation. The process involves a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and, in the case of odd-numbered chains or certain branch points, propionyl-CoA.

Metabolism_of_Branched_Chain_Acyl_CoA BCAcyl_CoA This compound Peroxisome Peroxisomal β-Oxidation BCAcyl_CoA->Peroxisome Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA Propionyl_CoA Propionyl-CoA Peroxisome->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Peroxisomal β-oxidation of this compound.

Experimental Protocols

The study of branched-chain acyl-CoAs involves a combination of analytical and biochemical techniques.

Synthesis of Branched-Chain Acyl-CoAs

For in vitro studies, branched-chain acyl-CoAs can be synthesized enzymatically or chemically.

  • Enzymatic Synthesis: This method typically involves the use of an acyl-CoA synthetase. The reaction mixture includes the free branched-chain fatty acid, Coenzyme A, ATP, and magnesium ions in a suitable buffer (e.g., Tris-HCl). The reaction is incubated at an optimal temperature (e.g., 37°C) and the product can be purified using techniques like HPLC.

  • Chemical Synthesis: A common chemical method involves the activation of the carboxylic acid of the branched-chain fatty acid, for example, by converting it to an acid chloride or an N-hydroxysuccinimide ester. This activated fatty acid is then reacted with the free thiol group of Coenzyme A in an aqueous or mixed solvent system at a controlled pH.

Characterization and Quantification
  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of acyl-CoAs.[3][4][5][6]

    • Sample Preparation: Tissues or cells are typically homogenized in a solvent mixture (e.g., isopropanol/water) and the acyl-CoAs are extracted using solid-phase extraction.

    • LC Separation: Reversed-phase chromatography is commonly used to separate different acyl-CoA species based on their chain length and branching.

    • MS Detection: Electrospray ionization (ESI) is often employed, and the molecules can be detected in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information and enabling quantification through multiple reaction monitoring (MRM).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of acyl-CoAs and to quantify their levels in biological samples.[7][8]

    • Sample Preparation: Similar to MS, samples need to be extracted and purified. For NMR, deuterated solvents are used.

    • ¹H and ¹³C NMR: These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the acyl chain structure and the confirmation of the thioester linkage.

Biological Significance and Future Directions

Branched-chain acyl-CoAs are not merely metabolic intermediates; they are also involved in cellular signaling and gene regulation. For instance, they can act as ligands for nuclear receptors like PPARα, influencing the expression of genes involved in lipid metabolism.[9][10][11]

The study of these molecules is crucial for understanding various metabolic disorders. Further research into the specific roles of individual branched-chain acyl-CoAs like this compound will likely uncover novel regulatory mechanisms and potential therapeutic targets for diseases such as diabetes, obesity, and certain cancers. The development of more sensitive and specific analytical techniques will be instrumental in advancing our knowledge in this field.

References

Regulation of Intracellular 13-Methylpentadecanoyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylpentadecanoyl-CoA is an anteiso-branched-chain acyl-CoA that plays a role in cellular metabolism and membrane composition. The regulation of its intracellular levels is a complex process involving a multi-step biosynthetic pathway originating from the amino acid L-isoleucine, and a degradation pathway likely following the principles of beta-oxidation. The key regulatory checkpoints in its synthesis are the enzymes responsible for the formation of the 2-methylbutyryl-CoA primer, namely branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The activity of the fatty acid synthase (FAS) complex, which elongates the primer, also contributes to the overall production rate. This guide provides a detailed overview of the synthesis, degradation, and regulation of this compound, summarizes available quantitative data, outlines experimental protocols for its measurement, and presents key pathways and workflows as visual diagrams.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes in many organisms, influencing membrane fluidity and other properties. This compound is the activated form of 13-methylpentadecanoic acid, an anteiso-BCFA. Understanding the regulation of its intracellular concentration is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target in various diseases. This document serves as a technical resource, consolidating current knowledge on the metabolic pathways and regulatory mechanisms governing this compound homeostasis.

Biosynthesis of this compound

The synthesis of this compound is a multi-enzyme process that begins with the essential amino acid L-isoleucine and culminates in the elongation of a branched-chain primer by the fatty acid synthase (FAS) complex.

Primer Synthesis: Formation of 2-Methylbutyryl-CoA

The initial steps involve the conversion of L-isoleucine into the specific primer required for anteiso-BCFA synthesis, (S)-2-methylbutyryl-CoA.

  • Transamination of L-Isoleucine: The first step is the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvaleric acid. This reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

Elongation by Fatty Acid Synthase (FAS)

The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) complex. This process involves the sequential addition of two-carbon units from malonyl-CoA, the extender substrate. The synthesis of malonyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC) . The FAS complex is a multi-enzyme system that iteratively performs condensation, reduction, dehydration, and another reduction step to extend the acyl chain. For the synthesis of this compound (a C16 fatty acyl-CoA), six cycles of elongation are required.

L_Isoleucine L-Isoleucine alpha_keto (S)-α-keto-β- methylvaleric acid L_Isoleucine->alpha_keto BCAT primer (S)-2-Methylbutyryl-CoA (Primer) alpha_keto->primer BCKDH Complex FAS Fatty Acid Synthase (FAS) Complex primer->FAS final_product This compound FAS->final_product 6 Cycles of Elongation Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->FAS ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC

Caption: Biosynthesis pathway of this compound.

Degradation of this compound

While specific enzymes for the degradation of anteiso-BCFAs are not extensively characterized, the process is believed to occur via a modified beta-oxidation pathway, likely within peroxisomes, which are known to handle very long-chain and branched-chain fatty acids. The methyl branch at the anteiso position requires specialized enzymatic steps to be bypassed or removed for the complete oxidation of the fatty acyl chain. The end products of this pathway are expected to be acetyl-CoA and propionyl-CoA.

start_product This compound beta_oxidation Modified Beta-Oxidation (Peroxisomal) start_product->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa

Caption: Proposed degradation pathway of this compound.

Regulation of Intracellular this compound Levels

The intracellular concentration of this compound is tightly regulated at multiple levels, including substrate availability, and allosteric and transcriptional control of key enzymes.

Regulation of Primer Synthesis
  • Branched-Chain Amino Acid Aminotransferase (BCAT): The activity of BCAT is influenced by the intracellular concentrations of its substrates (L-isoleucine and α-ketoglutarate) and products.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This is a major regulatory point. The BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle.

    • Inactivation: The complex is inactivated by phosphorylation, a reaction catalyzed by branched-chain α-keto acid dehydrogenase kinase (BCKDK) .

    • Activation: The complex is activated by dephosphorylation, catalyzed by protein phosphatase, Mg2+/Mn2+-dependent 1K (PPM1K) .

    • The activity of BCKDK itself is subject to allosteric regulation; for instance, it is inhibited by the branched-chain α-keto acids.

Regulation of Elongation
  • Acetyl-CoA Carboxylase (ACC): As the enzyme responsible for producing the extender unit malonyl-CoA, ACC is a key regulator of overall fatty acid synthesis.

    • Allosteric Regulation: ACC is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs.

    • Phosphorylation: ACC is also regulated by phosphorylation, for example, by AMP-activated protein kinase (AMPK), which inactivates the enzyme.

  • Fatty Acid Synthase (FAS): The expression of the FAS gene is subject to transcriptional regulation by various factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), which are in turn regulated by nutritional and hormonal signals.

BCKDH BCKDH Complex (Active) BCKDH_inactive BCKDH Complex-P (Inactive) BCKDH->BCKDH_inactive BCKDK BCKDH_inactive->BCKDH PPM1K BCKDK BCKDK PPM1K PPM1K alpha_keto_acids Branched-Chain α-Keto Acids alpha_keto_acids->BCKDK inhibits ACC ACC (Active) ACC_inactive ACC-P (Inactive) ACC->ACC_inactive AMPK AMPK AMPK Citrate Citrate Citrate->ACC activates LCFA_CoA Long-Chain Fatty Acyl-CoAs LCFA_CoA->ACC inhibits SREBP1c SREBP-1c FAS_gene FAS Gene Expression SREBP1c->FAS_gene activates ChREBP ChREBP ChREBP->FAS_gene activates

Caption: Key regulatory mechanisms of this compound synthesis.

Quantitative Data

Quantitative data on the intracellular levels of this compound and the kinetic parameters of the enzymes specifically involved in its synthesis are limited in the literature. However, data for related processes and molecules can provide a useful reference.

Table 1: Intracellular Concentrations of Related Acyl-CoA Species in Various Microbes Note: Data for this compound is not available. This table serves as an example of how such data is presented.

Acyl-CoA SpeciesOrganismConditionIntracellular Concentration (nmol/g dry weight)
Acetyl-CoACorynebacterium glutamicumGlucose growth~150
Malonyl-CoACorynebacterium glutamicumGlucose growth~20
Succinyl-CoACorynebacterium glutamicumGlucose growth~250
Butyryl-CoAPseudomonas putidaGlucose growth~5

Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with a Branched-Chain Extender Note: This data is for methylmalonyl-CoA as an extender, not 2-methylbutyryl-CoA as a primer. It provides an indication of how branched-chain substrates affect FAS kinetics.

SubstrateKm (µM)kcat (s⁻¹)
Malonyl-CoA10.5 ± 1.21.8 ± 0.1
(R,S)-Methylmalonyl-CoA143 ± 180.04 ± 0.002

Experimental Protocols

The accurate quantification of intracellular acyl-CoA species such as this compound requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Acyl-CoA Quantification

cell_harvest Cell/Tissue Harvesting quenching Metabolism Quenching (e.g., liquid N2) cell_harvest->quenching extraction Acyl-CoA Extraction (e.g., acid/organic solvent) quenching->extraction spe Solid Phase Extraction (SPE) (Optional) extraction->spe lcms LC-MS/MS Analysis extraction->lcms direct injection spe->lcms quantification Data Analysis & Quantification lcms->quantification

Caption: General workflow for intracellular acyl-CoA measurement.
Detailed Methodology for Acyl-CoA Extraction and Measurement

This protocol is a composite based on established methods for acyl-CoA analysis.

  • Cell/Tissue Harvesting and Quenching:

    • Rapidly harvest cells or tissues and immediately quench metabolic activity to prevent changes in acyl-CoA levels. This is typically achieved by flash-freezing in liquid nitrogen.

  • Extraction:

    • Homogenize the frozen sample in an ice-cold extraction buffer. A common buffer consists of an acidic solution (e.g., 10% trichloroacetic acid or 2 M perchloric acid) in an organic solvent mixture (e.g., acetonitrile/water).

    • Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not naturally present in the sample (e.g., C17:0-CoA), at the beginning of the extraction process to correct for sample loss and matrix effects.

    • Vortex or sonicate the mixture to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Solid Phase Extraction (SPE) (Optional but Recommended):

    • The supernatant containing the acyl-CoAs can be further purified and concentrated using a solid-phase extraction cartridge (e.g., C18).

    • Condition the SPE cartridge with methanol (B129727) and then with an appropriate aqueous buffer.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography (e.g., with a C18 column). A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid or tributylamine) is often used to improve peak shape and retention of these polar molecules.

    • Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

      • Parent Ion: The protonated molecular ion [M+H]+ of each acyl-CoA is selected in the first quadrupole.

      • Fragment Ion: A characteristic fragment ion, typically corresponding to the phosphopantetheine moiety (e.g., m/z 408 or 428), is monitored in the third quadrupole.

    • Quantification is achieved by comparing the peak area of the endogenous this compound to that of the internal standard.

Conclusion

The regulation of intracellular this compound is a multifaceted process that is intricately linked to amino acid and fatty acid metabolism. While the biosynthetic pathway is relatively well-understood, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in its degradation. The development and application of advanced analytical techniques, such as LC-MS/MS, are crucial for obtaining precise quantitative data on its intracellular levels and the kinetics of the enzymes that govern its homeostasis. A deeper understanding of these processes will be invaluable for researchers in the fields of metabolism, membrane biology, and drug development.

Methodological & Application

Application Note: Quantification of 13-Methylpentadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 13-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples using LC-MS/MS with electrospray ionization (ESI).

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing central roles in fatty acid oxidation, lipid biosynthesis, and cellular signaling. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are important components of cell membranes and signaling molecules. This compound is an anteiso-branched-chain fatty acyl-CoA. Accurate quantification of specific acyl-CoA species is essential for understanding metabolic pathways and their dysregulation in various diseases.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing acyl-CoAs due to its high sensitivity and specificity.[1][2] This method typically employs reverse-phase liquid chromatography for separation, followed by positive electrospray ionization and detection using multiple reaction monitoring (MRM). A common and highly specific fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety, which allows for the creation of robust and selective MRM assays.[1][3]

This application note details a comprehensive workflow, from sample extraction to data analysis, for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Reagents: Ammonium formate, Formic acid, 5-Sulfosalicylic acid (SSA)

  • Standards: this compound (analytical standard, if available)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Equipment: Homogenizer, Centrifuge (capable of 4°C), Nitrogen evaporator, LC-MS/MS system.

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (Heptadecanoyl-CoA) in methanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the primary stocks with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 nM to 1000 nM.

  • Internal Standard Spiking Solution: Prepare a working solution of Heptadecanoyl-CoA at a fixed concentration (e.g., 100 nM) in 10% (w/v) SSA.

Sample Preparation (from Tissue)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

  • Homogenization: Weigh approximately 30-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) SSA containing the internal standard.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for SPE cleanup.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions

ParameterValue
LC System UPLC/UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 5.0
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 2% B to 98% B over 10 min, hold for 2 min, re-equilibrate

Mass Spectrometry (MS) Conditions

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent (Optimize)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The precursor ion ([M+H]+) for this compound (MW: 1005.93) is m/z 1006.9. The primary product ion results from the characteristic neutral loss of 507 Da.[1][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 1006.9499.950Optimize (start at 40)
Heptadecanoyl-CoA (IS) 1020.9513.950Optimize (start at 40)

Note: Collision energy should be optimized for the specific instrument to maximize signal intensity.

Data Presentation

Quantitative Performance (Representative Data)

Quantitative performance should be assessed by analyzing calibration standards and quality control (QC) samples. The following table shows representative performance data for long-chain acyl-CoAs based on published methods, which can be used as a benchmark.[1][5]

AnalyteLinearity Range (nM)LOD (nM)LOQ (nM)
Palmitoyl-CoA (C16:0)1 - 1000>0.995~2~7
Stearoyl-CoA (C18:0)1 - 1000>0.994~2~8
This compoundTBDTBDTBDTBD

TBD: To Be Determined experimentally.

Sample Data

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (nmol/g tissue)
Control 145,800151,2000.303Value from curve
Control 251,200155,6000.329Value from curve
Treated 1110,500149,8000.738Value from curve
Treated 2121,300153,1000.792Value from curve

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Tissue Tissue Sample (~50mg) Homogenize Homogenize in SSA + Internal Standard Tissue->Homogenize Centrifuge Centrifuge (16,000g, 4°C) Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Dry Dry Down Eluate SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quant Quantification vs. Calibration Curve Integration->Quant Report Final Concentration (nmol/g) Quant->Report

Caption: LC-MS/MS workflow for this compound quantification.

Acyl-CoA Fragmentation in Mass Spectrometry

fragmentation Precursor This compound Precursor Ion [M+H]+ m/z 1006.9 Product_NL Product Ion [M+H - 507]+ m/z 499.9 Precursor->Product_NL Fragmentation Neutral_Loss Neutral Loss 3'-Phosphoadenosine 5'-Diphosphate (507 Da)

Caption: Characteristic fragmentation of acyl-CoAs in positive ESI mode.

Metabolic Role of Branched-Chain Acyl-CoAs

pathway BCFA Branched-Chain Fatty Acid (e.g., 13-Methylpentadecanoic Acid) AcylCoASynth Acyl-CoA Synthetase BCFA->AcylCoASynth BCAcylCoA Branched-Chain Acyl-CoA (this compound) AcylCoASynth->BCAcylCoA BetaOx β-Oxidation BCAcylCoA->BetaOx LipidSynth Complex Lipid Synthesis BCAcylCoA->LipidSynth PropionylCoA Propionyl-CoA + Acetyl-CoA BetaOx->PropionylCoA MembraneLipids Membrane Lipids (Phospholipids) LipidSynth->MembraneLipids

Caption: Simplified metabolic fate of branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for Tissue Extraction of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the extraction and quantification of long-chain acyl-CoAs (LCACoAs) from mammalian tissues. LCACoAs are crucial intermediates in fatty acid metabolism and play significant roles in cellular signaling, making their accurate measurement essential for research in areas such as metabolic diseases, oncology, and pharmacology.

Introduction

Long-chain acyl-CoAs are the activated forms of long-chain fatty acids, serving as key substrates for energy production through β-oxidation and for the synthesis of complex lipids like triglycerides, phospholipids, and ceramides.[1] Dysregulation of LCACoA metabolism is implicated in various pathological conditions, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular diseases.[2][3] Therefore, robust and reliable methods for the extraction and quantification of LCACoAs from tissues are critical for advancing our understanding of these processes and for the development of novel therapeutic interventions.

The protocols outlined below describe a widely used method involving solvent extraction and solid-phase purification, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a sensitive and specific quantification technique.[1][3]

Core Principles of Extraction

The extraction of LCACoAs from tissues presents several challenges due to their amphipathic nature and susceptibility to degradation. A successful extraction protocol must efficiently lyse the tissue, inactivate degradative enzymes, and effectively separate LCACoAs from other cellular components, particularly lipids. Common strategies involve:

  • Rapid Tissue Homogenization: Immediate homogenization of frozen tissue in an acidic buffer helps to quench enzymatic activity.[1][4]

  • Solvent-Based Extraction: A mixture of organic solvents is used to disrupt cell membranes and solubilize LCACoAs.[5][6]

  • Purification: Solid-phase extraction (SPE) is often employed to remove interfering substances and enrich the LCACoA fraction.[4][7]

  • Internal Standards: The use of an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is crucial for accurate quantification by correcting for extraction losses and matrix effects.[1][5]

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of long-chain acyl-CoAs from tissue samples.

Long-Chain Acyl-CoA Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (Optional but Recommended) cluster_3 Analysis tissue Frozen Tissue Sample (~20-100 mg) homogenization Homogenization (in KH2PO4 buffer) tissue->homogenization add_solvents Addition of Organic Solvents & Internal Standard homogenization->add_solvents vortex_sonicate Vortexing & Sonication add_solvents->vortex_sonicate centrifugation1 Centrifugation vortex_sonicate->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 or ion exchange) supernatant->spe elution Elution of Acyl-CoAs spe->elution drying Drying & Reconstitution elution->drying hplc_msms LC-MS/MS Analysis drying->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis

Caption: General workflow for tissue extraction and analysis of long-chain acyl-CoAs.

Detailed Experimental Protocol

This protocol is a compilation of established methods for the extraction of long-chain acyl-CoAs from tissues such as liver, muscle, and heart.[1][4][5][6]

Materials and Reagents:

  • Frozen tissue samples (stored at -80°C)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • Chloroform

  • Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or oligonucleotide purification columns)

  • Homogenizer (e.g., Omni TH)

  • Centrifuge capable of 16,000 x g and 4°C

  • Nitrogen evaporator

  • HPLC-MS/MS system

Solutions:

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)

  • Internal Standard Spiking Solution: Prepare a stock solution of C17:0-CoA in a suitable solvent (e.g., methanol:water, 1:1) and dilute to a working concentration (e.g., 20 ng/µL).

Procedure:

  • Sample Preparation and Homogenization:

    • On dry ice, weigh approximately 20-100 mg of frozen tissue.[4][5]

    • Place the frozen tissue in a pre-chilled tube containing 0.5 mL of ice-cold Homogenization Buffer.[1]

    • Immediately add 0.5 mL of ice-cold Extraction Solvent containing the internal standard (e.g., 20 ng of C17:0-CoA).[1][6]

    • Homogenize the sample on ice until a uniform consistency is achieved.[1]

  • Extraction:

    • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant.

    • For improved recovery, the pellet can be re-extracted with the same volume of Extraction Solvent.[1]

  • Solid-Phase Extraction (SPE) - Recommended:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol or a methanol-based solution.[4]

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a volatile modifier like ammonium (B1175870) hydroxide).[1][2]

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using a reverse-phase C8 or C18 column with a binary gradient.[1][2] A common mobile phase system consists of water and acetonitrile with a modifier like ammonium hydroxide.[1][8]

    • Detect and quantify the different acyl-CoA species using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1][2]

Quantitative Data Summary

The following table summarizes typical recovery rates and reported concentrations of various long-chain acyl-CoAs in different rat tissues.

TissueExtraction MethodRecovery Rate (%)Long-Chain Acyl-CoA SpeciesConcentration (nmol/g wet weight)Reference
Rat LiverChloroform/Methanol Extraction~85Total LCACoAs83 ± 11[9]
Rat LiverAcetonitrile/Isopropanol Extraction & SPE70-80Palmitoyl-CoA (16:0)~15[4][7]
Oleoyl-CoA (18:1)~10[4][7]
Stearoyl-CoA (18:0)~5[4][7]
Rat HeartAcetonitrile/Isopropanol Extraction & SPE70-80Total LCACoAs14.51 ± 2.11[4][10]
Palmitoyl-CoA (16:0)~4[4][7]
Oleoyl-CoA (18:1)~3[4][7]
Linoleoyl-CoA (18:2)~2[4][7]
Rat Skeletal MuscleAcetonitrile/Isopropanol Extraction & SPE70-80Total LCACoAs4.35 ± 0.71[4][10]

Metabolic Role of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are at a critical juncture in cellular metabolism, directing fatty acids towards either energy production or storage and signaling lipid synthesis.

Metabolic Fate of Long-Chain Acyl-CoAs cluster_0 Fatty Acid Activation cluster_1 Metabolic Fates FA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL ATP, CoA LCACoA Long-Chain Acyl-CoA ACSL->LCACoA AMP, PPi BetaOxidation β-Oxidation (Mitochondria) LCACoA->BetaOxidation Energy Production (ATP) LipidSynthesis Lipid Synthesis (ER) LCACoA->LipidSynthesis Triglycerides, Phospholipids Signaling Cell Signaling LCACoA->Signaling Diacylglycerol, Ceramides

Caption: Central role of long-chain acyl-CoAs in fatty acid metabolism.

Troubleshooting and Considerations

  • Sample Stability: Long-chain acyl-CoAs are prone to degradation. It is crucial to keep samples frozen and perform the extraction on ice to minimize enzymatic activity.

  • Extraction Efficiency: The efficiency of extraction can vary depending on the tissue type and the specific acyl-CoA species. The use of an internal standard is essential to account for these variations.[1] Re-extraction of the pellet can improve overall yield.

  • Purity of Reagents: Use high-purity solvents and reagents to avoid interference in the LC-MS/MS analysis.

  • Matrix Effects: Tissue extracts are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Proper sample cleanup and the use of an internal standard can mitigate these effects.

By following these detailed protocols and considerations, researchers can achieve reliable and reproducible quantification of long-chain acyl-CoAs, enabling deeper insights into their roles in health and disease.

References

Application Note: Solid-Phase Extraction of 13-Methylpentadecanoyl-CoA for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other long-chain fatty acyl-CoAs (LCFACoAs) is crucial for understanding various physiological and pathological processes, including metabolic disorders. Solid-phase extraction (SPE) is a robust and effective technique for the selective isolation and concentration of LCFACoAs from complex biological matrices prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples.

Principle

This protocol utilizes a reversed-phase SPE cartridge to capture the amphiphilic LCFACoAs from a tissue homogenate. The long hydrocarbon chain of this compound provides sufficient hydrophobicity to be retained on the sorbent, while the polar Coenzyme A moiety allows for selective elution. The subsequent analysis by LC-MS/MS provides high sensitivity and specificity for quantification.

Materials and Reagents
  • SPE Cartridges: Oasis HLB (1 cm³, 30 mg) or equivalent

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium (B1175870) Hydroxide (NH₄OH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Ammonium Sulfate (B86663) ((NH₄)₂)SO₄

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ultrapure Water

  • Tissue Homogenizer

  • Centrifuge

  • SPE Vacuum Manifold

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues.[1][2]

  • Homogenization:

    • To a frozen tissue aliquot (100-200 mg), add 1 mL of ice-cold 0.1 M KH₂PO₄, 1 mL of 2-propanol, and 50 µL of 1.6 mM heptadecanoyl-CoA as an internal standard.[1]

    • Homogenize the mixture for 30-60 seconds on ice.[1]

  • Protein Precipitation and Extraction:

    • Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate.[1]

    • Vortex the mixture thoroughly.

    • Centrifuge at 2500 x g for 10 minutes to pellet the precipitated proteins.[1]

    • Collect the supernatant and dilute it with 10 mL of 0.1 M KH₂PO₄ (pH 4.9).[1]

Solid-Phase Extraction (SPE)

This SPE protocol is based on a validated method for LCFACoAs.[1]

  • Cartridge Conditioning:

    • Wash the Oasis HLB cartridge with 3 mL of acetonitrile.[1]

    • Condition the cartridge with 2 mL of 25 mM KH₂PO₄.[1]

  • Sample Loading:

    • Load the diluted supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 4 mL of ultrapure water to remove polar impurities.[1]

  • Elution:

    • Elute the acyl-CoAs with 0.5 mL of a 40:60 (v/v) acetonitrile/water solution containing 15 mM ammonium hydroxide.[1]

    • The eluate can be further diluted with water for subsequent LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • A mobile phase gradient of acetonitrile and water with an alkaline pH (e.g., pH 10.5 with ammonium hydroxide) can be employed for high-resolution separation of LCFACoAs.[1][2]

  • Mass Spectrometry Detection:

    • Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • A characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) of the CoA moiety, can be monitored for profiling of acyl-CoAs.[1][2][3]

Data Presentation

AnalyteAccuracy (%)Inter-run Precision (%)Intra-run Precision (%)
Palmitoyl-CoA (C16:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Palmitoleoyl-CoA (C16:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Stearoyl-CoA (C18:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Oleoyl-CoA (C18:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Linoleoyl-CoA (C18:2)94.8 - 110.82.6 - 12.21.2 - 4.4

This data is representative of the method's performance for long-chain fatty acyl-CoAs and is sourced from a study on rat liver tissue.[2]

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (100-200mg) homogenization Homogenization with Internal Standard tissue->homogenization precipitation Protein Precipitation & Centrifugation homogenization->precipitation supernatant Collect & Dilute Supernatant precipitation->supernatant loading Sample Loading supernatant->loading conditioning Cartridge Conditioning (Acetonitrile, KH2PO4) conditioning->loading washing Wash with Water loading->washing elution Elution (Acetonitrile/Water/NH4OH) washing->elution lcms LC-MS/MS Analysis elution->lcms BCAA_Metabolism cluster_input Precursors cluster_activation Activation cluster_oxidation Metabolic Fate bcaa Branched-Chain Amino Acids (e.g., Isoleucine) bcfa 13-Methylpentadecanoic Acid bcaa->bcfa acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa beta_oxidation Peroxisomal/Mitochondrial β-Oxidation target_coa->beta_oxidation energy Energy Production (Acetyl-CoA, Propionyl-CoA) beta_oxidation->energy

References

Application Note: HPLC Separation of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical intermediates in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) and the metabolism of other branched-chain fatty acids. Dysregulation in the levels of these metabolites is associated with various metabolic disorders. Accurate quantification of BC-acyl-CoAs in biological samples is therefore essential for researchers in metabolic disease, drug development, and fundamental science. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with tandem mass spectrometry (MS/MS), are powerful techniques for the separation and quantification of these molecules. This document provides an overview of the methods, key considerations, and detailed protocols for the analysis of BC-acyl-CoAs.

Principles of Separation

The analysis of acyl-CoAs presents a challenge due to their amphipathic nature, with a polar Coenzyme A head group and a nonpolar acyl chain. The most common separation technique is Reversed-Phase HPLC (RP-HPLC).[1][2]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase.[2] Acyl-CoAs are retained on the column through hydrophobic interactions of their acyl chains. Elution is typically achieved using a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer.[1] Longer and more saturated acyl chains result in longer retention times.[3]

  • Ion-Pairing RP-HPLC: To improve the retention and peak shape of highly polar short-chain acyl-CoAs, ion-pairing reagents are often added to the mobile phase.[4][5] These reagents, such as quaternary ammonium (B1175870) salts for acidic analytes like CoAs, form a neutral ion pair with the charged analyte.[6][7] This increases the overall hydrophobicity of the complex, leading to stronger retention on the reversed-phase column.[5]

Detection Methods

  • UV Detection: The adenine (B156593) ring in the CoA moiety exhibits strong absorbance at approximately 254-260 nm, allowing for UV-based detection and quantification.[2][8] While robust, this method can lack the specificity required for complex biological matrices.[2]

  • Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity.[9][10] Electrospray ionization (ESI) in positive ion mode is commonly used. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions.[9][11] A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[12]

Experimental Workflows and Methodologies

A typical workflow for the analysis of branched-chain acyl-CoAs involves sample preparation, chromatographic separation, and detection.

Acyl_CoA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Tissue/Cell Sample Homogenize Homogenization (e.g., in Buffer/Solvent) Sample->Homogenize Quench Metabolism Extract Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Precipitate Protein Purify Purification (e.g., SPE) Extract->Purify Remove Interferences HPLC HPLC / UPLC Separation (Reversed-Phase, Ion-Pairing) Purify->HPLC Inject Sample Detect Detection (UV or MS/MS) HPLC->Detect Quant Quantification (Internal Standards) Detect->Quant Analyze Data Analysis Quant->Analyze Ion_Pair_Chromatography Analyte Acyl-CoA (-) Negatively Charged Analyte Complex Hydrophobic Complex Acyl-CoA (-) + Reagent (+) Analyte:f0->Complex:f0 Forms Neutral Ion-Pair IonPair Ion-Pair Reagent (+) e.g., Tetrabutylammonium IonPair:f0->Complex:f0 StationaryPhase Reversed-Phase Stationary Phase (C18) (Hydrophobic) Complex->StationaryPhase Increased Retention via Hydrophobic Interaction

References

Application Notes and Protocols for 13-Methylpentadecanoyl-CoA as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentadecanoyl-CoA is the activated form of 13-methylpentadecanoic acid, an anteiso-branched-chain fatty acid. Such branched-chain fatty acids and their coenzyme A (CoA) esters are integral to various biological processes, including cellular metabolism and signaling. As analytical standards, they are crucial for the accurate quantification of their endogenous counterparts in biological samples, which is essential for understanding their roles in health and disease. These application notes provide detailed protocols for the use of this compound as an analytical standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Metabolic Significance

Branched-chain fatty acids like 13-methylpentadecanoic acid are metabolized through a combination of alpha- and beta-oxidation. Due to the methyl branch, beta-oxidation can be sterically hindered, necessitating an initial alpha-oxidation step to remove a single carbon atom.[1][2][3] The resulting shorter-chain acyl-CoA can then enter the conventional beta-oxidation pathway.[1][2][3] These metabolic pathways are critical for energy homeostasis and are often studied in the context of metabolic disorders.

dot

Metabolism Fig. 1: Metabolic Pathway of this compound 13-Methylpentadecanoic Acid 13-Methylpentadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 13-Methylpentadecanoic Acid->Acyl-CoA Synthetase This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Initial Step Acyl-CoA Synthetase->this compound Pristanoyl-CoA (analogue) Pristanoyl-CoA (analogue) Alpha-Oxidation->Pristanoyl-CoA (analogue) Beta-Oxidation Beta-Oxidation Pristanoyl-CoA (analogue)->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA Acetyl-CoA->TCA Cycle

Caption: Metabolic fate of this compound.

Signaling and Regulatory Roles

Fatty acyl-CoAs, including branched-chain species, are not only metabolic intermediates but also act as signaling molecules and regulators of transcription factors. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5] Furthermore, the metabolism of fatty acids is interconnected with major signaling hubs like the mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-kappa B (NF-κB), influencing cellular growth, inflammation, and immune responses.[6][7][8][9][10][11][12]

dot

Signaling Fig. 2: Signaling Roles of Fatty Acyl-CoAs cluster_0 Cellular Inputs cluster_1 Nuclear Receptors & Signaling Pathways cluster_2 Cellular Responses This compound This compound PPARa PPARα This compound->PPARa Ligand Binding mTOR mTOR Pathway This compound->mTOR Influences NFkB NF-κB Pathway This compound->NFkB Influences Lipid Metabolism Lipid Metabolism PPARa->Lipid Metabolism Gene Regulation Cell Growth Cell Growth mTOR->Cell Growth Regulation Inflammation Inflammation NFkB->Inflammation Gene Regulation

Caption: Influence of fatty acyl-CoAs on key signaling pathways.

Quantitative Analysis using LC-MS/MS

The quantification of this compound in biological matrices is best achieved using a sensitive and specific LC-MS/MS method. The following sections detail the experimental protocol and expected performance.

Experimental Workflow

dot

Workflow Fig. 3: LC-MS/MS Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Acyl-CoA Extraction (SPE or LLE) Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

Application Notes and Protocols: 13C Stable Isotope Labeling for 13-Methylpentadecanoyl-CoA Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable isotope tracing is a powerful technique for elucidating the metabolic fate of specific molecules within complex biological systems.[1] This document provides detailed application notes and protocols for tracing the metabolism of 13-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, using 13C stable isotope labeling. By introducing a 13C-labeled precursor, researchers can track the incorporation of carbon atoms into downstream metabolites, offering quantitative insights into pathway activity.[2] These methods are critical for studying diseases associated with altered fatty acid metabolism, discovering new enzymatic pathways, and identifying potential therapeutic targets.[3][4] The protocols outlined here cover cell culture labeling, metabolite extraction, and analysis by mass spectrometry, adapted from established methods for fatty acid metabolism analysis.[5][6]

Principle of the Method

The core of this technique involves introducing uniformly 13C-labeled 13-methylpentadecanoic acid ([U-13C]13-MPDA) to a biological system, such as cultured cells or an in vivo model. The cells take up the labeled fatty acid, which is then activated to its CoA derivative, [U-13C]this compound. Cellular enzymes subsequently catabolize this molecule. By using mass spectrometry (MS) to analyze the mass shifts in downstream metabolites, one can trace the path of the labeled carbon atoms through various metabolic pathways.[7] This allows for the determination of relative pathway contributions and the identification of metabolic bottlenecks or alterations in disease states.[2]

Metabolic Pathway Overview

Unlike straight-chain fatty acids that are catabolized exclusively via β-oxidation to yield acetyl-CoA units, the metabolism of this compound, an odd-chain branched fatty acid, produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle.[4] This dual entry point into central carbon metabolism provides unique labeling patterns in TCA cycle intermediates.

  • Acetyl-CoA (a 2-carbon unit) enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). Tracing its 13C label will result in an M+2 isotopologue of citrate in the first turn of the cycle.

  • Propionyl-CoA (a 3-carbon unit) enters the TCA cycle as succinyl-CoA. This results in M+3 isotopologues of succinate (B1194679), fumarate, malate (B86768), and oxaloacetate.

The diagram below illustrates the catabolic fate of this compound and the subsequent labeling of TCA cycle intermediates.

G cluster_catabolism Branched-Chain Fatty Acid Catabolism cluster_tca TCA Cycle FA [U-13C]13-Methyl- pentadecanoyl-CoA Ox α- and β-Oxidation FA->Ox ACoA [1,2-13C]Acetyl-CoA (M+2) Ox->ACoA multiple cycles PCoA [1,2,3-13C]Propionyl-CoA (M+3) Ox->PCoA final cycle Cit Citrate (M+2) ACoA->Cit SucCoA Succinyl-CoA (M+2, M+3) PCoA->SucCoA via Carboxylation & Isomerization aKG α-Ketoglutarate (M+2) Cit->aKG aKG->SucCoA Suc Succinate (M+2, M+3) SucCoA->Suc Fum Fumarate (M+2, M+3) Suc->Fum Mal Malate (M+2, M+3) Fum->Mal OAA Oxaloacetate (M+2, M+3) Mal->OAA OAA->Cit

Caption: Catabolism of this compound and entry into the TCA cycle.

Experimental Workflow

A typical stable isotope tracing experiment involves several key stages, from cell culture to data analysis. The general workflow is designed to ensure reproducible labeling and accurate quantification of isotopic enrichment.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Seeding & Culture B 2. Labeling Incubate with [U-13C]13-MPDA A->B C 3. Quenching & Harvesting Rapidly halt metabolism B->C D 4. Metabolite Extraction (e.g., Chloroform (B151607)/Methanol) C->D Sample Transfer E 5. LC-MS/MS Analysis Quantify mass isotopologues D->E F 6. Data Interpretation Calculate fractional enrichment E->F

Caption: General experimental workflow for 13C tracing experiments.

Detailed Protocols

The following protocols provide a framework for conducting a 13C tracing experiment using this compound. Volumes and times may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Labeling

This protocol is adapted for cells grown in a 6-well plate format.

  • Cell Seeding: Seed approximately 2 x 10^6 cells per well in a 6-well plate and culture until they reach desired confluency (typically 80-90%).[8]

  • Prepare Labeling Medium: Prepare culture medium containing the [U-13C]13-methylpentadecanoic acid tracer. The final concentration of the tracer typically ranges from 10 to 100 µM, complexed to fatty acid-free bovine serum albumin (BSA) to aid solubility.

  • Initiate Labeling: Remove the standard culture medium from the wells. Wash the cells once with phosphate-buffered saline (PBS) to remove residual serum lipids.[8]

  • Incubation: Add 2 mL of the prepared labeling medium to each well. Place the plate back into the incubator (37°C, 5% CO2) and incubate for a predetermined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine when isotopic steady-state is reached.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial to prevent artifact formation during sample preparation.[8]

  • Quenching: Aspirate the labeling medium. Immediately add 1 mL of ice-cold quenching solution (e.g., 80:20 methanol/water) to each well. Place the plate on dry ice for 10 minutes to rapidly quench metabolism.

  • Cell Scraping: Scrape the frozen cells from the plate surface into the quenching solution.

  • Harvesting: Transfer the cell slurry to a pre-chilled microcentrifuge tube.

  • Lipid and Metabolite Extraction: Add 0.5 mL of ice-cold chloroform to the tube and vortex vigorously for 1 minute.[6]

  • Phase Separation: Centrifuge the tubes at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the aqueous (polar metabolites) and organic (lipids) layers.[6]

  • Fraction Collection: Carefully collect the upper aqueous layer for polar metabolite analysis (like TCA intermediates) and the lower organic layer for lipid analysis into separate, labeled glass vials.

  • Drying: Dry the collected fractions under a stream of nitrogen gas. Store the dried extracts at -80°C until analysis.[6]

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol focuses on preparing the polar metabolite fraction for LC-MS/MS analysis.

  • Reconstitution: Reconstitute the dried polar metabolite extract in an appropriate volume (e.g., 50-100 µL) of a suitable solvent, such as 50:50 acetonitrile/water.

  • Centrifugation: Centrifuge the reconstituted samples at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an LC-MS vial with a low-volume insert.

Protocol 4: LC-MS/MS Analysis

Analysis is typically performed on a high-resolution mass spectrometer coupled with liquid chromatography.

  • Chromatography: Separate metabolites using a suitable LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect TCA cycle intermediates and related organic acids.

  • Data Acquisition: Acquire full-scan data to observe all mass isotopologues of a given metabolite. The mass resolution should be high enough to distinguish between different isotopologues.

  • Data Processing: Use instrument-specific software to extract ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of the target metabolites.[9] Correct the raw data for the natural abundance of 13C.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fractional contribution of the labeled precursor to each metabolite pool.

Table 1: Illustrative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates

The following table presents hypothetical data comparing a control cell line to a cell line with a putative defect in branched-chain fatty acid oxidation. Data are shown as the percentage of the total metabolite pool for each isotopologue after 24 hours of labeling with [U-13C]13-MPDA.

MetaboliteIsotopologueControl Cells (% Total Pool)Disease Model Cells (% Total Pool)Labeled Source
Citrate M+065%85%Unlabeled
M+235%15%Acetyl-CoA
Succinate M+050%88%Unlabeled
M+220%8%Acetyl-CoA
M+330%4%Propionyl-CoA
Malate M+052%89%Unlabeled
M+219%7%Acetyl-CoA
M+329%4%Propionyl-CoA

Interpretation:

  • In the Control Cells , there is significant incorporation of the 13C label into TCA cycle intermediates. The presence of M+2 isotopologues indicates catabolism to acetyl-CoA, while the prominent M+3 peak in succinate and malate confirms the activity of the propionyl-CoA pathway.

  • In the Disease Model Cells , the fraction of unlabeled (M+0) metabolites is much higher, and the fractional enrichment of both M+2 and M+3 species is dramatically reduced. This quantitative data strongly suggests a defect in the uptake or oxidation of this compound, reducing its contribution to the TCA cycle.

References

Application Notes and Protocols for GC-MS Analysis of 13-Methylpentadecanoyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the direct analysis of fatty acyl-CoAs, such as 13-Methylpentadecanoyl-CoA, and their corresponding free fatty acids is impeded by their low volatility and high polarity. These characteristics lead to poor chromatographic resolution, peak tailing, and inaccurate quantification. To overcome these challenges, a derivatization step is essential.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to its volatile fatty acid methyl ester (FAME) derivative, 13-methylpentadecanoic acid methyl ester, for robust and reliable GC-MS analysis. The process involves a two-step procedure:

  • Alkaline Hydrolysis: The thioester bond of this compound is cleaved to release the free fatty acid, 13-methylpentadecanoic acid.

  • Esterification: The carboxylic acid group of the free fatty acid is converted to a methyl ester, which is significantly more volatile and amenable to GC-MS analysis.

This protocol will focus on the widely used and effective acid-catalyzed esterification method using Boron Trifluoride-Methanol (BF₃-Methanol). An alternative method using Methanolic Hydrochloric Acid (HCl) will also be discussed.

Experimental Protocols

Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is a robust method for the esterification of a wide range of fatty acids, including branched-chain fatty acids.

2.1.1. Materials and Reagents

  • This compound sample

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Methanol (Anhydrous, ≥99.8%)

  • Potassium Hydroxide (KOH)

  • BF₃-Methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2.1.2. Experimental Workflow Diagram

experimental_workflow Workflow for Derivatization of this compound cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_extraction1 Step 2: Extraction of Free Fatty Acid cluster_derivatization Step 3: Esterification cluster_extraction2 Step 4: Extraction of FAME cluster_analysis Step 5: GC-MS Analysis start Sample containing this compound add_is Add Internal Standard (e.g., C17:0) start->add_is add_koh Add Methanolic KOH add_is->add_koh heat_hydrolysis Incubate at 60°C for 30 min add_koh->heat_hydrolysis acidify Acidify with HCl heat_hydrolysis->acidify add_hexane1 Add Hexane acidify->add_hexane1 vortex1 Vortex to mix add_hexane1->vortex1 centrifuge1 Centrifuge to separate phases vortex1->centrifuge1 collect_organic1 Collect organic (upper) layer centrifuge1->collect_organic1 dry_sample Evaporate solvent to dryness collect_organic1->dry_sample add_bf3 Add BF3-Methanol dry_sample->add_bf3 heat_esterification Incubate at 80°C for 1 hour add_bf3->heat_esterification cool Cool to room temperature heat_esterification->cool add_water_hexane Add Water and Hexane cool->add_water_hexane vortex2 Vortex to mix add_water_hexane->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 collect_organic2 Collect organic (upper) layer centrifuge2->collect_organic2 dry_organic Dry with Anhydrous Na2SO4 collect_organic2->dry_organic gcms Inject into GC-MS dry_organic->gcms chemical_transformation Chemical Transformation Pathway acyl_coa This compound ffa 13-Methylpentadecanoic Acid (Free Fatty Acid) acyl_coa->ffa Alkaline Hydrolysis (Methanolic KOH) fame 13-Methylpentadecanoic Acid Methyl Ester (FAME) ffa->fame Esterification (BF3-Methanol) gcms GC-MS Analysis fame->gcms

Application Note: Quantification of 13-Methylpentadecanoyl-CoA in Cell Culture Experiments using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. Branched-chain fatty acids are known to be involved in various cellular processes, and their corresponding CoA esters are key intermediates in both their synthesis and degradation.[1] Accurate measurement of this compound in cell culture experiments is crucial for understanding its metabolic fate and its impact on cellular signaling pathways. This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Metabolic Pathway and Signaling Context

This compound is synthesized from its corresponding fatty acid, 13-methylpentadecanoic acid. This activation to its CoA ester is an ATP-dependent process.[4][5] Branched-chain fatty acids and their metabolites are known to be linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids can influence major signaling pathways, including the mTOR pathway, which is a central regulator of cell growth and metabolism.[6][7][8] The concentration of branched-chain acyl-CoAs may therefore reflect or influence the activity of these pathways.

Fatty Acid Activation Pathway 13-Methylpentadecanoic Acid 13-Methylpentadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 13-Methylpentadecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi ATP ATP ATP->Acyl-CoA Synthetase CoA CoA CoA->Acyl-CoA Synthetase

Caption: Activation of 13-methylpentadecanoic acid to its CoA ester.

Potential Influence on mTOR Signaling cluster_0 Branched-Chain Amino Acid Metabolism cluster_1 mTOR Signaling Pathway BCAAs BCAAs BCKAs BCKAs BCAAs->BCKAs BCAT mTORC1 mTORC1 BCAAs->mTORC1 Activates Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs BCKAs->Branched-Chain Acyl-CoAs BCKDH This compound This compound Branched-Chain Acyl-CoAs->this compound Elongation/ Modification This compound->mTORC1 Modulates? S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Experimental Workflow Cell Culture Cell Culture Cell Harvesting Cell Harvesting Cell Culture->Cell Harvesting 1. Wash & Scrape Cell Lysis & Extraction Cell Lysis & Extraction Cell Harvesting->Cell Lysis & Extraction 2. Add Extraction Solvent Protein Precipitation Protein Precipitation Cell Lysis & Extraction->Protein Precipitation 3. Vortex & Centrifuge Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Drying Drying Supernatant Collection->Drying 4. Evaporate Solvent Reconstitution Reconstitution Drying->Reconstitution 5. Resuspend in Injection Solvent LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Application Notes and Protocols: 13-Methylpentadecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the study of acyl-Coenzyme A (acyl-CoA) thioesters is paramount to understanding cellular metabolism, energy homeostasis, and signaling. Among the diverse species of acyl-CoAs, branched-chain fatty acyl-CoAs play a crucial, yet often overlooked, role, particularly in bacterial systems. 13-Methylpentadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is a key intermediate in the biosynthesis of 13-methylpentadecanoic acid. This anteiso-fatty acid is a significant component of the cell membrane in many bacteria, where it is critical for maintaining membrane fluidity and integrity, especially in response to environmental stress such as low temperatures.[1][2][3]

These application notes provide a comprehensive overview of the role of this compound in lipidomics research, with a focus on its significance in bacterial physiology. Detailed protocols for the extraction and quantification of this compound from bacterial cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with illustrative data and diagrams to facilitate a deeper understanding of its metabolic context.

Biological Significance of this compound

This compound is the activated form of 13-methylpentadecanoic acid, a C16:0 anteiso-branched-chain fatty acid. Its primary role is as a precursor in the synthesis of phospholipids (B1166683) that are incorporated into the bacterial cell membrane. The methyl branch in the acyl chain introduces a steric hindrance that disrupts the tight packing of phospholipid tails, thereby increasing membrane fluidity.[1][3] This is particularly important for bacteria that thrive in environments with fluctuating temperatures, as it allows them to maintain optimal membrane function for processes such as nutrient transport and signal transduction.

The biosynthesis of this compound is intricately linked to the catabolism of the branched-chain amino acid isoleucine.[4] Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthase to produce anteiso-branched-chain fatty acids like 13-methylpentadecanoic acid.[4] The activated form, this compound, is the direct substrate for the enzymes that incorporate this fatty acid into phospholipids.

Application in Drug Development

The unique presence and essential role of branched-chain fatty acids in many pathogenic bacteria, such as Listeria monocytogenes and Bacillus subtilis, make the biosynthetic pathway of this compound an attractive target for the development of novel antimicrobial agents.[5][6][7] Inhibitors of the enzymes involved in the synthesis of branched-chain acyl-CoAs could disrupt bacterial membrane integrity, leading to growth inhibition and increased susceptibility to host immune responses. Lipidomics studies quantifying the levels of this compound and other branched-chain acyl-CoAs can be instrumental in screening for and characterizing the efficacy of such inhibitors.

Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in the current literature, the following table presents a representative dataset for long-chain acyl-CoAs in a bacterial cell lysate, based on typical concentrations reported for similar molecules. This data is for illustrative purposes to demonstrate how results from the provided protocol can be presented.

Acyl-CoA SpeciesRetention Time (min)Concentration (pmol/mg protein)Standard Deviation
Myristoyl-CoA (C14:0)8.215.61.8
This compound 9.5 22.4 2.5
Palmitoyl-CoA (C16:0)10.135.83.9
Palmitoleoyl-CoA (C16:1)9.812.11.5
Stearoyl-CoA (C18:0)12.328.93.1
Oleoyl-CoA (C18:1)11.945.24.7

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells

This protocol describes the extraction of acyl-CoAs from bacterial cell cultures, adapted from established methods for long-chain acyl-CoA analysis.[8][9]

Materials:

  • Bacterial cell culture (e.g., Bacillus subtilis, Listeria monocytogenes)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in 2-propanol

  • Internal standard solution (e.g., C17:0-CoA, 10 µM in water)

  • Ice-cold 5% (w/v) perchloric acid (PCA)

  • Saturated K2CO3

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Harvest bacterial cells from a 50 mL culture by centrifugation at 4,000 x g for 10 min at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold water.

  • Add 10 µL of the internal standard solution.

  • Immediately add 5 mL of ice-cold 10% TCA in 2-propanol and vortex vigorously for 2 min.

  • Incubate on ice for 15 min to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 2.5 mL of ice-cold 5% PCA to the supernatant and vortex.

  • Neutralize the extract by adding saturated K2CO3 dropwise until the pH is between 6.0 and 7.0.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the neutralized extract onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a robust method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[10][11] The precursor ion will be the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1020.6513.635
C17:0-CoA (Internal Standard)1034.6527.635

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvest Cell Harvesting (Centrifugation) bacterial_culture->cell_harvest extraction Acyl-CoA Extraction (TCA/Propanol) cell_harvest->extraction spe Solid Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_input Metabolic Input cluster_biosynthesis Biosynthesis Pathway cluster_output Cellular Function isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid methylbutyryl_coa 2-Methylbutyryl-CoA (Primer) keto_acid->methylbutyryl_coa fas Fatty Acid Synthase (FAS) methylbutyryl_coa->fas methylpentadecanoyl_coa This compound fas->methylpentadecanoyl_coa phospholipid Anteiso-Phospholipids methylpentadecanoyl_coa->phospholipid membrane Bacterial Cell Membrane phospholipid->membrane fluidity Increased Membrane Fluidity membrane->fluidity adaptation Stress Adaptation (e.g., Cold Shock) fluidity->adaptation

Caption: Biosynthesis and function of this compound.

References

Synthesis of 13-Methylpentadecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. As an analog of saturated fatty acyl-CoAs, it is a valuable tool for investigating lipid metabolism, particularly in the context of enzymes that process fatty acids, such as acyl-CoA dehydrogenases and acyltransferases. Branched-chain fatty acids are found in various biological systems and can influence membrane fluidity and cellular signaling. The availability of high-purity this compound is crucial for in vitro assays, enzyme kinetics, and as a standard for analytical studies.

These application notes provide detailed protocols for the chemical synthesis of the precursor, 13-methylpentadecanoic acid, followed by its conversion to the final product, this compound, via two distinct methods: a chemical approach and an enzymatic approach. Purification and characterization methods are also described in detail.

Data Summary

The following tables provide an overview of the expected yields and purity at each stage of the synthesis and purification process. These values are based on reported syntheses of similar long-chain and branched-chain fatty acids and their CoA esters.

Table 1: Expected Yields for the Synthesis of 13-Methylpentadecanoic Acid

Reaction StepStarting MaterialProductExpected Yield (%)
Wittig Reaction & Hydrogenation11-Bromoundecanoic acid13-Methylpentadecanoic acid~25-35% (overall)

Table 2: Expected Yields and Purity for the Synthesis and Purification of this compound

MethodStarting MaterialCrude Product Yield (%)Final Purity (by HPLC)Overall Recovery from Purification (%)
Chemical Synthesis (CDI)13-Methylpentadecanoic acid70-80%>98%70-80%
Enzymatic Synthesis13-Methylpentadecanoic acidVariable (enzyme dependent)>99%60-70%

Synthesis Pathway Overview

The overall synthesis is a two-stage process. First, the C16 branched-chain fatty acid precursor is synthesized. Second, this fatty acid is activated to its coenzyme A thioester.

Synthesis_Overview cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: CoA Thioester Synthesis A 11-Bromoundecanoic acid B Wittig Reaction A->B C Hydrogenation B->C D 13-Methylpentadecanoic acid C->D E Activation (Chemical or Enzymatic) D->E Precursor F Purification (SPE & HPLC) E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 13-Methylpentadecanoic Acid

This protocol is adapted from the Wittig reaction used for synthesizing similar branched-chain fatty acids. It involves the reaction of a phosphonium (B103445) ylide with an aldehyde, followed by hydrogenation to yield the saturated fatty acid.

Materials:

Protocol:

  • Synthesis of the Phosphonium Salt:

    • In a round-bottom flask, dissolve 11-bromoundecanoic acid and a molar equivalent of triphenylphosphine in acetonitrile (B52724).

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude phosphonium salt.

  • Wittig Reaction:

    • Suspend the crude phosphonium salt in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium methoxide portion-wise while stirring vigorously. The formation of the orange-colored ylide indicates a successful reaction.

    • Cool the mixture to 0°C and add isobutyraldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and acidify with dilute HCl.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent in vacuo to yield the crude unsaturated branched-chain fatty acid.

  • Hydrogenation:

    • Dissolve the crude product from the Wittig reaction in ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-18 hours at room temperature.

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with ethyl acetate.

    • Evaporate the solvent to yield the crude 13-methylpentadecanoic acid.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the pure fatty acid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2, Method A: Chemical Synthesis of this compound via CDI Activation

This method involves the activation of the fatty acid's carboxyl group with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by thioesterification with Coenzyme A.

Materials:

  • 13-Methylpentadecanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid (CoA-SH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) buffer, 0.5 M, pH 8.0

  • Liquid nitrogen

  • Lyophilizer

Protocol:

  • Activation of the Fatty Acid:

    • In a small glass vial, dissolve 4 equivalents of CDI in anhydrous THF.

    • Add 4.8 equivalents of 13-methylpentadecanoic acid to the CDI solution.

    • Stir the mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification:

    • In a separate vial, dissolve 1 equivalent of Coenzyme A in 0.5 M NaHCO₃ buffer.

    • Add the CoA solution to the activated fatty acid mixture.

    • Stir the reaction for 45-60 minutes at room temperature.

  • Quenching and Lyophilization:

    • Flash-freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen mixture overnight to remove the solvent and obtain the crude this compound as a powder.

    • The crude product should be stored at -80°C until purification.

Part 2, Method B: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond. The specific enzyme and conditions may require optimization.

Materials:

  • 13-Methylpentadecanoic acid

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver, commercially available)

  • Coenzyme A, free acid (CoA-SH)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Triton X-100 (optional, to aid fatty acid solubility)

Protocol:

  • Preparation of the Fatty Acid Substrate:

    • Prepare a stock solution of 13-methylpentadecanoic acid in a suitable solvent (e.g., ethanol).

    • For the reaction, the fatty acid can be added as the ethanolic solution or as a complex with fatty-acid-free bovine serum albumin (BSA). A small amount of Triton X-100 (e.g., 0.01%) can also be included in the reaction buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer, pH 7.5

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

      • 0.5 mM Coenzyme A

      • 50-100 µM 13-Methylpentadecanoic acid

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an appropriate amount of long-chain acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours. The reaction progress can be monitored by HPLC.

  • Reaction Termination:

    • Terminate the reaction by adding an acid (e.g., formic acid or perchloric acid) to a final concentration of 2-5%.

    • Centrifuge the mixture to pellet the precipitated enzyme and other proteins.

    • Collect the supernatant containing the synthesized this compound for purification.

Purification of this compound

This protocol is suitable for purifying the product from both chemical and enzymatic synthesis routes. It involves solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification_Workflow Start Crude Synthesis Product SPE_Condition Condition SPE Column (e.g., C18) Start->SPE_Condition Load_Sample Load Sample SPE_Condition->Load_Sample Wash_Salts Wash 1: Remove Salts (Aqueous Buffer) Load_Sample->Wash_Salts Wash_FA Wash 2: Remove Free Fatty Acid (e.g., 40% Acetonitrile) Wash_Salts->Wash_FA Elute Elute Acyl-CoA (e.g., 80% Acetonitrile) Wash_FA->Elute Dry_Sample Dry Eluate (Nitrogen Stream or Lyophilization) Elute->Dry_Sample RP_HPLC Reversed-Phase HPLC Purification Dry_Sample->RP_HPLC Collect_Fractions Collect Fractions RP_HPLC->Collect_Fractions Analyze_Purity Analyze Purity by HPLC Collect_Fractions->Analyze_Purity Pool_Pure Pool Pure Fractions Analyze_Purity->Pool_Pure Final_Product Lyophilize to Obtain Pure Product Pool_Pure->Final_Product

Caption: Workflow for the purification of this compound.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate buffer (e.g., 75 mM, pH 4.9)

  • RP-HPLC system with a C18 column

  • UV detector (set to 260 nm)

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol, followed by acetonitrile, and finally equilibrating with the initial HPLC buffer (e.g., 75 mM KH₂PO₄, pH 4.9).

    • Load the crude this compound sample (reconstituted in a minimal volume of the initial buffer).

    • Wash the cartridge with the initial buffer to remove unreacted ATP, CoA, and salts.

    • Wash with a solution of 40-50% acetonitrile in water to elute any remaining free 13-methylpentadecanoic acid.

    • Elute the this compound with 80-90% acetonitrile in water.

    • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

  • Reversed-Phase HPLC (RP-HPLC):

    • Reconstitute the semi-purified product in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute using a binary gradient system:

      • Solvent A: 75 mM Potassium phosphate buffer, pH 4.9

      • Solvent B: Acetonitrile

    • A typical gradient might be from 20% B to 90% B over 30 minutes.

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the major product peak.

  • Final Processing:

    • Confirm the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.

    • Store the final product at -80°C. The purity and identity should be confirmed by high-resolution mass spectrometry.

General Metabolic Context

Long-chain acyl-CoAs are central molecules in lipid metabolism. The diagram below illustrates the general metabolic fate of a molecule like this compound within a cell. Its primary expected role in research would be as a substrate for mitochondrial β-oxidation.

Metabolic_Fate cluster_mito Mitochondrion AcylCoA This compound (in Cytosol) CPT1 CPT1 AcylCoA->CPT1 + Carnitine ComplexLipids Synthesis of Complex Lipids (e.g., TAGs, PLs) AcylCoA->ComplexLipids AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine CAT CAT AcylCarnitine->CAT Transport Mito_Membrane Mitochondrial Membrane CPT2 CPT2 CAT->CPT2 Mito_AcylCoA This compound (in Mitochondria) CPT2->Mito_AcylCoA + CoA BetaOx β-Oxidation Mito_AcylCoA->BetaOx AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: General metabolic pathway for a long-chain fatty acyl-CoA.

Application Notes and Protocols for 13-Methylpentadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. As a research standard, its proper handling and storage are critical to ensure its integrity and the accuracy of experimental results. This document provides detailed application notes and protocols for the handling, storage, and use of this compound standards, based on general best practices for long-chain fatty acyl-CoA compounds.

Product Information

Parameter Description
IUPAC Name S-(2-((3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-(((2R)-2-(((13-methylpentadecanoyl)oxy)methyl)-3,3-dimethyl-4-oxobutyl)amino)butoxy)carbonyl)ethyl 13-methylpentadecanoate
Molecular Formula C49H90N7O17P3S
Molecular Weight 1202.2 g/mol
CAS Number Not available
Appearance White to off-white solid

Handling and Storage Conditions

Proper handling and storage of this compound standards are crucial to prevent degradation and maintain their stability. Fatty acyl-CoA esters are susceptible to hydrolysis and oxidation.

General Handling
  • Work in a clean, dry environment. Moisture can lead to hydrolysis of the thioester bond.

  • Use appropriate personal protective equipment (PPE) , including gloves and a lab coat. Refer to the Safety Data Sheet (SDS) for specific safety precautions.[1]

  • Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation. Aliquot solutions into single-use vials if necessary.

  • Protect from light , especially when in solution, to prevent photo-oxidation.

Storage Recommendations

The recommended storage conditions for this compound standards are summarized in the table below. These are based on general guidelines for long-chain fatty acyl-CoA standards. For specific details, always refer to the Certificate of Analysis (CofA) provided by the supplier.

Form Storage Temperature Solvent Duration Notes
Dry Powder (Lyophilized) -20°CN/ALong-term (months to years)Store in a desiccator to protect from moisture. This is the most stable form for long-term storage.
Solution -20°CMethanol (B129727) or EthanolShort-term (days to weeks)Prepare fresh solutions as needed. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Aqueous Solution 2-8°CWater or BufferVery short-term (<24 hours)Highly susceptible to hydrolysis. Prepare immediately before use.

Experimental Protocols

The following are general protocols for the preparation and use of this compound standards in common analytical techniques.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in creating working standards.

Materials:

  • This compound standard (lyophilized powder)

  • Anhydrous methanol or ethanol

  • Inert gas (argon or nitrogen)

  • Calibrated analytical balance

  • Volumetric flasks

  • Microsyringes or calibrated pipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the standard using a calibrated analytical balance in a controlled environment.

  • Dissolve the powder in a minimal amount of anhydrous methanol or ethanol. Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Once dissolved, bring the solution to the final desired volume with the solvent in a volumetric flask.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.

  • Store the stock solution at -20°C in a light-protected container.

Use as a Standard in LC-MS/MS Analysis

Objective: To use the this compound stock solution to create a calibration curve for the quantification of this analyte in biological samples.

Materials:

  • This compound stock solution

  • Appropriate solvent for dilution (e.g., methanol:water)

  • LC-MS/MS system

  • Calibrated pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Reconstitute the dried lipid extract in the LC-MS mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and samples onto the LC-MS/MS system.

    • Develop a suitable LC gradient and MS/MS method for the detection and quantification of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Metabolic Pathway

This compound is a branched-chain fatty acyl-CoA. Its metabolism involves a combination of alpha- and beta-oxidation, primarily occurring in the peroxisomes and mitochondria.

BCF_Metabolism Metabolic Pathway of Branched-Chain Fatty Acyl-CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA This compound Alpha_Ox Alpha-Oxidation BCFA->Alpha_Ox Phytanoyl-CoA hydroxylase Pristanoyl_CoA Pristanoyl-CoA Alpha_Ox->Pristanoyl_CoA Beta_Ox_Perox Beta-Oxidation (several cycles) Pristanoyl_CoA->Beta_Ox_Perox Propionyl_CoA_Perox Propionyl-CoA Beta_Ox_Perox->Propionyl_CoA_Perox Acetyl_CoA_Perox Acetyl-CoA Beta_Ox_Perox->Acetyl_CoA_Perox Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Ox_Perox->Medium_Chain_Acyl_CoA Beta_Ox_Mito Beta-Oxidation Medium_Chain_Acyl_CoA->Beta_Ox_Mito Carnitine Shuttle Propionyl_CoA_Mito Propionyl-CoA Beta_Ox_Mito->Propionyl_CoA_Mito Acetyl_CoA_Mito Acetyl-CoA Beta_Ox_Mito->Acetyl_CoA_Mito Succinyl_CoA Succinyl-CoA Propionyl_CoA_Mito->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolism of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a biological sample.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_standards Standard Preparation Sample Biological Sample (e.g., tissue, cells, plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Derivatization Derivatization (optional) (e.g., for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing (Peak integration, Calibration) Analysis->Data_Processing Quantification Quantification (Concentration determination) Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation Standard This compound Standard Stock_Solution Stock Solution Preparation Standard->Stock_Solution Calibration_Curve Calibration Curve (Serial Dilutions) Stock_Solution->Calibration_Curve Calibration_Curve->Analysis Calibration

Caption: General workflow for analysis.

Disclaimer

The information provided in these application notes is based on general knowledge and best practices for similar compounds. Due to the limited availability of specific data for this compound, it is highly recommended to consult the product-specific Certificate of Analysis and Safety Data Sheet provided by the supplier for the most accurate and up-to-date handling and storage instructions. These protocols should be adapted and validated for specific experimental needs and laboratory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-Methylpentadecanoyl-CoA Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 13-Methylpentadecanoyl-CoA from liver tissue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Question: I am observing low recovery of my target acyl-CoA. What are the potential causes and how can I improve the yield?

Answer: Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary causes and troubleshooting steps:

  • Inefficient Homogenization: Incomplete disruption of the liver tissue will result in poor release of intracellular contents.

    • Troubleshooting: Ensure the tissue is thoroughly homogenized. Using a glass homogenizer on ice is a common and effective method.[1][2] For particularly tough tissue, consider using a cryogenic tissue homogenizer.

  • Suboptimal Extraction Solvents: The choice and combination of solvents are critical for efficiently extracting acyl-CoAs.

    • Troubleshooting: A widely used and effective method involves homogenization in an acidic potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and 2-propanol.[1][2][3][4] Using 80% methanol (B129727) has also been shown to yield high MS intensities for acyl-CoAs.[5]

  • Sample Degradation: Acyl-CoAs are susceptible to degradation, especially at room temperature.

    • Troubleshooting: All steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[4] Samples should be processed as quickly as possible.[5] If storage is necessary, store the extract as a dry pellet at -80°C.[5]

  • Loss during Solid-Phase Extraction (SPE): While SPE is crucial for purification, improper technique can lead to loss of the target molecule.

    • Troubleshooting: Ensure the SPE column is appropriate for long-chain acyl-CoAs (e.g., weak anion exchange).[2] Carefully follow the manufacturer's protocol for conditioning, loading, washing, and elution. The use of 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel for purification has also been reported with high recovery rates.[3]

  • Use of an Internal Standard: Without an internal standard, it is difficult to distinguish between low yield and sample loss during processing.

    • Troubleshooting: Spike your sample with an appropriate internal standard, such as Heptadecanoyl-CoA, at the beginning of the homogenization step.[2][4] This will help normalize for any losses during the extraction and analysis process.

Question: My quantitative results are inconsistent between replicates. What could be causing this variability?

Answer: Inconsistent results often point to a lack of precision in one or more steps of the protocol.

  • Inhomogeneous Tissue Samples: Liver tissue itself can be heterogeneous.

    • Troubleshooting: If possible, pulverize the entire frozen liver sample before weighing out portions for extraction to ensure each replicate is representative of the whole tissue.

  • Pipetting Errors: Inaccurate pipetting, especially of viscous organic solvents, can introduce significant variability.

    • Troubleshooting: Use calibrated pipettes and ensure proper technique. For small volumes, consider using positive displacement pipettes.

  • Incomplete Solvent Evaporation: Residual solvent after the drying step can affect the reconstitution and subsequent analysis.

    • Troubleshooting: Ensure the sample is completely dry before reconstitution. Drying under a stream of nitrogen is a common method.[2]

  • Variable Extraction Times: Discrepancies in the time taken to process each sample can lead to differential degradation of the target analyte.

    • Troubleshooting: Standardize the timing of each step in the protocol and process samples in manageable batches to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting amount of liver tissue for this compound extraction?

A1: Many protocols recommend starting with approximately 100 mg of frozen liver tissue.[2] However, successful extractions have been reported with as little as 10-30 mg of tissue, which is particularly useful when working with small animal models.[3]

Q2: Why is an acidic buffer used during homogenization?

A2: An acidic buffer (e.g., KH2PO4 at pH 4.9) is used to inhibit the activity of thioesterases, which are enzymes that can cleave the thioester bond of acyl-CoAs, leading to their degradation.[1]

Q3: What is the purpose of the solid-phase extraction (SPE) step?

A3: The SPE step is a purification technique used to separate the acyl-CoAs from other interfering substances in the tissue extract, such as phospholipids (B1166683) and other lipids.[6] This "cleans up" the sample, leading to a more accurate and sensitive analysis, particularly for LC-MS/MS.

Q4: Can I store my liver tissue before extraction? If so, how?

A4: Yes, liver tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to perform the extraction.[7] This minimizes metabolic activity and preserves the integrity of the acyl-CoAs.

Q5: What is the most common method for quantifying this compound?

A5: The most frequently used method for the sensitive and specific quantification of long-chain acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][5][7] This technique allows for the precise measurement of the target molecule even at low concentrations. High-performance liquid chromatography (HPLC) with UV detection at 260 nm is also a viable, though generally less sensitive, method.[1][4]

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Method DescriptionTissue Type(s)Reported Recovery RateReference
Homogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanol, followed by SPE with an oligonucleotide purification column.Rat heart, kidney, muscle70-80%[1]
Tissue extraction using acetonitrile/2-propanol followed by 0.1M potassium phosphate, and purification using 2-(2-pyridyl)ethyl-functionalized silica gel.Rat liver93-104% (tissue extraction), 83-90% (solid-phase extraction)[3]
Homogenization, organic solvent extraction, and reconstitution in ammonium (B1175870) hydroxide (B78521) buffer.Liver, brain, muscle, adipose tissue60-140% (depending on analyte and tissue)[3]

Experimental Protocols

Detailed Methodology for Long-Chain Acyl-CoA Extraction and Analysis

This protocol is a synthesis of established methods for the extraction and quantification of long-chain acyl-CoAs from liver tissue.[1][2][4]

Materials:

  • Frozen liver tissue (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Nitrogen gas supply for drying

  • LC-MS/MS system

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen liver tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of 2-propanol and homogenize again.[4]

  • Extraction:

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4 to the homogenate.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

    • Carefully collect the upper phase containing the acyl-CoAs.[4]

  • Solid-Phase Extraction (SPE) Purification:

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions (typically with methanol followed by equilibration buffer).

    • Load the diluted extract onto the SPE column.

    • Wash the column to remove impurities (e.g., with 2% formic acid).

    • Elute the acyl-CoAs using an appropriate elution buffer (e.g., 2% and 5% ammonium hydroxide).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitution and Analysis:

    • Reconstitute the dried pellet in an appropriate buffer for your analytical method (e.g., 50 mM ammonium acetate (B1210297) for LC-MS/MS).[5]

    • Analyze the sample using a validated LC-MS/MS method for the quantification of this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Frozen Liver Tissue (~100 mg) homogenization Homogenization (KH2PO4 Buffer + Internal Std) tissue->homogenization Add add_solvents Add 2-Propanol & Acetonitrile homogenization->add_solvents centrifugation Vortex & Centrifuge add_solvents->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe drying Dry Down (Nitrogen Stream) spe->drying reconstitution Reconstitute drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound Extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Acyl-CoA Recovery cause1 Inefficient Homogenization start->cause1 cause2 Suboptimal Extraction Solvents start->cause2 cause3 Sample Degradation start->cause3 cause4 Loss during SPE start->cause4 sol1 Ensure thorough tissue disruption (e.g., glass homogenizer) cause1->sol1 sol2 Use validated solvent systems (e.g., ACN/Isopropanol) cause2->sol2 sol3 Work on ice; process quickly cause3->sol3 sol4 Optimize SPE protocol; use appropriate column cause4->sol4

Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.

References

Technical Support Center: Improving Chromatographic Resolution of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of acyl-CoA isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acyl-CoA isomers are co-eluting. How can I improve their separation?

A1: Co-elution of isomers, such as butyryl-CoA and isobutyryl-CoA or succinyl-CoA and methylmalonyl-CoA, is a frequent challenge.[1][2] Here are several strategies to enhance resolution:

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of acyl-CoAs and their interaction with the stationary phase.[3][4] For reversed-phase chromatography, slightly acidic mobile phases are often employed for short-chain acyl-CoAs.[5] Experiment with small adjustments to the mobile phase pH to find the optimal selectivity.

    • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask residual silanol (B1196071) interactions on the column, which can sharpen peaks and improve resolution.[6]

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity and potentially resolve co-eluting peaks.[6][7]

    • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase is a common strategy to improve the retention and separation of polar and ionic compounds like acyl-CoAs.[2]

  • Stationary Phase Selection:

    • While C18 columns are widely used, exploring different stationary phase chemistries can provide alternative selectivity.[8][9] Consider columns with different bonding densities or end-capping. Using a highly deactivated, end-capped column can minimize secondary interactions that lead to poor peak shape.[6]

  • Temperature Adjustment:

    • Optimizing the column temperature can influence selectivity.[10] Systematically varying the temperature (e.g., in 5°C increments) may improve the separation of critical isomer pairs. Lowering the column temperature generally increases retention and can enhance resolution, though it will also increase analysis time.[10]

  • Flow Rate:

    • Reducing the mobile phase flow rate can increase the number of theoretical plates and improve resolution, although this will also lengthen the run time.[10]

Q2: I'm observing significant peak tailing for my acyl-CoA analytes. What are the common causes and solutions?

A2: Peak tailing is a common issue in the chromatography of acyl-CoAs, often caused by secondary interactions between the analytes and the stationary phase.[6] Here’s how to troubleshoot this problem:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is often the interaction with acidic silanol groups on the silica-based stationary phase.[6]

    • Solution: Use a highly deactivated, end-capped column where these residual silanols are capped.[6] Alternatively, lowering the mobile phase pH (e.g., to around 3.0) can protonate the silanol groups and reduce these interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][6]

    • Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.[4][6] If overload is a persistent issue, consider a column with a higher loading capacity (e.g., wider diameter or larger particle size).[6]

  • Column Contamination and Packing Bed Deformation: Buildup of matrix components on the column frit or deformation of the packing bed can cause peak tailing for all analytes in the chromatogram.[6][11]

    • Solution: Use a guard column to protect the analytical column from contaminants.[12] If you suspect a blocked frit, you can try back-flushing the column.[11] Regular replacement of solvent filters and the use of in-line filters can prevent frit blockage.[6]

  • Dead Volume: Excessive volume outside of the column (in tubing or connections) can lead to band broadening and peak tailing.[4]

    • Solution: Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter.

Below is a logical workflow for troubleshooting peak tailing:

G Troubleshooting Peak Tailing Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes All peaks a1_no No q1->a1_no Specific peaks check_frit Check for blocked column frit or packing bed deformation. a1_yes->check_frit q2 Are analytes basic? a1_no->q2 check_dead_volume Inspect for dead volume in tubing and connections. check_frit->check_dead_volume end Problem Resolved check_dead_volume->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no silanol_interaction Suspect secondary silanol interactions. a2_yes->silanol_interaction check_overload Check for column overload. a2_no->check_overload use_endcapped Use end-capped column or lower mobile phase pH. silanol_interaction->use_endcapped use_endcapped->end dilute_sample Dilute sample and reinject. check_overload->dilute_sample dilute_sample->end

A flowchart for diagnosing and resolving peak tailing issues.

Q3: How can I improve the stability of my acyl-CoA samples during analysis?

A3: Acyl-CoA thioesters can be unstable, and their degradation can lead to inaccurate quantification.

  • Sample Solvent: The choice of solvent for reconstituting the dried extract is critical for stability. A study showed that acyl-CoA standards are relatively stable in 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8, including when mixed with methanol.[1][13]

  • Temperature: Keep samples cooled in the autosampler (e.g., at 4°C) to minimize degradation over long analytical runs.[1] For long-term storage, storing the extract as a dry pellet at -80°C is recommended.[1]

  • Extraction Method: The extraction solvent can also impact the recovery and stability of acyl-CoAs. Cold methanol is often used for extraction from cells or tissues.[1]

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents on the Recovery of Acyl-CoA Thioesters.

Acyl-CoA SpeciesExtraction Solvent: 10% TCA (Recovery %)Extraction Solvent: 2.5% SSA (Recovery %)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%
Data adapted from a study comparing trichloroacetic acid (TCA) and sulfosalicylic acid (SSA) for extraction.[14]

Key Experimental Protocols

Protocol 1: Reversed-Phase LC Method for Short to Medium Chain Acyl-CoA Analysis

This protocol is adapted from a method used for the analysis of acyl-CoAs from biological samples.[1]

  • Column: Luna C18 (100 x 2.0 mm i.d., 3 µm; Phenomenex).[1]

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH = 6.8).[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: As per instrument optimization, typically 200-400 µL/min.

  • Column Temperature: 40°C.[15]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 2
    1.5 2
    3.0 15
    5.5 95
    14.5 95
    15.0 2
    20.0 2

    This gradient is an example and may require optimization for specific applications.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: Mass Spectrometry (e.g., Q Exactive-Mass spectrometer).[1]

Protocol 2: Sample Preparation for Acyl-CoA Analysis from Tissues

This protocol provides a general workflow for extracting acyl-CoAs from tissue samples.[1][16]

G Acyl-CoA Extraction Workflow from Tissue start Homogenize tissue in cold methanol vortex Vortex and sonicate start->vortex centrifuge1 Centrifuge to pellet debris vortex->centrifuge1 supernatant Collect supernatant centrifuge1->supernatant dry Dry extract under nitrogen or vacuum supernatant->dry reconstitute Reconstitute in appropriate solvent (e.g., 50 mM ammonium acetate) dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

A generalized workflow for the extraction of acyl-CoAs from tissue samples.

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

A general approach for the LC-MS/MS analysis of fatty acyl-CoAs.[15][17][18]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[18]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[18]

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[18]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[18]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[15]

    • Scan Type: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da is commonly used for profiling all fatty acyl-CoA species.[15][17]

For further, more specific questions, please consult the cited literature or contact your chromatography column and instrument manufacturer's technical support.

References

Technical Support Center: Branched-Chain Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in branched-chain fatty acid (BCFA) quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during BCFA analysis, providing potential causes and solutions in a question-and-answer format.

Sample Preparation and Extraction

Question: Why is the recovery of my BCFA internal standard consistently low?

Answer: Low recovery of internal standards can compromise the accuracy of quantification and often points to issues in the sample extraction or preparation stages.[1] Common causes include incomplete extraction from the sample matrix, loss of analytes during solvent evaporation, or degradation of the fatty acids.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency: The choice of extraction solvent is critical. The Folch method, using a chloroform (B151607)/methanol mixture, is widely used for lipid extraction from tissues and plasma due to its efficiency in disrupting lipid-protein hydrogen bonds.[2][3] For complex matrices, ensure thorough homogenization to allow solvents access to all lipids.[3][4]

  • Optimize Phase Separation: During liquid-liquid extraction, incomplete phase separation can lead to loss of lipids. Adding a salt solution, like 0.9% NaCl, can improve the separation of the organic and aqueous layers.[5]

  • Prevent Analyte Loss During Evaporation: Avoid evaporating the solvent to complete dryness, as this can cause the loss of more volatile fatty acids.[6] It is recommended to leave a thin layer of solvent and then reconstitute the sample in an appropriate solvent for analysis.

  • Minimize Degradation: BCFAs, especially unsaturated ones, are prone to oxidation. It is advisable to process samples quickly or store them at -80°C.[3] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent degradation.[7]

Question: I am observing extraneous peaks in my chromatogram that are not present in my standards. What is the likely source of this contamination?

Answer: Contamination is a frequent issue in fatty acid analysis, as lipids are ubiquitous in the laboratory environment. Common sources of contamination include plasticware, solvents, glassware, and even the analyst.

Troubleshooting Steps:

  • Solvent and Reagent Blanks: Run a blank analysis with just the solvent to check for contamination. If peaks are present, the solvent is likely contaminated.

  • Glassware and Plasticware: Whenever possible, use glass containers, as plastics can leach phthalates and other interfering compounds. Ensure all glassware is meticulously cleaned.

  • Sample Handling: Wear nitrile gloves and avoid touching surfaces that will come into contact with the sample or solvents.

Derivatization

Question: Why am I seeing incomplete derivatization of my BCFAs to fatty acid methyl esters (FAMEs)?

Answer: Incomplete derivatization is a common pitfall that leads to inaccurate quantification. This is often due to the presence of water, improper reaction conditions, or the choice of derivatization reagent. The most common method for preparing FAMEs for GC analysis is transesterification using reagents like boron trifluoride (BF3) in methanol.[8][9][10]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water will inhibit the esterification reaction. Ensure all solvents and reagents are anhydrous.

  • Optimize Reaction Conditions: The reaction time and temperature are critical. For BF3-methanol derivatization, heating at 100°C for about 30 minutes is a common practice.[8] However, prolonged heating can lead to the degradation of polyunsaturated fatty acids.

  • Choice of Reagent: While BF3-methanol is widely used, other reagents like methanolic HCl or (trimethylsilyl)diazomethane (TMS-DM) can also be employed. The choice of reagent may depend on the specific fatty acids being analyzed and the sample matrix.[11]

Chromatographic Separation and Analysis

Question: My BCFA isomers are co-eluting, making quantification impossible. How can I improve their separation?

Answer: The co-elution of BCFA isomers is a significant challenge due to their similar physical and chemical properties. The choice of the gas chromatography (GC) column and the temperature program are crucial for achieving good separation.

Troubleshooting Steps:

  • Column Selection: Highly polar cyanopropyl columns, such as the HP-88 or DB-23, are preferred for the separation of FAMEs, including cis/trans isomers and positional isomers.[1] These columns offer better selectivity compared to less polar columns like DB-Wax.

  • Optimize GC Parameters:

    • Temperature Program: A slower temperature ramp can improve the resolution of closely eluting peaks.

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., hydrogen or helium) can enhance separation efficiency.

    • Column Length: Longer columns generally provide better resolution but result in longer analysis times.

Question: I am experiencing low sensitivity for my BCFAs in my mass spectrometry analysis. What can I do to improve it?

Answer: Low sensitivity in mass spectrometry can be due to poor ionization efficiency or fragmentation patterns that do not produce abundant characteristic ions.

Troubleshooting Steps:

  • Ionization Technique: For GC-MS, electron ionization (EI) is common but can lead to extensive fragmentation of FAMEs, resulting in low abundance of the molecular ion.[12] Chemical ionization (CI) is a softer ionization technique that can increase the abundance of the protonated molecule, thereby improving sensitivity.[12]

  • Derivatization for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), the carboxyl group of fatty acids has poor ionization efficiency in negative mode.[13] Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance ionization and improve sensitivity.[14]

  • Instrumentation: Ensure the mass spectrometer is properly tuned and calibrated.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Fatty Acid Analysis
Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantagesRecovery (%)
Base- and Acid-Catalyzed (KOCH3/HCl) Potassium methoxide (B1231860) followed by HCl in methanolSequential base and acid catalysis at room temperatureInexpensive and relatively fastLower recovery for unsaturated fatty acids, higher variability.[11][15]84 - 112[11][15]
Base-Catalyzed and TMS-Diazomethane (TMS-DM) Potassium methoxide followed by (trimethylsilyl)diazomethaneSequential base catalysis and methylation with TMS-DMHigher recovery and less variation, especially for unsaturated fatty acids.[11][15]More expensive and requires careful handling of diazomethane.[11][15]90 - 106[11][15]
Boron Trifluoride-Methanol (BF3-Methanol) 12-14% BF3 in methanolHeating at 100°C for 5-30 minutes[8][9]Widely used and effective for both free fatty acids and acylglycerols.[8][10]Reagent is expensive, has a limited shelf life, and can cause artifacts with certain fatty acids.[8]>96[10]
Table 2: Performance Comparison of High-Polarity GC Columns for FAME Separation
Column Stationary PhaseExample ColumnKey FeaturesBest Suited For
Polyethylene Glycol (PEG) DB-WaxGood general-purpose polar phase.Separation of FAMEs by carbon number and degree of unsaturation. Does not separate cis/trans isomers well.[1]
Medium-Polar Cyanopropyl DB-23Excellent separation for complex FAME mixtures.Achieves some separation of cis/trans isomers.[1]
Highly-Polar Cyanopropyl HP-88, SP-2560Provides the best resolution for geometric (cis/trans) and positional isomers.[1][9]Detailed analysis of complex mixtures with numerous isomers.[1][9]
Table 3: Comparison of Analytical Platforms for BCFA Quantification
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Typically required (e.g., FAMEs) to increase volatility.[12][16]Can be analyzed without derivatization, but derivatization can improve sensitivity.[13]
Separation Excellent separation of isomers with appropriate columns.[1][9]Separation of isomers can be challenging without specialized columns.
Sensitivity (LOD/LOQ) LODs in the range of 0.244 - 0.977 µM have been reported for derivatized short-chain fatty acids.[15][16]Can achieve high sensitivity, especially with derivatization. LODs in the low femtomole range have been reported for derivatized SCFAs.[17]
Throughput Can be lower due to longer run times for high-resolution separation.Can offer higher throughput, especially with UHPLC systems.
Primary Pitfalls Co-elution of isomers, incomplete derivatization, thermal degradation of analytes.Matrix effects (ion suppression), poor ionization of underivatized fatty acids, lower isomeric separation.[11]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a scaled-down version of the classic Folch method for extracting lipids from plasma samples.[2][5][18]

Materials:

  • Chloroform (purified and distilled)

  • Methanol (purified and distilled)

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT) solution (10 mg/mL in chloroform/methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing BHT (add 10 µL of BHT stock per 1 mL of solvent).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at room temperature for 20 minutes with occasional shaking.

  • Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tube at 2,000 x g for 10 minutes to separate the layers. You should observe a lower chloroform phase (containing lipids) and an upper aqueous phase.

  • Carefully remove the upper aqueous layer using a glass Pasteur pipette.

  • Transfer the lower chloroform layer to a clean glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane) for subsequent derivatization and analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol describes the derivatization of fatty acids to FAMEs using a BF3-methanol reagent.[8][9][10][19]

Materials:

  • Boron trifluoride-methanol solution (12-14% w/v)

  • 0.5 N Methanolic NaOH

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Screw-capped glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract from Protocol 1, add 1 mL of 0.5 N methanolic NaOH.

  • Cap the vial tightly and heat at 100°C for 5 minutes to saponify the lipids.

  • Cool the vial to room temperature.

  • Add 2 mL of 12-14% BF3-methanol solution.

  • Cap the vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane to the vial and vortex for 30 seconds to extract the FAMEs.

  • Add 2 mL of saturated NaCl solution to facilitate phase separation.

  • Vortex briefly and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Mandatory Visualization

BCFA_Quantification_Workflow BCFA Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Homogenization Homogenization (for tissues/cells) Sample->Homogenization If solid Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction If liquid Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation LCMS LC-MS/MS Analysis Extraction->LCMS Optional Derivatization Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS PeakID Peak Identification GCMS->PeakID LCMS->PeakID Quantification Quantification (using Internal Standards) PeakID->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Caption: A generalized workflow for the quantification of branched-chain fatty acids.

Troubleshooting_Low_Recovery Troubleshooting Low BCFA Recovery Start Low BCFA Recovery Detected CheckExtraction Evaluate Extraction Step Start->CheckExtraction CheckDerivatization Evaluate Derivatization Step CheckExtraction->CheckDerivatization No Solvent Suboptimal Solvent? CheckExtraction->Solvent Yes Homogenization Incomplete Homogenization? CheckExtraction->Homogenization Yes PhaseSep Poor Phase Separation? CheckExtraction->PhaseSep Yes CheckAnalysis Evaluate Analytical Step CheckDerivatization->CheckAnalysis No Water Presence of Water? CheckDerivatization->Water Yes Conditions Incorrect Temp/Time? CheckDerivatization->Conditions Yes Degradation Analyte Degradation? CheckAnalysis->Degradation Yes Instrument Instrument Issue? CheckAnalysis->Instrument Yes Solution Problem Resolved Solvent->Solution Homogenization->Solution PhaseSep->Solution Water->Solution Conditions->Solution Degradation->Solution Instrument->Solution

Caption: A logical workflow for troubleshooting low recovery of BCFAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for accurate BCFA quantification? A1: The three most critical factors are: 1) efficient and reproducible extraction of lipids from the sample matrix, 2) complete derivatization of fatty acids to a form suitable for analysis (e.g., FAMEs for GC), and 3) the use of appropriate internal standards, preferably stable isotope-labeled analogs of the BCFAs of interest, to correct for sample loss and matrix effects.[11]

Q2: Can I analyze BCFAs without derivatization? A2: While it is possible to analyze free fatty acids using LC-MS, it often suffers from poor ionization efficiency and sensitivity.[13] For GC-based methods, derivatization is essential to make the fatty acids volatile enough for analysis.[12]

Q3: How do I choose between GC-MS and LC-MS/MS for BCFA analysis? A3: GC-MS is generally superior for the separation of BCFA isomers, which is often critical for accurate quantification.[1][9] LC-MS/MS can offer higher throughput and may be suitable for analyzing BCFAs without derivatization, but isomeric separation can be a challenge. The choice depends on the specific research question and the complexity of the sample.

Q4: What type of internal standard should I use? A4: The ideal internal standards are stable isotope-labeled (e.g., deuterated or 13C-labeled) versions of the BCFAs you are quantifying. These standards have nearly identical chemical and physical properties to the analytes and can effectively correct for variations in extraction, derivatization, and instrument response.[11] If specific BCFA standards are unavailable, a non-endogenous straight-chain fatty acid with a similar chain length can be used, but this is less accurate.

Q5: How can I prevent the oxidation of my BCFA samples? A5: To minimize oxidation, handle samples at low temperatures, process them as quickly as possible, and store them at -80°C.[3][7] Adding an antioxidant like BHT to the extraction solvents is also a common and effective practice.[7] Additionally, flushing sample vials with an inert gas like nitrogen before sealing can help prevent oxidation during storage.

References

Technical Support Center: ESI-MS Analysis of 13-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing 13-Methylpentadecanoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to erroneous quantification or failure to detect the analyte at low concentrations.[1][4] Common sources of ion suppression in biological samples include salts, phospholipids (B1166683), and other endogenous matrix components.[5][6][7]

Q2: I am observing a weak signal for this compound. Could this be due to ion suppression?

A: A weak signal, especially if it is inconsistent or lower than expected, can indeed be a strong indicator of ion suppression.[5] To confirm this, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank matrix sample onto the LC column.[8] A dip in the baseline signal of your analyte at the retention time of interfering matrix components will confirm the presence of ion suppression.[5][8]

Q3: What are the most common sources of ion suppression for acyl-CoA analysis?

A: For acyl-CoA analysis, especially in complex biological matrices, the most common sources of ion suppression include:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in ESI-MS.[6][9]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can significantly reduce ionization efficiency.[10]

  • Other Endogenous Metabolites: High-abundance metabolites co-eluting with this compound can compete for ionization.

  • Formulation Agents: In drug development studies, excipients like polysorbates can cause severe ion suppression.[11]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects

A primary strategy to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[2][9]

Problem: Low signal intensity and poor reproducibility for this compound.

Solution: Enhance your sample preparation protocol. Here are some recommended techniques:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and removing phospholipids and other interferences.[2][5][9]

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from the aqueous sample matrix into an immiscible organic solvent, leaving behind many interfering substances.[1][9]

  • Protein Precipitation (PPT): While a simpler method, PPT is less effective at removing phospholipids but can be a quick way to remove proteins, which can also contribute to ion suppression.[1][9] Using specialized PPT plates that also remove phospholipids can improve this technique.[9]

  • Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[3] However, this may compromise the limit of detection for low-abundance analytes.

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Condition the SPE Cartridge:

    • Select a suitable SPE sorbent (e.g., C18 or a mixed-mode cation exchange).

    • Wash the cartridge with 1-2 mL of methanol (B129727).

    • Equilibrate the cartridge with 1-2 mL of an appropriate aqueous solution (e.g., water or a weak buffer).

  • Load the Sample:

    • Acidify your sample extract (e.g., with 2.5% sulfosalicylic acid (SSA)) to ensure the acyl-CoA is retained.[12]

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Wash the Cartridge:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences like salts.

  • Elute the Analyte:

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC mobile phase.

Sample Preparation MethodRelative Phospholipid RemovalAnalyte RecoveryPotential for Ion Suppression Reduction
Protein Precipitation (PPT)LowModerate-HighLow
PPT with Phospholipid Removal PlateHighModerate-HighHigh
Liquid-Liquid Extraction (LLE)Moderate-HighVariableModerate-High
Solid-Phase Extraction (SPE)HighHighHigh
Guide 2: Optimizing Chromatographic Separation

Improving the chromatographic separation of this compound from matrix components is a crucial step in reducing ion suppression.[1]

Problem: Suspected co-elution of this compound with interfering compounds.

Solution: Modify your liquid chromatography (LC) method.

  • Column Chemistry:

    • Use a column with a different stationary phase (e.g., C8, C18, or a phenyl-hexyl column) to alter selectivity.

    • Consider using a smaller particle size column (e.g., UPLC) for higher resolution and better separation of analytes from matrix components.

  • Mobile Phase:

    • Adjust the mobile phase composition and gradient profile to improve separation. For acyl-CoAs, mobile phases often consist of an aqueous component with a buffer (e.g., 5-10 mM ammonium acetate) and an organic modifier like acetonitrile.[13]

    • The use of ion-pairing reagents can improve the retention of polar molecules like acyl-CoAs on reverse-phase columns, but be aware that some ion-pairing reagents can cause ion suppression themselves.[13][14]

  • Flow Rate:

    • Reducing the flow rate (e.g., to nano-flow rates) can enhance ionization efficiency and reduce the impact of ion suppression.[1][10]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.3.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

This is a starting point; the gradient and mobile phase should be optimized for your specific separation needs.

Guide 3: Optimizing Mass Spectrometry Parameters

While less effective than sample preparation and chromatography for severe ion suppression, optimizing MS parameters can still provide some benefit.

Problem: Sub-optimal signal-to-noise ratio.

Solution: Adjust your ESI source and MS settings.

  • Ionization Source:

    • Consider switching to an Atmospheric Pressure Chemical Ionization (APCI) source, as it is generally less susceptible to ion suppression than ESI.[3][7]

    • Optimize the ESI probe position, nebulizing gas flow, and drying gas temperature and flow rate.

  • Ionization Mode:

    • Acyl-CoAs can be detected in both positive and negative ion modes.[13][15] If you are experiencing suppression in one mode, try switching to the other, as the interfering compounds may not ionize as efficiently.[3] The positive ion mode often shows a dominant [M+H]+ ion, while the negative ion mode can show [M-H]- and [M-2H]2- ions.[15]

  • Internal Standards:

    • The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[9] A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Acyl-CoAs Sample->Extraction Cleanup Sample Cleanup (SPE, LLE, or PPT) Extraction->Cleanup LC LC Separation Cleanup->LC MS ESI-MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low Signal for This compound CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed Yes NoSuppression No Significant Ion Suppression CheckSuppression->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep OptimizeLC Optimize LC Separation OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS UseIS Use Stable Isotope-Labeled Internal Standard OptimizeMS->UseIS

Caption: A logical troubleshooting guide for addressing low signal intensity.

References

addressing instability of 13-Methylpentadecanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent instability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in aqueous solutions?

A1: The instability of this compound in aqueous solutions is primarily due to the thioester bond linking the 13-methylpentadecanoyl group to Coenzyme A (CoA). This bond is susceptible to hydrolysis, a chemical reaction where a water molecule breaks the bond, resulting in the formation of 13-methylpentadecanoic acid and free CoA. The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of certain enzymes or nucleophilic molecules in the solution.

Q2: What are the primary degradation products of this compound in an aqueous environment?

A2: The primary degradation products resulting from the hydrolysis of the thioester bond are 13-methylpentadecanoic acid and Coenzyme A (CoA-SH) . In the presence of oxidizing agents, the free sulfhydryl group of CoA can be oxidized to form CoA disulfide.

Q3: How does the methyl branch in this compound affect its stability compared to a straight-chain acyl-CoA like Palmitoyl-CoA?

Q4: What are the optimal storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored as a dry powder or in a non-aqueous, aprotic solvent at -80°C. For short-term storage of aqueous solutions, it is crucial to use a buffer with a slightly acidic pH (e.g., pH 4.9-6.0), keep the solution on ice, and use it as quickly as possible.[2] Avoid repeated freeze-thaw cycles.

Q5: Are there any enzymes that can accelerate the degradation of this compound in my experiments?

A5: Yes, cell lysates and tissue homogenates contain enzymes called acyl-CoA thioesterases (ACOTs) or hydrolases, which catalyze the hydrolysis of acyl-CoA molecules.[3][4] If your experimental system involves biological samples, be aware that these enzymes can significantly increase the degradation rate of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh stock solutions for each experiment. If using a frozen stock, aliquot into single-use volumes to avoid multiple freeze-thaw cycles. Verify the integrity of the stock solution using an analytical method like LC-MS.
Hydrolysis during the experiment. Minimize incubation times in aqueous buffers. Perform experiments at low temperatures (e.g., on ice) whenever possible. Use a slightly acidic buffer (pH 6.0-6.5) to reduce the rate of chemical hydrolysis.
Enzymatic degradation from biological samples. If possible, consider using inhibitors of acyl-CoA thioesterases in your experimental buffer. Alternatively, purify the protein of interest away from endogenous hydrolases before adding this compound.
Variability in buffer components. Ensure consistent buffer composition, including pH and the concentration of all components, across all experiments. Some buffer components can act as nucleophiles and accelerate thioester bond cleavage.
Issue 2: Low or absent signal when detecting this compound or its downstream products.
Potential Cause Troubleshooting Step
Complete degradation of this compound. Prepare and add the this compound solution to your reaction immediately before starting the assay. Reduce the pre-incubation time of your sample with the aqueous buffer.
Adsorption to plasticware. Use low-retention polypropylene (B1209903) tubes and pipette tips. The long acyl chain can cause the molecule to adhere to certain plastic surfaces.
Inefficient extraction from the reaction mixture. Optimize your extraction protocol. A common method involves homogenization in a potassium phosphate (B84403) buffer (pH 4.9) followed by extraction with acetonitrile (B52724).[2]
Low sensitivity of the detection method. Utilize a highly sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) for detection and quantification.[5][6]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Aqueous Solutions
  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent Selection: For initial reconstitution, use a small volume of a non-aqueous solvent like ethanol (B145695) or DMSO to create a concentrated stock solution.

  • Aqueous Dilution: For the final working solution, dilute the concentrated stock in a chilled, slightly acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0). Prepare this solution immediately before use.

  • Temperature Control: Keep all solutions containing this compound on ice at all times.

  • Mixing: Mix gently by pipetting or brief vortexing at a low setting. Avoid vigorous shaking, which can introduce oxygen and promote oxidation.

Protocol 2: Monitoring Degradation using LC-MS
  • Sample Preparation: At various time points during your experiment, quench the reaction by adding ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Extraction: Centrifuge the sample to pellet the precipitate. Collect the supernatant containing the acyl-CoAs.

  • LC Separation: Use a C18 reverse-phase column for separation. A suitable mobile phase system is a gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 6.8) and an organic solvent like methanol (B129727) or acetonitrile.[5]

  • MS Detection: Use a high-resolution mass spectrometer in negative ion mode to detect this compound and its hydrolysis product, 13-methylpentadecanoic acid.

  • Quantification: Determine the relative peak areas of the intact molecule and its degradation product to assess the extent of hydrolysis over time.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions

FactorCondition Promoting InstabilityRecommended Condition for Stability
pH Alkaline (pH > 7.5)Slightly Acidic (pH 6.0 - 6.5)
Temperature Elevated temperatures (> 4°C)On ice (0-4°C)
Enzymes Presence of Acyl-CoA ThioesterasesUse of purified systems or enzyme inhibitors
Nucleophiles High concentrations of primary amines, thiolsUse of non-nucleophilic buffers
Storage Repeated freeze-thaw cyclesSingle-use aliquots, stored at -80°C

Visualizations

experimental_workflow Experimental Workflow for Minimizing Degradation prep Prepare fresh this compound in chilled, acidic buffer (pH 6.0) exp Conduct experiment on ice (minimize incubation time) prep->exp Immediate Use quench Quench reaction with ice-cold acetonitrile exp->quench analysis Analyze sample immediately via LC-MS quench->analysis

Caption: Workflow to minimize this compound degradation.

degradation_pathway Primary Degradation Pathway of this compound reactant This compound hydrolysis Hydrolysis (H2O, pH, Temp, Enzymes) reactant->hydrolysis product1 13-Methylpentadecanoic Acid product2 Coenzyme A (CoA-SH) hydrolysis->product1 hydrolysis->product2

Caption: Hydrolysis of this compound.

signaling_pathway Potential Signaling Role of Branched-Chain Acyl-CoAs bcfa This compound ppar PPARα/γ Activation bcfa->ppar acylation Protein Acylation (e.g., N-myristoylation) bcfa->acylation gene Target Gene Expression (Lipid Metabolism) ppar->gene protein Altered Protein Function & Localization acylation->protein

Caption: Branched-chain acyl-CoAs in cellular signaling.

References

Technical Support Center: Analysis of Low-Abundance Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of detection for low-abundance branched-chain acyl-CoAs (BCA-CoAs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low-abundance branched-chain acyl-CoAs?

A1: The primary challenges in detecting low-abundance BCA-CoAs stem from a combination of their inherent chemical properties and the complexity of biological samples. These challenges include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions, leading to sample loss before analysis.

  • Inefficient Ionization: The complex structure of acyl-CoAs can result in poor ionization efficiency during mass spectrometry, leading to a low signal.

  • Ion Suppression: The presence of other molecules in a complex biological sample can interfere with the ionization of the target BCA-CoAs, a phenomenon known as matrix effects.[1]

  • Suboptimal Chromatographic Separation: Poor peak shape and resolution during liquid chromatography can decrease the signal-to-noise ratio, making detection difficult.[1]

Q2: What are the initial steps to take when experiencing low or no signal for my target BCA-CoA?

A2: If you are experiencing a complete loss of signal, a systematic approach to troubleshooting is crucial.[1] Start by verifying the functionality of your mass spectrometer with a known, stable compound. Following this, prepare fresh standards and mobile phases to rule out degradation or contamination. It is also important to confirm that all instrument parameters, such as voltages and gas flows, are correctly set to ensure a stable electrospray.[1]

Q3: How can I improve the sensitivity of my LC-MS/MS method for BCA-CoAs?

A3: Several strategies can be employed to enhance the sensitivity of your LC-MS/MS analysis:

  • Chemical Derivatization: Derivatizing the acyl-CoA molecule can significantly improve its ionization efficiency and chromatographic properties.

  • Sample Enrichment: Employing solid-phase extraction (SPE) can help concentrate the BCA-CoAs and remove interfering matrix components.

  • Optimization of Mass Spectrometry Parameters: Fine-tuning parameters such as collision energy and monitoring specific ion transitions can enhance signal intensity.

Troubleshooting Guides

Guide 1: Improving Sensitivity through Chemical Derivatization

Chemical derivatization is a powerful technique to enhance the detection of low-abundance acyl-CoAs by improving their ionization efficiency and chromatographic behavior.

Strategy 1: Quinoline (B57606) Derivatization

A recently developed method utilizes 8-(diazomethyl) quinoline (8-DMQ) as a labeling reagent for acyl-CoAs. This derivatization has been shown to increase detection sensitivity by as much as 625-fold.[1]

Strategy 2: Phosphate (B84403) Methylation

Another effective approach is the methylation of the phosphate group on the CoA moiety. This modification improves the chromatographic peak shape and can lead to a significant increase in sensitivity, with limits of quantification (LOQs) in the low nanomolar range.[2]

Derivatization ReagentFold Increase in Sensitivity (Approx.)Target MoietyReference
8-(diazomethyl) quinoline (8-DMQ)625Acyl group[1]
Phosphate MethylationNot explicitly stated, but achieves low nM LOQsPhosphate group[2]
Guide 2: Sample Preparation and Enrichment

Proper sample preparation is critical to minimize degradation and enrich for low-abundance BCA-CoAs.

Workflow for Sample Preparation and Enrichment

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization (e.g., in KH2PO4 buffer) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Tissue_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) (e.g., using a mixed-mode sorbent) Protein_Precipitation->Solid_Phase_Extraction LC_MS_MS LC-MS/MS Analysis Solid_Phase_Extraction->LC_MS_MS

Caption: A generalized workflow for the preparation and analysis of branched-chain acyl-CoAs.

Solid-Phase Extraction (SPE)

A mixed-mode SPE can be used to optimize the extraction and recovery of acyl-CoAs.[2] This technique helps to remove interfering substances from the sample matrix, thereby enriching the concentration of the target analytes.

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Acyl-CoAs

This protocol is a general guideline and may require optimization for specific instruments and experimental conditions.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH ≈ 6.8).[3]

    • Mobile Phase B: Methanol.[3]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) is often used.

    • Data Acquisition: Targeted data acquisition using selected reaction monitoring (SRM) is performed to enhance sensitivity and selectivity.[2] Common transitions are based on the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.

Signaling Pathways

The primary source of endogenous branched-chain acyl-CoAs is the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

Branched-Chain Amino Acid Catabolism Pathway

BCAA_Catabolism Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCAT->KIC from Leucine KMV α-Keto-β-methylvalerate BCAT->KMV from Isoleucine KIV α-Ketoisovalerate BCAT->KIV from Valine BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH KMV->BCKDH KIV->BCKDH Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA from KIC Alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA BCKDH->Alpha_Methylbutyryl_CoA from KMV Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA from KIV

References

Technical Support Center: Refinement of Acyl-CoA Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with acyl-CoA analysis in complex biological matrices. Our goal is to help you overcome common challenges and refine your methodologies for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with acyl-CoA analysis in biological samples?

The analysis of acyl-CoAs is challenging due to their inherent instability, low abundance, and the complexity of biological matrices.[1][2] Key difficulties include:

  • Analyte Instability: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH, and cellular thioesterases can rapidly degrade these molecules.[3]

  • Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the ionization of acyl-CoAs in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4][5]

  • Wide Range of Polarities: The acyl-CoA family encompasses a broad spectrum of molecules, from short-chain, water-soluble species to long-chain, more hydrophobic compounds. This diversity makes it difficult to develop a single extraction and chromatographic method that provides optimal recovery and separation for all acyl-CoAs.[6]

  • Low Abundance: Many acyl-CoA species are present at very low concentrations in cells and tissues, requiring highly sensitive analytical methods for their detection and quantification.[7]

Q2: How can I improve the stability of acyl-CoAs during sample preparation?

Maintaining the integrity of acyl-CoAs from sample collection to analysis is critical. Key strategies include:

  • Rapid Quenching of Metabolism: Immediately freeze tissue samples in liquid nitrogen upon collection to halt enzymatic activity.[8] For cultured cells, rapid quenching protocols are essential.

  • Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.[5]

  • Use of Acidic Conditions: Extraction buffers with an acidic pH (e.g., pH 4.9-5.0) can help to inhibit the activity of thioesterases and improve the stability of the thioester bond.[9]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation of acyl-CoAs. Aliquot samples after the initial collection to avoid this.[8]

  • Use of Stabilizing Agents: While not universally applied, some studies have explored additives to improve stability.[10][11]

Q3: What are the most effective extraction methods for acyl-CoAs from complex matrices?

The choice of extraction method depends on the specific acyl-CoAs of interest (short-chain vs. long-chain) and the sample type. Common approaches include:

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for the purification and concentration of acyl-CoAs.[12] Weak anion exchange or mixed-mode SPE columns are often employed to separate acyl-CoAs from other matrix components.[8]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition acyl-CoAs based on their polarity.

  • Protein Precipitation: This method uses organic solvents (e.g., acetonitrile, methanol) or acids (e.g., perchloric acid, trichloroacetic acid) to remove proteins from the sample.[13] For a broad range of acyl-CoAs, a mixture of organic solvents is often effective.[14]

Q4: I'm observing poor peak shape in my LC-MS analysis of acyl-CoAs. What are the likely causes and solutions?

Poor peak shape (e.g., tailing, fronting, or splitting) can significantly impact the accuracy and precision of your results.[15] Common causes and troubleshooting strategies are outlined below:

Potential CauseRecommended Solution
Secondary Interactions with Column Use a column with high-purity silica (B1680970) or end-capping to minimize interactions with residual silanols. Adjusting the mobile phase pH can also help.[15][16]
Column Overload Reduce the injection volume or dilute the sample. If peak shape improves with dilution, the column was likely overloaded.[15][17]
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent can cause peak distortion.[16]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[15][16]
Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.[16]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your acyl-CoA analysis experiments.

Problem 1: Low or No Signal for Target Acyl-CoA
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and protocol for your specific sample type and target acyl-CoAs. Consider using a validated solid-phase extraction (SPE) method for sample cleanup and concentration.[5][8]
Analyte Degradation Ensure samples are kept on ice or at 4°C throughout the extraction process. Use fresh, high-purity solvents and work quickly.[5][8] Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[8]
Ion Suppression in the Mass Spectrometer The complexity of the biological matrix can significantly suppress the ionization of your target analyte.[5] Implement a robust sample cleanup procedure, such as SPE, to remove interfering substances.[5][8] Optimize your chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a suitable internal standard is crucial to normalize for matrix effects.[5]
Incorrect MS/MS Parameters Optimize the mass spectrometer parameters for your specific acyl-CoA, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination.[5]
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Steps
Contamination from Reagents or Consumables Use high-purity, LC-MS grade solvents and reagents.[5] Ensure all tubes, plates, and vials are free from contaminants.
Matrix Interferences Improve sample cleanup using techniques like SPE.[12] Modify the chromatographic gradient to better separate the analyte of interest from interfering peaks.
Carryover from Previous Injections Implement a robust needle wash protocol on your autosampler, using a strong solvent to clean the injection system between samples.
Problem 3: Poor Reproducibility of Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow, from sample collection and storage to extraction and reconstitution. The use of an internal standard early in the process is highly recommended to monitor for variability.[8]
Variable Matrix Effects Use a stable isotope-labeled internal standard for each analyte if possible. If not available, a closely related analog can be used. Matrix-matched calibration curves can also help to compensate for matrix effects.[4]
Instrument Instability Ensure the LC-MS system is properly equilibrated before starting the analytical run. Monitor system suitability by injecting a standard at the beginning, middle, and end of the sample queue.

Data Presentation: Quantitative Comparison of Extraction Methods

The recovery of acyl-CoAs can vary significantly depending on the extraction method and the chain length of the acyl-CoA. Below is a summary of reported recovery data from different methodologies.

Table 1: Comparison of Acyl-CoA Recovery Using Trichloroacetic Acid (TCA) with SPE vs. Sulfosalicylic Acid (SSA) without SPE

AnalyteRecovery with 10% TCA + SPERecovery with 2.5% SSA
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%
Data adapted from Jones et al.[12]

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoAs Using an Improved Extraction Method

Tissue TypeAverage Recovery
Heart70-80%
Kidney70-80%
Muscle70-80%
Data adapted from Magnes et al.[9]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Biosynthesis Intermediates using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that avoids the need for solid-phase extraction and is suitable for the analysis of both short-chain acyl-CoAs and their biosynthetic precursors.[12]

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Ice-cold 2.5% (w/v) Sulfosalicylic Acid (SSA)

  • Internal standard solution (e.g., crotonoyl-CoA)

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS grade water and solvents

Procedure:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by placing the sample on ice.

  • Deproteinization and Extraction:

    • For cultured cells, aspirate the media and add 200 µL of ice-cold 2.5% SSA.

    • For tissue, homogenize in an appropriate volume of ice-cold 2.5% SSA.

  • Internal Standard Addition: Add the internal standard to each sample.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs and other metabolites.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system for analysis.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue using Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is a widely used method that combines solvent extraction with SPE for improved purity and recovery of long-chain acyl-CoAs.[8][9]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange SPE columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge at approximately 2,000 x g for 5 minutes at 4°C.

    • The upper phase contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol followed by water.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with a weak organic solvent (e.g., acetonitrile/water mixture) to remove neutral and basic impurities.

    • Elute the acyl-CoAs with a basic solvent mixture (e.g., methanol containing ammonium hydroxide).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection Sample Collection (e.g., Tissue, Cells) Quenching Metabolic Quenching (Liquid Nitrogen / Cold Solvent) SampleCollection->Quenching Homogenization Homogenization (Acidic Buffer) Quenching->Homogenization Extraction Extraction (Organic Solvents / SSA) Homogenization->Extraction Purification Purification / Cleanup (Solid-Phase Extraction) Extraction->Purification Concentration Concentration (Nitrogen Evaporation) Purification->Concentration Reconstitution Reconstitution (Initial Mobile Phase) Concentration->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS DataAcquisition Data Acquisition (MRM / Full Scan) LCMS->DataAcquisition DataProcessing Data Processing (Peak Integration, Quantification) DataAcquisition->DataProcessing

Caption: General experimental workflow for acyl-CoA analysis.

Signaling and Metabolic Pathways

fatty_acid_beta_oxidation FattyAcid Fatty Acid (in cytosol) AcylCoA_cyto Fatty Acyl-CoA (in cytosol) FattyAcid->AcylCoA_cyto Acyl-CoA Synthetase AcylCarnitine Acyl-Carnitine AcylCoA_cyto->AcylCarnitine CPT1 AcylCoA_mito Fatty Acyl-CoA (in mitochondria) AcylCarnitine->AcylCoA_mito CPT2 EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA_mito->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShorterAcylCoA Acyl-CoA (n-2 carbons) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA->AcylCoA_mito Re-enters cycle TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

fatty_acid_synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MalonylACP Malonyl-ACP MalonylCoA->MalonylACP Malonyl-CoA-ACP Transacylase KetoacylACP β-Ketoacyl-ACP MalonylACP->KetoacylACP KAS (-CO2) AcylACP Acyl-ACP (n carbons) AcylACP->KetoacylACP KAS HydroxyacylACP β-Hydroxyacyl-ACP KetoacylACP->HydroxyacylACP KR (NADPH -> NADP+) EnoylACP Enoyl-ACP HydroxyacylACP->EnoylACP DH LongerAcylACP Acyl-ACP (n+2 carbons) EnoylACP->LongerAcylACP ER (NADPH -> NADP+) LongerAcylACP->AcylACP Re-enters cycle Palmitate Palmitate (16:0) LongerAcylACP->Palmitate Thioesterase (at C16) histone_acetylation cluster_metabolism Metabolism cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Mitochondrial Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate Citrate AcetylCoA_cyto Cytosolic Acetyl-CoA Citrate->AcetylCoA_cyto ATP-Citrate Lyase AcetylCoA_mito->Citrate AcetylCoA_nuc Nuclear Acetyl-CoA AcetylCoA_cyto->AcetylCoA_nuc HAT Histone Acetyltransferase (HAT) AcetylCoA_nuc->HAT Histone Histone Histone->HAT AcetylatedHistone Acetylated Histone HDAC Histone Deacetylase (HDAC) AcetylatedHistone->HDAC GeneExpression Altered Gene Expression AcetylatedHistone->GeneExpression HAT->AcetylatedHistone HDAC->Histone

References

minimizing sample degradation during 13-Methylpentadecanoyl-CoA workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample degradation during the workup of 13-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during experimental workup?

A1: The primary causes of degradation for long-chain acyl-CoAs like this compound are hydrolysis of the thioester bond and oxidation. The thioester bond is susceptible to cleavage in aqueous solutions, a process that is accelerated at neutral to basic pH.[1] Additionally, the free thiol group of the resulting coenzyme A (CoASH) can oxidize to form a disulfide dimer.[1]

Q2: What is the optimal pH for working with this compound to minimize degradation?

A2: To minimize hydrolytic degradation, it is recommended to work with this compound in a slightly acidic buffer, typically with a pH between 4.0 and 6.0.[1] Several established protocols for long-chain acyl-CoA extraction utilize potassium phosphate (B84403) buffers with a pH of 4.9 or 5.3.[2][3]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of your sample. For long-term storage, lyophilized powder stored at -20°C or -80°C is the most stable form.[1] If you need to store it in a solution, prepare it in a slightly acidic buffer (pH 4.0-6.0), preferably degassed to remove oxygen, and store it in single-use aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.[1][4]

Q4: What are the key considerations for choosing an extraction solvent for this compound?

A4: The choice of extraction solvent is critical for achieving high recovery. A common and effective method involves initial homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4] The use of a combination of these solvents helps to efficiently extract the amphipathic this compound molecule.

Q5: Is solid-phase extraction (SPE) necessary for this compound workup?

A5: While not strictly mandatory for all applications, solid-phase extraction (SPE) is highly recommended for purifying this compound and can significantly increase recovery rates.[4] SPE helps to remove interfering substances from the sample matrix, resulting in a cleaner sample for downstream analysis. Weak anion exchange SPE columns are often used for this purpose.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable this compound in the final sample. Sample degradation due to improper handling.- Always work quickly and keep samples on ice or at 4°C throughout the workup.[4]- Use pre-chilled buffers and solvents.- Minimize the time the sample is in aqueous solution.
Incomplete cell lysis or tissue homogenization.- Ensure thorough homogenization of the tissue sample. A glass homogenizer is often recommended.[2][4]- Optimize the ratio of tissue to homogenization buffer.
Inefficient extraction.- Use a combination of an acidic buffer and organic solvents like acetonitrile and isopropanol for extraction.[4]- Ensure vigorous mixing during the extraction steps.
Presence of extra peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis of the thioester bond.- This will result in peaks corresponding to free 13-methylpentadecanoic acid and Coenzyme A. Confirm by running standards if available.- Ensure the pH of all solutions is acidic (pH 4-6).[1]
Oxidation of Coenzyme A.- A peak corresponding to the CoA disulfide dimer may be observed.- Degas all aqueous buffers and solvents to remove dissolved oxygen.[1] Consider working under an inert atmosphere (e.g., nitrogen or argon).
Poor recovery after solid-phase extraction (SPE). Improper SPE column conditioning or elution.- Ensure the SPE column is properly conditioned with the recommended solvents before loading the sample.- Optimize the composition and volume of the wash and elution solvents.
Irreversible binding to the SPE column.- Consult the SPE column manufacturer's guidelines for the specific chemistry of your column and the properties of your analyte.
Inconsistent results between replicates. Variability in sample handling and timing.- Standardize all steps of the workup protocol, including incubation times and temperatures.- Prepare single-use aliquots of stock solutions to avoid variability from freeze-thaw cycles.[1][4]
Contamination from labware or reagents.- Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned and free of contaminants that could interfere with the assay.

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction and Purification

Method Extraction Recovery Solid-Phase Extraction (SPE) Recovery Reference
Homogenization in KH2PO4 buffer (pH 4.9), extraction with acetonitrile and isopropanol, followed by SPE on an oligonucleotide purification column.70-80% (tissue dependent)Not specified separately[2]
Tissue extraction using acetonitrile/2-propanol (3:1, v/v) followed by 0.1M potassium phosphate (pH 6.7), and purification using 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.93-104%83-90%[5]

Table 2: Recommended Storage Conditions for this compound

Storage Format Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and store under an inert atmosphere.[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment to minimize degradation.[1]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][4]

Materials:

  • Tissue sample (e.g., liver, heart)

  • Liquid nitrogen

  • Homogenizer (glass Dounce or similar)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE vacuum manifold

  • Nitrogen gas evaporator

  • Methanol (B129727), HPLC grade

  • 2% Formic Acid in water

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH) in water

Procedure:

  • Sample Preparation: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to minimize enzymatic degradation. Store at -80°C until use.

  • Homogenization:

    • Weigh approximately 100 mg of the frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add the frozen tissue and homogenize thoroughly.

    • Add 2 mL of isopropanol and homogenize again.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column by passing 2 mL of methanol followed by 2 mL of water.

    • Equilibrate the column with 2 mL of the homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 2 mL of water, followed by 2 mL of methanol to remove unbound impurities.

    • Elute the this compound with 2 mL of 2% ammonium hydroxide in methanol. A second elution with 5% ammonium hydroxide may be performed to ensure complete recovery.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a small volume of acidic mobile phase for LC-MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Tissue Sample FlashFreeze Flash Freeze in Liquid N2 Sample->FlashFreeze Homogenize Homogenize in Acidic Buffer (pH 4.9) FlashFreeze->Homogenize AddSolvents Add Acetonitrile & Isopropanol Homogenize->AddSolvents Centrifuge Centrifuge AddSolvents->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE_Load Load onto SPE Column CollectSupernatant->SPE_Load SPE_Wash Wash Column SPE_Load->SPE_Wash SPE_Elute Elute 13-Methyl- pentadecanoyl-CoA SPE_Wash->SPE_Elute Concentrate Concentrate Sample SPE_Elute->Concentrate Analysis Downstream Analysis (e.g., LC-MS) Concentrate->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_pathways cluster_molecule This compound cluster_degradation Degradation Products AcylCoA This compound FFA 13-Methylpentadecanoic Acid AcylCoA->FFA Hydrolysis (H2O, non-acidic pH) CoA Coenzyme A (CoASH) AcylCoA->CoA Hydrolysis OxidizedCoA CoA Disulfide (CoA-S-S-CoA) CoA->OxidizedCoA Oxidation (Oxygen)

References

optimization of MS/MS parameters for 13-Methylpentadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of MS/MS parameters for the detection of 13-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound, the expected singly charged precursor ion [M+H]⁺ is calculated to be m/z 1008.6. Acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 g/mol ). This results in a primary product ion of [M-507+H]⁺, which for this compound is m/z 501.5. A secondary, often less intense, product ion corresponding to the Coenzyme A fragment is commonly observed at m/z 428.1.

Q2: What is a good starting point for collision energy (CE) when optimizing for this compound?

A2: A good starting point for collision energy for long-chain acyl-CoAs can vary between different mass spectrometer platforms. However, based on published methods for similar molecules, a collision energy in the range of 30-45 eV is a reasonable starting point for infusion-based optimization. It is crucial to perform a collision energy optimization experiment to determine the value that yields the highest intensity for your product ion of interest on your specific instrument.

Q3: How can I improve the signal intensity of my this compound peak?

A3: To improve signal intensity, consider the following:

  • Sample Preparation: Ensure efficient extraction and minimize sample degradation. Acyl-CoAs can be unstable, and proper handling and storage are critical.

  • Chromatography: Optimize your liquid chromatography method to ensure good peak shape and separation from other analytes.

  • Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas temperatures, and gas flows to maximize the ionization efficiency of this compound.

  • MS/MS Parameters: Perform a thorough optimization of the declustering potential (DP) and collision energy (CE) for the specific precursor-to-product ion transition.

Q4: Should I use a stable isotope-labeled internal standard?

A4: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification. An ideal internal standard would be this compound labeled with isotopes such as ¹³C or ¹⁵N. If a custom standard is not available, a commercially available long-chain acyl-CoA internal standard with a similar chain length can be used, but it is essential to validate its performance for accurate correction of matrix effects and extraction variability.

Troubleshooting Guides

Issue 1: No or very low signal for the this compound precursor ion.

Possible Cause Troubleshooting Step
Poor Ionization Optimize ion source parameters. Infuse a standard solution of this compound and adjust spray voltage, gas flows, and temperatures to maximize the signal of the precursor ion.
Sample Degradation Prepare fresh samples and standards. Keep samples on ice or in a cooled autosampler during the analysis.
Incorrect Precursor m/z Verify the calculation of the precursor ion m/z. For this compound, the [M+H]⁺ should be approximately 1008.6.
Inefficient Extraction Evaluate and optimize your sample extraction protocol to ensure good recovery of long-chain acyl-CoAs.

Issue 2: Low intensity of the product ion (m/z 501.5 or 428.1).

Possible Cause Troubleshooting Step
Suboptimal Collision Energy (CE) Perform a collision energy optimization experiment. Infuse the precursor ion and ramp the collision energy to find the value that produces the most intense product ion signal.
Suboptimal Declustering Potential (DP) Optimize the declustering potential to prevent premature fragmentation of the precursor ion in the ion source.
Incorrect Product Ion m/z Confirm the expected product ion m/z values. The primary product ion should be [M-507+H]⁺.

Quantitative Data Summary

The following table summarizes the predicted multiple reaction monitoring (MRM) parameters for this compound.

Compound Name Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Suggested Starting Collision Energy (CE) Notes
This compound1008.6501.535-45 eVPrimary transition for quantification ([M-507+H]⁺).
This compound1008.6428.130-40 eVSecondary transition for confirmation (CoA fragment).

Experimental Protocols

Protocol: Optimization of MS/MS Parameters for this compound

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: Acquire a full scan (Q1 scan) in positive ion mode to identify the [M+H]⁺ precursor ion of this compound (expected at m/z 1008.6).

  • Product Ion Scan: Perform a product ion scan by selecting the precursor ion (m/z 1008.6) in Q1 and scanning Q3 to identify the major fragment ions. The expected product ions are m/z 501.5 and m/z 428.1.

  • Declustering Potential (DP) Optimization: While monitoring the precursor ion, ramp the declustering potential to find the optimal value that maximizes the precursor ion intensity without causing in-source fragmentation.

  • Collision Energy (CE) Optimization: Select the precursor ion in Q1 and one of the major product ions in Q3. Ramp the collision energy over a range (e.g., 10-60 eV) and monitor the intensity of the product ion. The CE that yields the highest intensity is the optimal value for that transition. Repeat for any other product ions of interest.

  • MRM Method Creation: Create a multiple reaction monitoring (MRM) method using the optimized precursor ion, product ions, DP, and CE values.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization MS/MS Parameter Optimization cluster_method Method Development prep Prepare 1 µg/mL This compound Standard infuse Infuse Standard into Mass Spectrometer prep->infuse q1_scan Q1 Scan: Identify Precursor Ion (m/z 1008.6) infuse->q1_scan product_scan Product Ion Scan: Identify Fragment Ions (m/z 501.5, 428.1) q1_scan->product_scan dp_opt Optimize Declustering Potential (DP) product_scan->dp_opt ce_opt Optimize Collision Energy (CE) dp_opt->ce_opt mrm_method Create MRM Method ce_opt->mrm_method

Caption: Experimental workflow for optimizing MS/MS parameters.

fragmentation_pattern cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 1008.6 fragment1 [M-507+H]⁺ m/z 501.5 precursor->fragment1 Neutral Loss of 507.1 Da fragment2 CoA Fragment m/z 428.1 precursor->fragment2 Fragmentation

Caption: Fragmentation of this compound.

Validation & Comparative

Validating LC-MS/MS Accuracy for 13-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a detailed comparison of an LC-MS/MS method for validating the accuracy of 13-Methylpentadecanoyl-CoA analysis against alternative analytical techniques. The presented data and protocols are designed to offer a comprehensive resource for selecting and implementing the most suitable method for specific research needs.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for this compound compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a general Enzymatic Assay for long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)Low (measures total long-chain acyl-CoAs)
Sensitivity (LOD) Low pmol to fmolHigh pmol to low nmolnmol
**Linearity (R²) **>0.99>0.98Variable
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) <15%<20%<25%
Throughput HighModerateModerate to High
Cost per Sample HighModerateLow

Experimental Protocols

Validated LC-MS/MS Method for this compound

This protocol is based on established methods for long-chain acyl-CoA analysis and is adapted for this compound.

1. Standard and Internal Standard Preparation:

  • A stable isotope-labeled internal standard (e.g., ¹³C-labeled version) is recommended for highest accuracy and should be synthesized concurrently.

  • Prepare stock solutions in a suitable organic solvent (e.g., methanol) and store at -80°C.

  • Create a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation (Solid-Phase Extraction):

  • Homogenize tissue or cell samples in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Add the internal standard to the homogenate.

  • Precipitate proteins with a suitable agent (e.g., perchloric acid or acetonitrile).

  • Centrifuge to pellet the precipitate.

  • Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z for the [M+H]⁺ ion of this compound.

    • Product Ions (Q3): Monitor the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.

    • Collision Energy: Optimize for the specific instrument and compound.

4. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Alternative Method 1: HPLC-UV

1. Sample Preparation:

  • Follow the same solid-phase extraction procedure as for the LC-MS/MS method.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (adenosine moiety of CoA).

3. Data Analysis:

  • Quantify by comparing the peak area of the analyte to a calibration curve prepared with the this compound standard.

Alternative Method 2: Enzymatic Assay

1. Principle:

  • This assay measures the total amount of long-chain acyl-CoAs by a coupled enzymatic reaction that produces a detectable product (e.g., NADH or a colored compound).

2. Procedure:

  • Prepare a cell or tissue lysate.

  • Add the reaction mixture containing the necessary enzymes (e.g., acyl-CoA dehydrogenase) and substrates.

  • Incubate for a specific time at a controlled temperature.

  • Measure the absorbance or fluorescence of the product using a plate reader.

3. Data Analysis:

  • Calculate the concentration of total long-chain acyl-CoAs based on a standard curve of a representative long-chain acyl-CoA (e.g., Palmitoyl-CoA).

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Precipitation Protein Precipitation Spiking->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification vs. Calibration Curve MS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for LC-MS/MS analysis of this compound.

Method_Comparison cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV cluster_enzymatic Enzymatic Assay Analyte This compound Specificity_L High Specificity Analyte->Specificity_L Sensitivity_L High Sensitivity Analyte->Sensitivity_L Specificity_H Moderate Specificity Analyte->Specificity_H Sensitivity_H Moderate Sensitivity Analyte->Sensitivity_H Specificity_E Low Specificity Analyte->Specificity_E Sensitivity_E Low Sensitivity Analyte->Sensitivity_E

Caption: Comparison of analytical method characteristics.

comparative analysis of 13-Methylpentadecanoyl-CoA in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic significance of the branched-chain acyl-CoA, 13-methylpentadecanoyl-CoA, reveals a fascinating dichotomy in its role and regulation within healthy versus diseased tissues. While its precise quantitative levels in various pathological states remain an active area of research, existing studies on branched-chain fatty acids (BCFAs) provide a compelling framework for understanding its differential impact, particularly in the context of cancer.

This guide offers a comparative analysis based on current scientific literature, summarizing the known effects of related BCFAs, detailing relevant experimental methodologies, and proposing signaling pathways that may be influenced by this compound. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic underpinnings of disease.

Quantitative Data Summary

Direct quantitative comparisons of this compound in healthy versus diseased tissues are not extensively documented in current literature. However, studies on the effects of its precursor, 13-methyltetradecanoic acid, on cancer cell lines provide valuable insights into its potential anti-tumoral properties. The following table summarizes these functional differences.

FeatureHealthy Tissue (Postulated)Diseased Tissue (Cancer)
Role of BCFAs Normal constituent of cellular membranes and energy metabolism.Exhibits cytotoxic and anti-proliferative effects.[1][2][3]
Fatty Acid Biosynthesis Unaffected by physiological concentrations of BCFAs.Significantly inhibited by BCFAs like 13-methyltetradecanoic acid.[1][2][3]
Key Enzyme Inhibition No significant inhibition of key metabolic enzymes.Inhibition of glucose-6-phosphate dehydrogenase, and slight inhibition of fatty acid synthase and acetyl-CoA carboxylase.[1][2]
Cellular Outcome Maintenance of normal cellular function.Induction of apoptosis and reduction of tumor growth.[3]

Experimental Protocols

The analysis of acyl-CoAs like this compound from tissue samples is a technically demanding process due to their low abundance and chemical instability. The most common and robust method involves liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol: Quantification of Acyl-CoAs in Tissue Specimens by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of various acyl-CoA species.[4][5][6][7]

1. Tissue Homogenization and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

  • Homogenize the frozen tissue in a cold extraction solvent, typically 10% trichloroacetic acid or a methanol-based solution, containing internal standards. The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) is crucial for accurate quantification.

  • Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

2. Solid-Phase Extraction (SPE) for Cleanup:

  • The resulting supernatant, containing the acyl-CoAs, is loaded onto a C18 reversed-phase SPE column.

  • Wash the column with an aqueous solution (e.g., 0.05% trifluoroacetic acid in water) to remove polar contaminants.

  • Elute the acyl-CoAs with a solvent of higher organic content, such as acetonitrile (B52724).

  • Lyophilize the eluted fractions to dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in an appropriate buffer for LC-MS analysis.

  • Separate the acyl-CoA species using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 column is typically used with a gradient elution of acetonitrile in water, often with an ion-pairing agent like trifluoroacetic acid.

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for the precursor and product ions of each targeted acyl-CoA, including this compound.

Visualizing the Molecular Impact

Diagrams of Signaling Pathways and Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

cluster_0 Fatty Acid Biosynthesis Pathway in Cancer Cells cluster_1 Inhibition by BCFA Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate NADPH NADPH Glucose-6-Phosphate->NADPH G6PD Fatty Acids Fatty Acids NADPH->Fatty Acids Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->Fatty Acids FAS 13-Methyltetradecanoic_acid 13-Methyltetradecanoic acid 13-Methyltetradecanoic_acid->Glucose-6-Phosphate Inhibits G6PD 13-Methyltetradecanoic_acid->Malonyl-CoA Slightly Inhibits ACC 13-Methyltetradecanoic_acid->Fatty Acids Slightly Inhibits FAS

Caption: Inhibition of Fatty Acid Biosynthesis in Cancer Cells by a Branched-Chain Fatty Acid.

cluster_workflow Experimental Workflow for Acyl-CoA Quantification Tissue_Sample 1. Tissue Sample Collection (Healthy vs. Diseased) Homogenization 2. Homogenization & Extraction (with Internal Standards) Tissue_Sample->Homogenization SPE 3. Solid-Phase Extraction (Cleanup) Homogenization->SPE LC_MS 4. LC-MS/MS Analysis (Separation & Detection) SPE->LC_MS Data_Analysis 5. Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: General experimental workflow for the quantification of acyl-CoAs from tissue samples.

Concluding Remarks

The available evidence strongly suggests that branched-chain fatty acids, including the precursor to this compound, exhibit differential effects in healthy versus cancerous tissues. While direct comparative quantification of this compound is a clear next step for the research community, the current understanding of its impact on fatty acid metabolism in cancer cells opens up promising avenues for therapeutic development. The methodologies outlined here provide a robust framework for undertaking such quantitative studies, which will be crucial in elucidating the precise role of this and other branched-chain acyl-CoAs in health and disease. Further research into the broader implications of altered acyl-CoA metabolism in other diseases such as cardiovascular and neurodegenerative disorders is also warranted.[8][9]

References

A Comparative Guide to the Metabolism of 13-Methylpentadecanoyl-CoA and Straight-Chain Pentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of two distinct fatty acyl-CoA molecules: the branched-chain 13-Methylpentadecanoyl-CoA and the straight-chain pentadecanoyl-CoA. Understanding the metabolic nuances of these molecules is crucial for research in areas such as metabolic diseases, nutrition, and drug development. This document summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved.

Metabolic Pathways: A Tale of Two Acyl-CoAs

The structural difference between this compound and pentadecanoyl-CoA—a methyl group on the antepenultimate carbon—dictates distinct metabolic routes, primarily differing in their site of oxidation and the initial enzymatic steps.

Straight-Chain Pentadecanoyl-CoA: The metabolism of straight-chain odd-numbered fatty acyl-CoAs like pentadecanoyl-CoA predominantly occurs in the mitochondria through the well-characterized β-oxidation pathway. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle. The final cycle of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA . Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA , an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic replenishment of the TCA cycle is a key feature of odd-chain fatty acid metabolism.

This compound (Anteiso-C16:0): The metabolism of branched-chain fatty acids (BCFAs) like 13-methylpentadecanoic acid is more complex and primarily initiated in the peroxisomes . The methyl branch sterically hinders the standard mitochondrial β-oxidation enzymes. Therefore, BCFAs often undergo an initial α-oxidation step to remove the methyl-branched carbon, followed by β-oxidation. However, for anteiso-BCFAs, evidence suggests they can be degraded via peroxisomal β-oxidation. The β-oxidation of this compound will also produce a mixture of acetyl-CoA and propionyl-CoA. Due to the anteiso branching, the final cleavage will result in propionyl-CoA.

Diagram: Comparative Metabolic Pathways

Metabolism_Comparison cluster_straight Straight-Chain Pentadecanoyl-CoA Metabolism cluster_branched This compound Metabolism Pentadecanoyl-CoA Pentadecanoyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Pentadecanoyl-CoA->Mitochondrial β-Oxidation Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, etc. Acetyl-CoA (x6) Acetyl-CoA (x6) Mitochondrial β-Oxidation->Acetyl-CoA (x6) Propionyl-CoA_S Propionyl-CoA Mitochondrial β-Oxidation->Propionyl-CoA_S Succinyl-CoA Succinyl-CoA Propionyl-CoA_S->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle This compound This compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Peroxisomal Acyl-CoA Oxidase, Bifunctional Enzyme Acetyl-CoA_B Acetyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA_B Propionyl-CoA_B Propionyl-CoA Peroxisomal β-Oxidation->Propionyl-CoA_B Experimental_Workflow Biological Sample Biological Sample Extraction & Quenching Extraction & Quenching Biological Sample->Extraction & Quenching Add Internal Standards Purification (SPE) Purification (SPE) Extraction & Quenching->Purification (SPE) LC Separation LC Separation Purification (SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection SRM/MRM Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification vs. Standard Curve Signaling_Pathways cluster_straight_signal Pentadecanoyl-CoA Signaling cluster_branched_signal This compound Signaling Pentadecanoic Acid Pentadecanoic Acid AMPK AMPK Pentadecanoic Acid->AMPK Activates Increased FAO Increased Fatty Acid Oxidation AMPK->Increased FAO Decreased FAS Decreased Fatty Acid Synthesis AMPK->Decreased FAS 13-Methylpentadecanoic Acid 13-Methylpentadecanoic Acid PPARα PPARα 13-Methylpentadecanoic Acid->PPARα Activates Gene Expression Upregulation of FAO Genes PPARα->Gene Expression

Cross-Validation of 13-Methylpentadecanoyl-CoA Data: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is critical for understanding disease pathology and developing novel therapeutics. 13-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, is an important intermediate in fatty acid metabolism, and its precise measurement is crucial for metabolic research. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, with a focus on cross-validation of analytical data to ensure accuracy and reliability.

Orthogonal Method Cross-Validation: A Strategy for Data Integrity

Cross-validation in analytical chemistry is the process of verifying that a particular analytical method provides accurate and reproducible results.[1][2][3] One of the most robust approaches is orthogonal method cross-validation , where results from two distinct analytical techniques are compared.[4] This strategy provides a high degree of confidence in the analytical data by demonstrating that the same quantitative result can be obtained irrespective of the measurement principle.[4]

This guide compares the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the analysis of this compound.

Comparison of Analytical Methods for this compound Analysis

The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of this compound quantification. Below is a summary of the key performance characteristics of LC-MS/MS and HPLC-UV.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Separation by liquid chromatography followed by detection based on the analyte's absorption of UV light.
Specificity Very High (detection is based on parent and fragment ion masses).Moderate (risk of co-eluting compounds with similar UV absorbance).
Sensitivity High (femtomole to picomole range).Low (picomole to nanomole range).
Limit of Detection (LOD) ~5 fmol[5]~5 pmol
Limit of Quantitation (LOQ) ~15 fmol~15 pmol
Linear Dynamic Range >3 orders of magnitude[5]2-3 orders of magnitude
Throughput HighModerate
Instrumentation Cost HighModerate

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful analytical measurements. The following sections outline the procedures for sample preparation and analysis of this compound by LC-MS/MS and HPLC-UV.

Sample Preparation: Extraction of Fatty Acyl-CoAs

A common procedure for the extraction of fatty acyl-CoAs from biological samples is solid-phase extraction (SPE).

  • Homogenization: Homogenize the cell pellet or tissue sample in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the fatty acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for either LC-MS/MS or HPLC-UV analysis.

Method 1: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., neutral loss of 507 Da).[5][6]

    • Collision Energy: Optimized for the specific transition.

Method 2: HPLC-UV Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

  • UV Detection:

Data Presentation: A Comparative Analysis

The following table presents a hypothetical but representative dataset from the analysis of a series of this compound calibration standards using both LC-MS/MS and HPLC-UV. This data illustrates the superior sensitivity and linearity of the LC-MS/MS method.

Concentration (nM)LC-MS/MS Peak AreaHPLC-UV Peak Area
0.11,520Not Detected
0.57,890Not Detected
115,1205,230
576,50024,800
10152,30051,200
50759,800255,600
1001,515,000509,700
R² (Linearity) 0.9998 0.9985

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

cross_validation_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_comparison Data Cross-Validation start Biological Sample extraction Acyl-CoA Extraction (SPE) start->extraction lcms LC-MS/MS Analysis extraction->lcms hplcuv HPLC-UV Analysis extraction->hplcuv data_lcms Quantitative Data (LC-MS/MS) lcms->data_lcms data_hplcuv Quantitative Data (HPLC-UV) hplcuv->data_hplcuv comparison Statistical Comparison data_lcms->comparison data_hplcuv->comparison validated_result Validated Result comparison->validated_result

Caption: Orthogonal Method Cross-Validation Workflow.

fatty_acid_metabolism faa Branched-Chain Fatty Acid (13-Methylpentadecanoic Acid) acs Acyl-CoA Synthetase faa->acs ATP -> AMP + PPi acyl_coa This compound acs->acyl_coa + CoA-SH beta_ox Beta-Oxidation acyl_coa->beta_ox acetyl_coa Propionyl-CoA & Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Simplified Branched-Chain Fatty Acid Metabolism.

Conclusion

References

Opposing Biological Activities of Iso- and Anteiso-Branched-Chain Acyl-CoA Precursors on Metabolic and Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of iso- and anteiso-branched-chain fatty acids (BCFAs), the precursors to their respective acyl-CoA counterparts, reveals distinct and often opposing effects on key cellular processes. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Branched-chain fatty acids are primarily found in bacteria and ruminant-derived food products, and are also present in human tissues. Their structure, characterized by a methyl group near the end of the acyl chain, differentiates them into two main isomers: iso-BCFAs, with the methyl group on the penultimate (n-2) carbon, and anteiso-BCFAs, with the methyl group on the antepenultimate (n-3) carbon. While both are involved in modulating cell membrane fluidity, recent evidence highlights their divergent roles in regulating gene expression related to lipid metabolism and inflammation. It is widely understood that fatty acids must be converted to their acyl-CoA derivatives to become metabolically active. Therefore, the biological effects observed with BCFAs are attributed to the activity of their corresponding acyl-CoA forms.

Comparative Biological Activity Data

The following tables summarize the quantitative data from key studies comparing the effects of a representative iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on gene expression in human cell lines.

Table 1: Effects on Gene Expression in Human Hepatocytes (HepG2)[1][2][3]
GeneBiological FunctionEffect of Iso-BCFA (14-MPA)Effect of Anteiso-BCFA (12-MTA)
FASN Fatty Acid SynthesisDecreased mRNA levelsIncreased mRNA levels
SREBP1 Regulation of LipogenesisDecreased mRNA levelsNo significant effect
CRP Inflammatory MarkerDecreased mRNA levelsIncreased mRNA levels
IL-6 Pro-inflammatory CytokineDecreased mRNA levelsIncreased mRNA levels
Table 2: Effects on Gene Expression in Human Visceral Adipocytes[4]
GeneBiological FunctionEffect of Iso-BCFA (14-MPA)Effect of Anteiso-BCFA (12-MTA)
SCD1 Fatty Acid DesaturationDecreased mRNA levelsDecreased mRNA levels
ELOVL4/6 Fatty Acid ElongationDecreased mRNA levelsIncreased mRNA levels
FADS1/2 Fatty Acid DesaturationDecreased mRNA levelsNo significant effect
COX-2 InflammationDecreased mRNA levels (at highest conc.)No significant effect
ALOX-15 InflammationDecreased mRNA levelsDecreased mRNA levels
IL-6 Pro-inflammatory CytokineDecreased mRNA levelsNo significant effect
Table 3: Effects on Apoptosis in Human Breast Cancer Cells (MCF-7)[5][6]
GeneBiological FunctionEffect of Iso-BCFAs (iso-15:0, iso-17:0)Effect of Anteiso-BCFAs (anteiso-15:0, anteiso-17:0)
Bcl-2 Anti-apoptoticDecreased mRNA levelsNo significant effect
Bax Pro-apoptoticIncreased mRNA levelsNo significant effect
Cell Viability Cell SurvivalDecreased No significant effect

Key Biological Differences

The primary distinction in the biological activity of iso- and anteiso-BCFAs lies in their opposing effects on the expression of genes central to lipogenesis and inflammation.

In hepatocytes, iso-BCFAs demonstrate anti-lipogenic and anti-inflammatory properties. Specifically, 14-MPA treatment leads to a down-regulation of Fatty Acid Synthase (FASN) and its key transcriptional regulator, Sterol Regulatory Element-Binding Protein 1 (SREBP1)[1][2][3]. This suggests a potential role for iso-BCFAs in reducing triglyceride synthesis. Concurrently, iso-BCFAs decrease the expression of the inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6)[1][2][3].

Conversely, anteiso-BCFAs exhibit pro-lipogenic and pro-inflammatory effects in hepatocytes. Treatment with 12-MTA results in an up-regulation of FASN, CRP, and IL-6 mRNA levels, while having no significant impact on SREBP1 expression[1][2][3].

In adipocytes, the effects are more nuanced. Both iso- and anteiso-BCFAs can decrease the expression of some genes involved in lipid metabolism (SCD1) and inflammation (ALOX-15)[4]. However, they have opposing effects on fatty acid elongase expression (ELOVL4/6)[4].

In the context of cancer biology, iso-BCFAs, but not anteiso-BCFAs, have been shown to induce apoptosis in human breast cancer cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax[5][6].

Another well-established difference is their impact on membrane fluidity , particularly in bacteria. Anteiso-BCFAs are more effective at increasing membrane fluidity at low temperatures compared to iso-BCFAs, which is a critical adaptation for some microorganisms[7][8].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by iso- and anteiso-BCFAs and a typical experimental workflow for studying their effects on gene expression.

G cluster_iso Iso-BCFA (14-MPA) cluster_anteiso Anteiso-BCFA (12-MTA) cluster_downstream Biological Outcome iso_bcfa Iso-BCFA srebp1 SREBP1 iso_bcfa->srebp1 fasn FASN iso_bcfa->fasn SREBP1-independent? crp CRP iso_bcfa->crp il6 IL-6 iso_bcfa->il6 srebp1->fasn lipogenesis Lipogenesis fasn->lipogenesis inflammation Inflammation crp->inflammation il6->inflammation anteiso_bcfa Anteiso-BCFA fasn2 FASN anteiso_bcfa->fasn2 crp2 CRP anteiso_bcfa->crp2 il62 IL-6 anteiso_bcfa->il62 fasn2->lipogenesis crp2->inflammation il62->inflammation

Figure 1. Opposing effects of iso- and anteiso-BCFAs on lipogenesis and inflammation pathways.

G start Start: Culture HepG2 cells treatment Treat cells with Iso-BCFA (14-MPA) or Anteiso-BCFA (12-MTA) or DMSO (control) for 48h start->treatment incubation Incubate at 37°C, 5% CO2 treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (qPCR) - Target genes: FASN, SREBP1, CRP, IL-6 - Reference genes: ACTB, PPIA cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis end End: Compare relative gene expression analysis->end

Figure 2. Experimental workflow for analyzing BCFA effects on gene expression in hepatocytes.

Experimental Protocols

The following is a representative protocol for investigating the effects of iso- and anteiso-BCFAs on gene expression in a human hepatocyte cell line, based on the methodology described by Mika et al. (2023)[1].

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma cell line HepG2.

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 1x non-essential amino acid solution.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • BCFA Preparation: 14-methylpentadecanoic acid (14-MPA) and 12-methyltetradecanoic acid (12-MTA) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Treatment: HepG2 cells are seeded in appropriate culture plates. After reaching the desired confluence, the culture medium is replaced with fresh medium containing the specified concentrations of 14-MPA, 12-MTA, or an equivalent volume of DMSO as a vehicle control. Cells are typically incubated for 48 hours.

RNA Extraction and cDNA Synthesis
  • Total RNA Isolation: After the 48-hour treatment period, total RNA is extracted from the HepG2 cells using a suitable commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. RNA integrity can be assessed by agarose (B213101) gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Quantitative Real-Time PCR (qPCR)
  • Reaction Mixture: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific forward and reverse primers for the target genes (e.g., FASN, SREBP1, CRP, IL-6) and reference genes (e.g., β-actin, cyclophilin A).

  • Thermocycling Conditions: The qPCR is run on a real-time PCR system with appropriate cycling conditions (initial denaturation, followed by a number of cycles of denaturation, annealing, and extension).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the reference genes and expressed as a fold change relative to the vehicle-treated control group.

Conclusion

The available experimental data clearly indicate that iso- and anteiso-branched-chain acyl-CoA precursors have distinct and often opposing biological activities. While iso-BCFAs tend to exhibit anti-lipogenic and anti-inflammatory properties, anteiso-BCFAs can promote these processes. These findings have significant implications for understanding the roles of these fatty acids in metabolic health and disease. Further research is warranted to explore the full spectrum of their biological activities and to elucidate the precise molecular mechanisms underlying their differential effects. The methodologies and pathway information provided in this guide offer a solid foundation for such future investigations.

References

Absolute Quantification of 13-Methylpentadecanoyl-CoA: A Comparative Guide to Stable Isotope Dilution and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the absolute quantification of 13-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA involved in cellular metabolism. The primary focus is on the gold-standard stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We will delve into detailed experimental protocols, present quantitative data for comparison, and explore alternative quantification techniques.

Introduction to this compound and its Quantification

This compound is the activated form of 13-methylpentadecanoic acid, a saturated branched-chain fatty acid found in mammals and bacteria.[1] Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production.[2] The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding metabolic fluxes and dysregulation in various disease states.

Stable isotope dilution coupled with LC-MS/MS is the most reliable method for the absolute quantification of low-abundance metabolites like acyl-CoAs. This technique involves spiking a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) into the sample. The chemically identical standard co-elutes with the endogenous analyte and exhibits the same ionization efficiency, allowing for highly accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Comparison of Quantification Methods

The choice of quantification method depends on the required sensitivity, specificity, and available instrumentation. While SID LC-MS/MS is the preferred method for absolute quantification, other techniques can provide relative or semi-quantitative data.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Stable Isotope Dilution LC-MS/MS Quantification against a co-eluting, stable isotope-labeled internal standard.High accuracy and precision , corrects for matrix effects and sample loss, high sensitivity and specificity.Requires a specific stable isotope-labeled internal standard which may not be commercially available and can be expensive to synthesize.Absolute quantification of specific acyl-CoAs in complex biological matrices.
LC-MS/MS (without stable isotope standard) Quantification using an external calibration curve or a non-isotopic internal standard.High sensitivity and specificity.Prone to inaccuracies due to matrix effects and variability in sample preparation, provides relative or semi-quantitative data.Profiling of multiple acyl-CoAs, relative quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and quantification of volatile derivatives of fatty acids.High chromatographic resolution.Requires derivatization of the fatty acid after hydrolysis of the CoA ester, which can introduce variability. Not suitable for direct analysis of intact acyl-CoAs.Analysis of total fatty acid profiles, including branched-chain fatty acids.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Separation by HPLC and detection based on UV absorbance or fluorescence.More accessible instrumentation.Lower sensitivity and specificity compared to MS-based methods, potential for co-eluting interferences.Quantification of more abundant acyl-CoAs.

Experimental Protocols

Stable Isotope Dilution LC-MS/MS for this compound

This protocol provides a general framework. Optimization of specific parameters for your instrument and matrix is recommended.

1. Internal Standard Preparation

A stable isotope-labeled internal standard, such as [¹³C₅]-13-Methylpentadecanoyl-CoA, is required for absolute quantification. If not commercially available, custom synthesis may be necessary. The synthesis can be approached by labeling the precursor, 13-methylpentadecanoic acid, and then enzymatically or chemically converting it to its CoA ester.

2. Sample Preparation (Acyl-CoA Extraction)

The following is a common procedure for extracting acyl-CoAs from cultured cells:

  • Cell Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) containing the known concentration of the stable isotope-labeled internal standard.

  • Protein Precipitation: Vortex vigorously and incubate on ice to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for acyl-CoA separation.

    • Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Calculation of Precursor and Product Ions: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The most common and abundant product ion (Q3) for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).

      • This compound:

        • Molecular Formula: C₃₇H₆₄N₇O₁₇P₃S

        • Molecular Weight: 1023.9 g/mol

        • Precursor Ion (Q1): m/z 1024.9

        • Product Ion (Q3): m/z 517.8 (1024.9 - 507.1)

      • [¹³C₅]-13-Methylpentadecanoyl-CoA (Internal Standard):

        • Precursor Ion (Q1): m/z 1029.9

        • Product Ion (Q3): m/z 522.8 (1029.9 - 507.1)

    • Optimization: Collision energy and other MS parameters should be optimized for the specific instrument to achieve the best signal intensity.

4. Data Analysis

The absolute concentration of endogenous this compound is calculated by comparing the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Washing lysis Lysis & Extraction (with Internal Standard) cell_harvest->lysis precipitation Protein Precipitation lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Solvent Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Figure 1: Experimental workflow for the absolute quantification of this compound.

metabolic_pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_degradation Degradation (β-oxidation) isoleucine Isoleucine propionyl_coa Propionyl-CoA isoleucine->propionyl_coa valine Valine valine->propionyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Enters TCA Cycle fatty_acid_synthase Fatty Acid Synthase propionyl_coa->fatty_acid_synthase Primer succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Enters TCA Cycle methyl_fa 13-Methylpentadecanoic Acid fatty_acid_synthase->methyl_fa activation Acyl-CoA Synthetase methyl_fa->activation target_coa This compound activation->target_coa degradation_products Propionyl-CoA + Acetyl-CoA target_coa->degradation_products

Figure 2: Putative metabolic pathway of this compound.

Metabolic Context of this compound

Branched-chain fatty acids, such as 13-methylpentadecanoic acid, can be synthesized in mammals. The branched-chain amino acids, isoleucine and valine, are catabolized to propionyl-CoA.[3][4][5][6] Propionyl-CoA can then serve as a primer for fatty acid synthase, leading to the formation of odd-chain and some branched-chain fatty acids.[3][4][5][6] Once synthesized, 13-methylpentadecanoic acid is activated to this compound by an acyl-CoA synthetase. This activated form can then enter β-oxidation, where it is degraded to yield propionyl-CoA and acetyl-CoA, which can subsequently enter the TCA cycle for energy production.

Conclusion

For the highly accurate and precise absolute quantification of this compound in biological samples, stable isotope dilution LC-MS/MS is the unequivocal method of choice. While it requires a specific isotopically labeled internal standard, the reliability of the data it generates is unparalleled. For relative quantification or profiling studies, other LC-MS/MS or chromatographic methods can be employed, but they are susceptible to inherent analytical inaccuracies. A thorough understanding of the metabolic pathways involving branched-chain fatty acyl-CoAs is essential for interpreting the quantitative data in a meaningful biological context.

References

A Comparative Guide to the Analysis of Branched-Chain Acyl-CoA Levels in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[1] Branched-chain fatty acids (BCFAs) are a class of fatty acids that contain one or more methyl groups on their carbon chain. The metabolism of BCFAs, and consequently their acyl-CoA derivatives, differs from that of their straight-chain counterparts, often requiring specialized enzymatic pathways primarily located in the peroxisomes.[2][3] For instance, the degradation of certain BCFAs is initiated in peroxisomes before the shortened acyl-CoAs are further metabolized in the mitochondria.[4] An accumulation of specific fatty acyl-CoAs can be indicative of metabolic dysregulation and has been associated with conditions like insulin (B600854) resistance.[5]

Given the intricate roles of BCFAs in cellular physiology and pathology, the ability to accurately quantify their corresponding acyl-CoA esters in different cell lines is of significant interest to researchers in various fields, including cancer biology and metabolic diseases.

Comparison of Analytical Methods for Acyl-CoA Quantification

The quantification of acyl-CoA species in biological samples presents analytical challenges due to their low abundance and chemical diversity.[6] Several methods have been developed, each with its own advantages and limitations. Below is a comparison of common techniques.

MethodPrincipleAdvantagesDisadvantagesCitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of acyl-CoAs by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio using a mass spectrometer.High sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoA species in a single run.[7][8][9]Requires specialized and expensive equipment. Method development can be complex.[6][6][7][8][9]
High-Performance Liquid Chromatography (HPLC) with UV detection Separation of acyl-CoAs by HPLC followed by detection based on their absorbance of ultraviolet (UV) light.Relatively accessible instrumentation. Well-established methodology.Lower sensitivity and specificity compared to LC-MS/MS, making it less suitable for low-abundance species. Potential for co-eluting compounds to interfere with quantification.[6][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Acyl-CoAs are first hydrolyzed to their corresponding fatty acids, which are then derivatized and analyzed by GC-MS.High sensitivity and resolution for fatty acid analysis.Indirect method that measures the fatty acid moiety, not the intact acyl-CoA. Requires derivatization steps which can introduce variability.[10][10]
Fluorimetric and Spectrophotometric Assays Enzymatic reactions that produce a fluorescent or colored product in proportion to the amount of a specific acyl-CoA (e.g., acetyl-CoA).Simple, rapid, and suitable for high-throughput screening.Generally limited to the quantification of a single, abundant acyl-CoA species and may lack the specificity of mass spectrometry-based methods.[6][6]

Experimental Protocols

Quantification of Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the quantification of a broad range of fatty acyl-CoAs in mammalian cell lines, adapted from established methods.[5][7]

1. Cell Lysis and Extraction:

  • Harvest cultured cells by scraping and centrifugation.

  • Resuspend the cell pellet in a cold extraction solvent, typically a mixture of isopropanol, water, and acetic acid.

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be present in the sample (e.g., C17:0-CoA), to correct for extraction efficiency and instrument variability.

  • Sonicate the sample on ice to ensure complete cell lysis and extraction.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

2. Sample Preparation:

  • The extracted acyl-CoAs may require a solid-phase extraction (SPE) step for cleanup and concentration, although some methods proceed directly to analysis.[9]

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.[9]
    • Employ a binary solvent gradient, for example, with solvent A consisting of an aqueous solution with an ion-pairing agent or a pH modifier (e.g., ammonium (B1175870) hydroxide) and solvent B being an organic solvent like acetonitrile.[5]
    • The gradient is programmed to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[5][9]
    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of the target acyl-CoA and a specific product ion generated by collision-induced dissociation. This highly specific detection method minimizes interferences.[7]
    • For example, the positive ion mode MRM analysis of palmitoyl-CoA (C16:0-CoA) could use the transition of its protonated molecule to a specific fragment ion.[7]

4. Data Analysis:

  • Quantify the amount of each acyl-CoA species by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of acyl-CoA standards.

  • The limit of detection and limit of quantification are typically defined as 3 times and 10 times the signal-to-noise ratio, respectively.[7]

Mandatory Visualization

The metabolism of branched-chain fatty acids like 13-methylpentadecanoic acid involves a series of enzymatic reactions primarily within the peroxisomes. The following diagram illustrates the general pathway of peroxisomal β-oxidation for a branched-chain fatty acyl-CoA.

Peroxisomal_Beta_Oxidation BCFA Branched-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCAcyl_CoA Branched-Chain Acyl-CoA Acyl_CoA_Synthetase->BCAcyl_CoA ATP, CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase BCAcyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA 2-enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H2O Hydroxyacyl_CoA_Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Shortened_Acyl_CoA CoA Propionyl_CoA Propionyl-CoA or Acetyl-CoA Thiolase->Propionyl_CoA

Caption: Peroxisomal β-oxidation of branched-chain fatty acyl-CoAs.

References

A Researcher's Guide to Comparing Acyl-CoA Profiles in Response to Dietary Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how dietary fatty acids influence intracellular acyl-CoA profiles, supported by experimental data from recent studies. Acyl-Coenzyme A (acyl-CoA) molecules are central to metabolism, acting as substrates for energy production, lipid synthesis, and as signaling molecules that regulate gene transcription.[1][2][3][4] Understanding how different dietary fats alter the composition and concentration of the cellular acyl-CoA pool is crucial for research into metabolic diseases, such as obesity, diabetes, and heart failure, as well as for the development of targeted therapeutic interventions.[3][5]

Data Presentation: Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize quantitative data from studies investigating the impact of various dietary fatty acids on tissue acyl-CoA levels. The data highlights the differential effects of high-fat versus standard diets, and saturated versus unsaturated fatty acid consumption.

Table 1: Liver Acyl-CoA Profile in Mice Fed Standard Chow vs. High-Fat Diet

Acyl-CoA SpeciesStandard Chow (SC) Fed Mice (Relative MS Intensity)High-Fat (HF) Fed Mice (Relative MS Intensity)Fold Change (HF/SC)P-valueReference
Propionyl-CoA~1.0~2.52.50.01[6]
Malonyl-CoA~1.0~3.03.00.01[6]
C10:3-CoA~1.0~4.54.50.0001[6]
C16-CoA (Palmitoyl-CoA)~1.0~2.02.00.008[6]
C18:1-CoA (Oleoyl-CoA)~1.0~2.22.20.008[6]
C18:2-CoA (Linoleoyl-CoA)~1.0~2.52.50.01[6]
Acetyl-CoAUnalteredSignificantly Suppressed<1.0<0.05[7]
Propionyl-CoAUnalteredReduced<1.0<0.05[7]

Data from Liu et al. (2015) is presented as relative MS intensity, normalized to the standard chow group.[6] Data from Weir et al. (2018) indicates significant suppression or reduction without providing relative intensity values.[7]

Table 2: Cardiac Acyl-CoA Profile in Rats on Diets with Varying Fat Composition

Acyl-CoA SpeciesLow-Fat/High-Carb DietHigh-Fat (Saturated) Diet"Western" Diet (High-Fat/High-Carb)Key FindingsReference
Palmitoleoyl-CoA (16:1)BaselineNo Significant Change40% DecreaseA Western diet specifically depletes this unsaturated acyl-CoA.[8]
Unsaturated-to-Saturated RatioBaselineNo Significant Change~40% DecreaseIndicative of a shift towards a more saturated acyl-CoA pool.[8]
Myristoyl-CoA (14:0)BaselineIncreasedIncreasedBoth high-fat diets led to an increase in this saturated acyl-CoA.[8]
Palmitoyl-CoA (16:0)BaselineIncreasedIncreasedBoth high-fat diets led to an increase in this saturated acyl-CoA.[8]
Stearoyl-CoA (18:0)BaselineIncreasedIncreasedBoth high-fat diets led to an increase in this saturated acyl-CoA.[8]

This study highlights that not just the amount of fat, but the combination with high carbohydrates, significantly alters the cardiac acyl-CoA profile, potentially contributing to cardiac dysfunction.[8]

Experimental Protocols

The accurate measurement of acyl-CoA profiles is challenging due to their low abundance and instability.[9][10][11] The most widely used and sensitive method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][9][10][11][12]

Methodology: Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol is a composite of methodologies described in the cited literature.[6][13][14]

1. Tissue Collection and Quenching:

  • Excise tissues of interest from animal models (e.g., liver, heart, muscle).

  • Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity.[14] This step is critical to prevent the degradation of acyl-CoA species.

  • Store frozen tissues at -80°C until extraction.[14]

2. Acyl-CoA Extraction:

  • Weigh a small amount of frozen tissue (e.g., 20-50 mg).

  • Homogenize the tissue in a pre-chilled extraction solvent. A common solvent mixture is 2:1:1 acetonitrile:methanol:water with 0.1% formic acid.

  • The extraction solution should contain a mix of isotopically labeled internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA) to account for extraction efficiency and matrix effects.[13]

  • Vortex the mixture vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column for separation of the acyl-CoA species.[12]

    • Mobile Phase A: Water with an ion-pairing agent like ammonium (B1175870) hydroxide (B78521) or formic acid.[12]

    • Mobile Phase B: Acetonitrile with the same ion-pairing agent.

    • Employ a gradient elution to separate acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[12]

    • Detection is typically performed using Multiple Reaction Monitoring (MRM) for quantification.[9][13] This involves monitoring a specific precursor ion-to-product ion transition for each acyl-CoA species and its corresponding internal standard.

    • A neutral loss scan of m/z 506.9 can be used for the identification of all acyl-CoA species.[13]

4. Data Analysis:

  • Quantify the abundance of each acyl-CoA species by calculating the peak area ratio of the endogenous analyte to its corresponding isotopically labeled internal standard.

  • Normalize the data to the initial tissue weight.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences between dietary groups.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Acyl-CoA Profiling

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Collection (e.g., Liver, Heart) snap_freeze Snap Freezing (Liquid Nitrogen) tissue->snap_freeze homogenize Homogenization in Extraction Solvent + IS snap_freeze->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reverse Phase) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Acyl-CoA Profiles (Comparison Tables) data_analysis->results Generates

Caption: A generalized workflow for the extraction and analysis of acyl-CoA profiles from tissue samples using LC-MS/MS.

Signaling Impact of Altered Acyl-CoA Pools

signaling_pathway cluster_diet Dietary Input cluster_cell Cellular Metabolism cluster_outcome Physiological Outcomes diet_fat Dietary Fatty Acids (Saturated vs. Unsaturated) acyl_coa_synth Acyl-CoA Synthetase diet_fat->acyl_coa_synth acyl_coa_pool Intracellular Acyl-CoA Pool acyl_coa_synth->acyl_coa_pool beta_oxidation Beta-Oxidation acyl_coa_pool->beta_oxidation Substrate lipid_synthesis Complex Lipid Synthesis (TAG, PL) acyl_coa_pool->lipid_synthesis Substrate ppar PPARs (Transcription Factors) acyl_coa_pool->ppar Ligand Activation metabolic_phenotype Altered Metabolic Phenotype (e.g., Insulin Resistance, Apoptosis) beta_oxidation->metabolic_phenotype lipid_synthesis->metabolic_phenotype gene_expression Target Gene Expression (e.g., UCP-3, PDK4) ppar->gene_expression Regulates gene_expression->metabolic_phenotype

Caption: Dietary fatty acids alter the intracellular acyl-CoA pool, which impacts metabolic pathways and gene expression via transcription factors like PPARs.

Conclusion

The profiling of acyl-CoAs provides a detailed snapshot of the metabolic state of a cell or tissue.[3] Experimental evidence clearly demonstrates that both the quantity and composition of dietary fatty acids lead to significant remodeling of acyl-CoA pools.[6][8] High-fat diets, particularly those rich in saturated fats or combined with high carbohydrates, tend to increase the concentration of long-chain saturated acyl-CoAs while altering the levels of key metabolic intermediates like malonyl-CoA and acetyl-CoA.[6][7][8] These changes, in turn, can act as signaling events, influencing transcription factor activity and contributing to the pathogenesis of metabolic diseases.[2][5] The methodologies and data presented in this guide offer a foundation for researchers aiming to investigate the intricate role of acyl-CoA metabolism in health and disease.

References

The Hypothetical Validation of 13-Methylpentadecanoyl-CoA as a Biomarker for Long-Chain Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is paramount for advancing the diagnosis, prognosis, and therapeutic monitoring of metabolic diseases. While established biomarkers provide a solid foundation, the exploration of new molecules holds the potential for enhanced specificity and sensitivity. This guide provides a comparative framework for the hypothetical validation of a novel long-chain fatty acyl-CoA, 13-Methylpentadecanoyl-CoA , as a potential biomarker for Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs). Its validation pathway is contrasted with established biomarkers, primarily acylcarnitines, which are the current diagnostic hallmark for these disorders.[1][2]

Introduction to Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)

LC-FAODs are a group of rare, inherited metabolic disorders that impair the body's ability to break down long-chain fatty acids for energy production.[3][4] This enzymatic deficiency leads to an accumulation of toxic fatty acid intermediates, manifesting in severe clinical outcomes such as hypoglycemia, cardiomyopathy, rhabdomyolysis, and liver dysfunction.[3][4][5] The diagnosis of LC-FAODs largely relies on newborn screening and subsequent analysis of acylcarnitine profiles in blood spots.[6]

Hypothetical Biomarker: this compound

Currently, there is no established role for this compound as a clinical biomarker. This guide, therefore, outlines a hypothetical validation process, drawing parallels with the established methodologies for similar lipid molecules. The premise is that an accumulation of this specific branched-chain fatty acyl-CoA could signify a yet-unidentified or subtype of a fatty acid metabolism disorder.

Comparative Analysis: this compound vs. Acylcarnitines

The following table summarizes a hypothetical comparison between the validation and utility of this compound and established acylcarnitine biomarkers for LC-FAODs.

FeatureThis compound (Hypothetical)Acylcarnitines (Established)
Associated Disorders Hypothetically, a novel or subtype of a long-chain fatty acid oxidation disorder.Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, Carnitine palmitoyltransferase (CPT) I & II deficiencies.[3][7]
Matrix of Detection Plasma, tissue biopsies.Dried blood spots, plasma, serum.[6]
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for acyl-CoA profiling.[8][9][10]Tandem Mass Spectrometry (MS/MS) for acylcarnitine profiling.[6]
Current Validation Stage Pre-clinical / Discovery.Clinically validated and routinely used in newborn screening.[6]
Potential Advantages Potentially higher specificity for a particular enzymatic defect not well-represented by acylcarnitine profiles.Well-established reference ranges and clinical correlations. Minimally invasive sample collection (dried blood spots).
Potential Challenges Instability in aqueous solutions, requiring specialized sample handling and derivatization techniques for accurate quantification.[8] Lower abundance compared to acylcarnitines, potentially requiring more sensitive analytical methods.Can be influenced by diet and clinical status, leading to potential false positives or negatives.[6]

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker like this compound would necessitate a multi-phased approach, from discovery to clinical validation.

Phase 1: Discovery and Analytical Method Development
  • Patient and Control Cohort Selection: A cohort of patients with diagnosed but perhaps atypical LC-FAODs, alongside healthy controls, would be established.

  • Untargeted Acyl-CoA Profiling:

    • Objective: To identify novel, accumulating acyl-CoA species in patient samples.

    • Method: High-resolution liquid chromatography-mass spectrometry (LC-MS) would be employed to analyze plasma or tissue extracts.[10]

    • Sample Preparation: Due to the instability of acyl-CoAs, rapid extraction in an acidic solvent, followed by immediate analysis or storage at -80°C, is crucial.[10]

  • Targeted LC-MS/MS Method Development for this compound:

    • Objective: To develop a sensitive and specific method for the absolute quantification of this compound.[8]

    • Method: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be utilized.[10] The characteristic fragmentation of the acyl-CoA to a specific product ion would be monitored.[11]

    • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is critical for accurate quantification.[10]

Phase 2: Pre-clinical Validation using In Vitro and In Vivo Models
  • Cell-Based Assays with Stable Isotope Tracers:

    • Objective: To investigate the metabolic origin of this compound.

    • Method: Patient-derived fibroblasts or a relevant cell line would be cultured with stable isotope-labeled precursors (e.g., 13C-labeled fatty acids).[12][] The incorporation of the label into this compound would be traced using LC-MS/MS.[12]

  • Animal Model Studies:

    • Objective: To correlate tissue levels of this compound with disease phenotype in an animal model of a relevant LC-FAOD.

    • Method: An appropriate animal model (e.g., a genetically modified mouse) would be utilized. Tissue and plasma levels of the biomarker would be measured and correlated with physiological and biochemical parameters of the disease.

Phase 3: Clinical Validation
  • Large Cohort Study:

    • Objective: To establish the clinical sensitivity and specificity of this compound as a biomarker.

    • Method: The targeted LC-MS/MS assay would be used to measure the biomarker in a large, well-characterized cohort of patients with various LC-FAODs and other metabolic diseases, as well as healthy controls.

  • Correlation with Disease Severity and Treatment Response:

    • Objective: To determine if the levels of this compound correlate with the clinical severity of the disease and respond to therapeutic interventions.

    • Method: Biomarker levels would be monitored in patients over time and correlated with clinical outcomes and in response to treatment.

Visualizing the Pathways and Workflows

To better understand the context and processes involved, the following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow for biomarker validation.

Fatty_Acid_Oxidation_Pathway Fatty_Acids Long-Chain Fatty Acids (e.g., 13-Methylpentadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA CPT1 CPT I Acyl_CoA->CPT1 Acylcarnitine_Formation Acylcarnitine Formation (CPT II) Acyl_CoA->Acylcarnitine_Formation Mitochondria Mitochondrial Matrix CPT1->Mitochondria Beta_Oxidation β-Oxidation Spiral Mitochondria->Beta_Oxidation Enzyme_Defect Enzyme Defect (e.g., VLCAD, LCHAD) Mitochondria->Enzyme_Defect Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Accumulation Accumulation Enzyme_Defect->Accumulation Acylcarnitine Acylcarnitines (Biomarker) Acylcarnitine_Formation->Acylcarnitine

Caption: Hypothetical metabolic pathway of this compound.

Biomarker_Validation_Workflow Discovery Phase 1: Discovery Untargeted Acyl-CoA Profiling Method_Dev Analytical Method Development (Targeted LC-MS/MS) Discovery->Method_Dev Preclinical Phase 2: Pre-clinical Validation Method_Dev->Preclinical In_Vitro In Vitro Models (Stable Isotope Tracing) Preclinical->In_Vitro In_Vivo In Vivo Models (Animal Studies) Preclinical->In_Vivo Clinical Phase 3: Clinical Validation In_Vitro->Clinical In_Vivo->Clinical Cohort Large Cohort Study (Sensitivity & Specificity) Clinical->Cohort Correlation Correlation with Disease (Severity & Treatment Response) Clinical->Correlation Biomarker Validated Biomarker Cohort->Biomarker Correlation->Biomarker

Caption: General experimental workflow for biomarker validation.

Conclusion

The validation of a novel biomarker such as this compound is a rigorous, multi-step process that requires robust analytical methods and extensive clinical correlation. While acylcarnitines are the well-established standard for the diagnosis of LC-FAODs, the exploration of novel acyl-CoAs could provide a more direct and potentially more specific window into the underlying metabolic dysregulation. The framework presented in this guide offers a roadmap for the systematic evaluation of such novel biomarker candidates, with the ultimate goal of improving patient outcomes in rare metabolic diseases.

References

A Comparative Analysis of Branched-Chain Acyl-CoA Levels Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of branched-chain acyl-CoAs, with a focus on 13-Methylpentadecanoyl-CoA and other relevant branched-chain fatty acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA, across different species. Due to the limited availability of specific quantitative data for this compound, this comparison incorporates data on other well-studied branched-chain fatty acyl-CoAs to provide a broader context for researchers.

Quantitative Data on Branched-Chain Acyl-CoA Levels

Direct quantitative data for this compound across different species is scarce in publicly available literature. However, research on other branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters, such as phytanic acid and pristanic acid, provides valuable insights into their distribution and abundance.

Acyl-CoASpeciesTissue/FluidConcentration/AbundanceReference
Phytanoyl-CoAHumanPlasmaAccumulates in Refsum disease due to deficient phytanoyl-CoA hydroxylase.[1][2][1][2]
Pristanoyl-CoAHumanPlasmaAccumulates in peroxisomal disorders.[1][1]
Pristanoyl-CoAMouseLiverMetabolized by peroxisomal enzymes.[3][3]
Branched-Chain Fatty Acids (general)Mammals (various)MilkVarying percentages of total fatty acids (e.g., human milk ~0.4%, other mammals 2-6%).[4][5][4][5]
Branched-Chain Fatty Acids (general)Zebu Cows (Gir and Guzerá)Milk FatPalmitic acid is the most abundant, followed by oleic, stearic, and myristic acids.[6][6]

Note: The table above highlights the presence and metabolic relevance of branched-chain acyl-CoAs. The concentrations of these molecules can vary significantly based on diet, genetic factors, and disease states.

Experimental Protocols for Quantification

The quantification of long-chain and branched-chain fatty acyl-CoAs is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the analysis of these molecules in complex biological matrices.

Protocol: Quantification of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS

This protocol is adapted from methods developed for the quantification of very-long-chain and branched-chain fatty acids.[7][8][9]

1. Sample Preparation (from tissue or plasma):

  • Homogenization: Homogenize frozen tissue samples in an appropriate buffer (e.g., phosphate (B84403) buffer) on ice.

  • Extraction: Extract the acyl-CoAs from the homogenate or plasma using a solvent system such as isopropanol/acetonitrile (B52724).

  • Internal Standards: Add a mixture of stable isotope-labeled internal standards for the acyl-CoAs of interest to the extraction solvent to correct for extraction losses and matrix effects.

  • Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with a small amount of a volatile organic base like triethylamine (B128534) or ammonium (B1175870) hydroxide; Mobile Phase B: acetonitrile or methanol (B129727) with the same additive).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each acyl-CoA and a specific product ion generated by collision-induced dissociation. This highly selective detection method minimizes interference from other molecules in the sample.

  • Quantification: Generate a calibration curve using known concentrations of analytical standards for each acyl-CoA. The concentration of the endogenous acyl-CoAs in the sample is then determined by comparing their peak areas to the peak areas of the internal standards and the calibration curve.

Signaling Pathways and Metabolism

Branched-chain fatty acids, the precursors to their respective acyl-CoAs, are involved in various metabolic pathways. 13-methylpentadecanoic acid is a methyl-branched fatty acid found in mammals and Caenorhabditis elegans.[10] The metabolism of branched-chain fatty acids like phytanic acid involves peroxisomal alpha- and beta-oxidation.

Below is a generalized diagram illustrating the metabolic fate of a generic branched-chain fatty acid.

Branched_Chain_Fatty_Acid_Metabolism Diet Dietary Intake of Branched-Chain Fatty Acids BCFA Branched-Chain Fatty Acid (e.g., 13-Methylpentadecanoic acid) Diet->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase ATP, CoA BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BCFA_CoA Alpha_Oxidation Peroxisomal α-Oxidation BCFA_CoA->Alpha_Oxidation Pristanoyl_CoA Pristanoyl-CoA Alpha_Oxidation->Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Generalized metabolic pathway of a branched-chain fatty acid.

Experimental Workflow

The overall workflow for the quantitative comparison of branched-chain acyl-CoAs across different species is depicted in the following diagram.

Experimental_Workflow Sample_Collection Sample Collection (Tissue/Plasma from different species) Extraction Acyl-CoA Extraction (with Internal Standards) Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Acquisition Data Acquisition (MRM mode) LC_MS_MS->Data_Acquisition Quantification Quantification (using Calibration Curve) Data_Acquisition->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: Workflow for quantitative acyl-CoA analysis.

References

Assessing Linearity and Limit of Detection for 13-Methylpentadecanoyl-CoA Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of specific fatty acyl-CoAs is paramount. 13-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a role in various metabolic pathways, and its precise measurement is crucial for understanding its physiological and pathological significance. This guide provides a comparative overview of analytical methodologies for the quantification of long-chain and branched-chain fatty acyl-CoAs, with a focus on assessing linearity and the limit of detection (LOD), key parameters for assay validation. While specific data for this compound is limited in publicly available literature, this guide draws upon established methods for similar analytes, offering a robust framework for assay development and comparison.

The primary analytical technique for the sensitive and specific quantification of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This method offers high selectivity and sensitivity, which is essential for detecting low-abundance species in complex biological matrices.[3] Alternative methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization; however, these often lack the sensitivity and specificity of LC-MS/MS.[2][6]

Comparative Performance of Acyl-CoA Quantification Methods

The selection of an appropriate assay depends on the specific requirements of the study, including the desired sensitivity, dynamic range, and sample throughput. The following table summarizes typical performance characteristics of LC-MS/MS-based methods for the analysis of long-chain and branched-chain fatty acyl-CoAs, which can be considered representative for establishing an assay for this compound.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Sample MatrixReference
LC-MS/MS Long-Chain Acyl-CoAs (C14-C20)1.56 - 100 ngNot explicitly stated, but method is described as "sensitive"Human Muscle[2]
LC-MS/MS Acyl-CoAs and Acyl-dephospho-CoAsNot explicitly stated2 - 133 nMRat Organs[5]
Fluorimetric Assay Fatty Acyl-CoAs0.3 - 100 µM0.3 µMTissue and Cell Lysates[7]

Note: The linearity and LOD are dependent on the specific analyte, sample matrix, instrumentation, and experimental conditions. The values presented here should be considered as a general guide.

Experimental Protocols

A well-defined experimental protocol is critical for achieving reliable and reproducible results. Below are detailed methodologies for the key steps in an LC-MS/MS-based assay for long-chain fatty acyl-CoAs.

Sample Preparation and Extraction

The extraction of acyl-CoAs from biological samples is a critical step to ensure high recovery and minimize degradation.

  • Objective: To efficiently extract long-chain fatty acyl-CoAs from tissue or cell samples while preserving their integrity.

  • Procedure:

    • Homogenize frozen tissue samples (e.g., 20-250 mg) or cell pellets in a suitable extraction solvent.[1] A common solvent is a mixture of methanol (B129727) and water (e.g., 80:20 v/v).[8]

    • For deproteinization, methods such as the use of trichloroacetic acid or perchloric acid can be employed, followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[3]

    • A simpler approach involves a liquid-liquid extraction with an organic solvent, which is ideal for medium to very long-chain acyl-CoAs.[1]

    • Incorporate an internal standard, such as heptadecanoyl-CoA (C17:0-CoA), early in the extraction process to correct for variability in extraction efficiency and matrix effects.[2]

    • After extraction, the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Separation

Chromatographic separation is essential to resolve the analyte of interest from other structurally similar molecules.

  • Objective: To achieve chromatographic separation of this compound from other acyl-CoAs and matrix components.

  • Typical Columns: A C18 or C8 reversed-phase column is commonly used for the separation of long-chain fatty acyl-CoAs.[1][2]

  • Mobile Phases:

    • A binary gradient system is typically employed.

    • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) (e.g., 15 mM) in water or ammonium formate (B1220265) (e.g., 100 mM, pH 5.0) in water with a small percentage of acetonitrile.[2][5]

    • Mobile Phase B: Acetonitrile with ammonium hydroxide or formate.[2][5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (Mobile Phase B), which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.[2]

Tandem Mass Spectrometry (MS/MS) Detection

MS/MS provides the high selectivity and sensitivity required for quantification.

  • Objective: To specifically detect and quantify this compound using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Ionization: Positive electrospray ionization (ESI) is commonly used.[1][2]

  • Detection Mode:

    • SRM/MRM: This is the most common mode for quantification. It involves selecting the precursor ion (the protonated molecule [M+H]+) in the first quadrupole (Q1) and a specific product ion in the third quadrupole (Q3) after fragmentation in the second quadrupole (q2).[1][2]

    • For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.[1]

  • Calibration Curve: A calibration curve is generated by analyzing a series of known concentrations of the analyte standard. The concentration of the analyte in the samples is then determined by interpolating its response against the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.[8]

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization & Internal Standard Spiking Tissue->Homogenization Extraction Acyl-CoA Extraction (LLE or SPE) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18/C8 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Quantification Quantification (Calibration Curve) Data->Quantification Results Results (Linearity, LOD) Quantification->Results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway FattyAcid 13-Methylpentadecanoic Acid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase AcylCoA This compound AcylCoASynthetase->AcylCoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Energy Energy Production (ATP) BetaOxidation->Energy Membrane Membrane Components LipidSynthesis->Membrane

Caption: Simplified metabolic fate of this compound.

This guide provides a foundational understanding of the methodologies available for the quantification of this compound. For the development of a specific and validated assay, it is crucial to perform in-house validation experiments to determine the linearity, limit of detection, limit of quantification, accuracy, and precision within the context of the intended biological matrix and instrumentation.

References

A Researcher's Guide to the Inter-Laboratory Comparison of 13-Methylpentadecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Current Methodologies for the Quantification of Long-Chain Acyl-CoAs

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of specific metabolites is paramount. This guide provides a comparative overview of methodologies applicable to the quantification of 13-Methylpentadecanoyl-CoA, a long-chain acyl-coenzyme A. While a dedicated inter-laboratory comparison for this specific analyte is not publicly available, this document outlines the performance of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar long-chain acyl-CoAs. The experimental data and protocols presented herein serve as a valuable resource for laboratories aiming to establish or validate their own analytical methods.

Quantitative Performance of LC-MS/MS Methods for Long-Chain Acyl-CoA Analysis

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of several long-chain acyl-CoAs. This data provides a benchmark for accuracy and precision that can be expected when applying similar methodologies to this compound.

AnalyteAccuracy (%)Inter-run Precision (% CV)Intra-run Precision (% CV)
Palmitoyl-CoA (C16:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Palmitoleoyl-CoA (C16:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Stearoyl-CoA (C18:0)94.8 - 110.82.6 - 12.21.2 - 4.4
Oleoyl-CoA (C18:1)94.8 - 110.82.6 - 12.21.2 - 4.4
Linoleoyl-CoA (C18:2)94.8 - 110.82.6 - 12.21.2 - 4.4

Data adapted from a study validating an on-line LC-MS/MS procedure for the quantitative determination of long-chain acyl-CoAs in rat liver[1][2][3]. The validation was performed according to ICH guidelines for physiological concentrations in 100-200 mg of tissue[1][2][3].

Another study focusing on human skeletal muscle samples reported good sample-to-sample and day-to-day reproducibility for the quantification of various long-chain fatty acyl-CoAs[4]. The intra-assay and inter-assay coefficients of variation (CVs) for [U-13C]16-CoA and [U-13C]18:1-CoA enrichment averaged 5% and 6%, respectively[4].

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any reliable analytical measurement. Below are detailed methodologies for the key steps in the analysis of long-chain acyl-CoAs.

1. Sample Preparation (Tissue)

  • Homogenization: Tissue samples (e.g., 40 mg of human skeletal muscle) are homogenized in a mixture of isopropanol (B130326) and water.

  • Extraction: An internal standard (e.g., C17-CoA) is added to the homogenate. The extraction is performed using a mixture of isopropanol and chloroform.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The supernatant, containing the long-chain acyl-CoAs, is collected for analysis.

2. Liquid Chromatography (LC) Separation

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs[1][2][3]. Some methods utilize a C8 UPLC BEH analytical column (2.1 × 150 mm, 1.7 µm)[4].

  • Mobile Phase: A binary gradient system is typically employed.

  • Gradient Elution: The gradient starts with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs[4].

  • Flow Rate: A typical flow rate is 0.4 ml/min[4].

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization: Positive electrospray ionization (ESI) mode is commonly used for the detection of long-chain acyl-CoAs[1][2][3][4].

  • Detection Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the preferred method for quantification due to its high selectivity and sensitivity[4][5].

  • MRM Transitions: For quantification, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, a neutral loss scan of 507 can be used for lipid profiling of complex LCACoA mixtures[1][2][3].

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the analysis of this compound and other long-chain acyl-CoAs using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue Sample homogenization Homogenization (Isopropanol/Water) sample->homogenization 1. extraction Extraction (Isopropanol/Chloroform + Internal Standard) homogenization->extraction 2. centrifugation Centrifugation extraction->centrifugation 3. supernatant Supernatant Collection centrifugation->supernatant 4. lc_separation LC Separation (C18 or C8 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection 5. data_analysis Data Analysis (Quantification) ms_detection->data_analysis 6.

Caption: Experimental workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

Challenges and Considerations

The quantification of acyl-CoAs presents several analytical challenges, including their instability in aqueous solutions and the lack of appropriate blank matrices[6]. The extraction efficiency can also vary between different acyl-CoA species depending on their chain length and saturation[4]. Therefore, the use of appropriate internal standards, such as odd-chain-length fatty acyl-CoAs, is crucial for accurate quantification[7].

References

Safety Operating Guide

Safe Disposal of 13-Methylpentadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 13-Methylpentadecanoyl-CoA, a long-chain fatty acyl-CoA thioester. Adherence to these procedures is critical to protect personnel and the environment.

Hazard and Safety Information

Based on the Safety Data Sheet (SDS) for similar long-chain fatty acyl compounds, this compound should be handled with care. The primary hazards are outlined below.

Hazard ClassificationHazard StatementPrecautionary Statement (Disposal)
Reproductive Toxicity, Category 1BH360: May damage fertility or the unborn child.P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Hazardous to the aquatic environment, long-term hazard, Category 3H412: Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

Disposal Protocol

There are no specific experimental protocols for the neutralization or deactivation of this compound in a standard laboratory setting. The mandated procedure is to dispose of it as hazardous chemical waste through a licensed and approved waste disposal service.[1]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1] Provide them with the full chemical name and hazard information.

  • Documentation: Maintain a log of the chemical waste, including the amount and date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

A Start: This compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Dedicated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' Chemical Name Hazard Symbols C->D E Store Securely in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Professional Waste Pickup F->G H Document Disposal (Logbook) G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the Safe Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.